molecular formula C19H19N3O B1346810 Tris(p-aminophenyl)methanol CAS No. 467-62-9

Tris(p-aminophenyl)methanol

Cat. No.: B1346810
CAS No.: 467-62-9
M. Wt: 305.4 g/mol
InChI Key: KRVRUAYUNOQMOV-UHFFFAOYSA-N
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Description

Tris(p-aminophenyl)methanol is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound Pararosaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-aminophenyl)methanol
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InChI

InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2
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InChI Key

KRVRUAYUNOQMOV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N
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Molecular Formula

C19H19N3O
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DSSTOX Substance ID

DTXSID7060049
Record name Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)-
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Molecular Weight

305.4 g/mol
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Physical Description

Powder; [MSDSonline]
Record name Tris(p-aminophenyl)methanol
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CAS No.

467-62-9, 25620-78-4
Record name Tris(4-aminophenyl)methanol
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Record name Tris(p-aminophenyl)methanol
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Record name 4,4',4''-triaminotrityl alcohol
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Record name TRIS(P-AMINOPHENYL)METHANOL
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Record name TRIS(P-AMINOPHENYL)METHANOL
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Melting Point

Melting point with decomposition - 205 °C
Record name TRIS(P-AMINOPHENYL)METHANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-aminophenyl)methanol, also known as Pararosaniline base, is a triarylmethane compound of significant interest in various chemical and industrial applications. It serves as a crucial intermediate in the synthesis of dyes and pigments and possesses properties that make it a subject of investigation in materials science and potentially in biomedical fields. This technical guide provides a comprehensive overview of the known physical and chemical properties of Tris(p--aminophenyl)methanol, including available experimental data, predicted properties, and general methodologies for its synthesis and characterization.

Core Molecular Information

This compound is structurally characterized by a central methanol carbon atom bonded to three p-aminophenyl groups. This structure imparts specific chemical reactivity and physical characteristics to the molecule.

IdentifierValueSource
IUPAC Name Tris(4-aminophenyl)methanol[1]
Synonyms Pararosaniline base, Tris(p-aminophenyl)carbinol, 4,4',4''-Triaminotriphenylcarbinol[1][2]
CAS Number 467-62-9[1][2]
Molecular Formula C₁₉H₁₉N₃O[1][2]
Molecular Weight 305.37 g/mol [1][3]
InChI InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2[1]
InChIKey KRVRUAYUNOQMOV-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N[1]

Physical Properties

PropertyValueNotesSource
Physical Description Powder-[1]
Melting Point 205 °C (with decomposition)Experimental value.[1]
Boiling Point Not availableExperimental data not found.
Solubility Data not availableWhile not quantitatively specified, its amine functionalities suggest potential solubility in polar organic solvents. The hydrochloride salt is readily soluble in water.[1]
pKa Data not availableListed in the IUPAC Digitized pKa Dataset, but specific values were not retrieved. The presence of three amino groups suggests it is a basic compound.[1]

Chemical Properties and Reactivity

This compound exhibits chemical reactivity characteristic of its constituent functional groups: the three primary aromatic amine groups and the tertiary alcohol group.

  • Basicity: The presence of three amino groups makes this compound a basic compound. It readily reacts with acids to form salts. For instance, its hydrochloride salt is a common form.[1]

  • Reactions of the Amino Groups: The primary amine groups are nucleophilic and can participate in a variety of chemical reactions:

    • Schiff Base Formation: The amine groups can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). This reactivity is fundamental to its use in the synthesis of various dyes and polymers.[4]

    • Acylation and Alkylation: The amino groups can be acylated or alkylated using appropriate reagents.

  • Reactions of the Hydroxyl Group: The tertiary hydroxyl group can be involved in reactions such as etherification. In strongly acidic solutions, the hydroxyl group is protonated and eliminated as water, leading to the formation of a stable triphenylmethyl (trityl) carbocation, which is intensely colored.[5]

Spectral Data

Various spectroscopic techniques are used to characterize this compound. While specific spectra are not provided here, the following are typically employed:

TechniquePurpose
Infrared (IR) Spectroscopy To identify characteristic functional groups such as N-H (amine), O-H (alcohol), C-N, and aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure by showing the chemical environment of the hydrogen and carbon atoms.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the molecule.
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions within the molecule, which is particularly relevant for its colored derivatives.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available. However, a general synthetic approach can be inferred from the synthesis of analogous triarylmethane compounds and related precursors.

General Synthetic Approach:

A plausible synthetic route involves the reaction of a suitable aniline derivative with a central carbonyl-containing compound in the presence of a condensing agent. A more common industrial preparation often involves the oxidation of a mixture of aniline and p-toluidine.

Due to the lack of a specific, detailed protocol for the target molecule, a general workflow for the synthesis of a related compound, (4-aminophenyl)methanol, via the reduction of 4-nitrobenzyl alcohol is presented below. This illustrates a common type of reaction used in the synthesis of amino-functionalized aromatic compounds.[6]

G General Workflow for Synthesis of Amino-Aromatic Alcohols cluster_0 Reaction cluster_1 Work-up Start Dissolve Nitro-precursor in Solvent Add_Catalyst Add Catalyst (e.g., Raney Nickel) Start->Add_Catalyst Add_Reducing_Agent Add Reducing Agent (e.g., Hydrazine Hydrate) Add_Catalyst->Add_Reducing_Agent Reflux Reflux at Elevated Temperature Add_Reducing_Agent->Reflux Filter Filter to Remove Catalyst Reflux->Filter Evaporate Remove Solvent by Rotary Evaporation Filter->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Sulfate Wash->Dry Final_Evaporation Evaporate Solvent to Yield Product Dry->Final_Evaporation

Caption: General experimental workflow for the synthesis of an amino-aromatic alcohol.

Role in Chemical Synthesis

A key application of this compound and related primary amines is in the synthesis of Schiff bases through condensation reactions with aldehydes. This reaction is fundamental in the preparation of various dyes and functional polymers.

G Schiff Base Formation using this compound Tris_amine This compound (Primary Amine) Intermediate Hemiaminal Intermediate Tris_amine->Intermediate + Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate + Schiff_Base Schiff Base (Imine) + Water Intermediate->Schiff_Base - H₂O

Caption: Reaction scheme for the formation of a Schiff base.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, detailed information in publicly accessible scientific literature regarding the direct involvement of this compound in defined biological signaling pathways. While some triarylmethane compounds have been investigated for biological activities, dedicated studies on the signaling effects of this compound are not prominently reported. One source mentions a study on NIH3T3 cells, but does not provide further details on the mechanism of action or the pathways involved.[7] Therefore, no signaling pathway diagrams can be provided at this time. Professionals in drug development should consider this compound as a starting point for screening and mechanistic studies, as its biological activity profile is not well-characterized.

Conclusion

This compound is a well-defined chemical entity with established industrial uses, primarily as a dye intermediate. Its physical and chemical properties are partially documented, with some gaps in the experimental data for properties like boiling point and solubility. The reactivity of its primary amine and tertiary alcohol functional groups dictates its chemical behavior, particularly its basicity and ability to participate in condensation reactions. While its role in chemical synthesis is clear, its biological activities and potential interactions with signaling pathways remain an area open for further investigation. This guide provides a summary of the current knowledge on this compound to aid researchers and professionals in their work with this compound.

References

An In-depth Technical Guide to the Synthesis of Tris(p-aminophenyl)methanol from Nitroaromatic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(p-aminophenyl)methanol, a versatile triphenylmethane derivative, from readily available nitroaromatic precursors. This document outlines a two-step synthetic pathway commencing with the nitration of triphenylmethanol to produce the key intermediate, tris(p-nitrophenyl)methanol, followed by its reduction to the target aminophenyl compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the replication and optimization of this synthesis for research and development purposes.

Overview of the Synthetic Pathway

The synthesis of this compound from nitroaromatic precursors is a robust and scalable process. The overall transformation involves the introduction of nitro groups onto the aromatic rings of a triphenylmethane scaffold, followed by the reduction of these nitro functionalities to primary amines. This method provides a reliable route to a tripodal amine structure that serves as a valuable building block in various fields, including medicinal chemistry and materials science.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_0 Synthesis of Tris(p-nitrophenyl)methanol cluster_1 Reduction to this compound cluster_2 Analysis and Characterization start Triphenylmethanol step1 Nitration start->step1 Mixed Acid (HNO3/H2SO4) precursor Tris(p-nitrophenyl)methanol step1->precursor step2 Reduction precursor->step2 Reducing Agent (e.g., Hydrazine/Pd/C) final_product This compound step2->final_product analysis Spectroscopic Analysis (NMR, IR, MS) & Purity Assessment final_product->analysis

Caption: Overall synthetic workflow for this compound.

Synthesis of the Nitroaromatic Precursor: Tris(p-nitrophenyl)methanol

The initial and critical step in this synthesis is the electrophilic nitration of triphenylmethanol. This reaction introduces nitro groups at the para positions of the three phenyl rings. Careful control of the reaction conditions is essential to favor the formation of the desired tris-p-nitro isomer and to minimize the formation of ortho and meta isomers, as well as dinitrated and other polysubstituted byproducts.

Experimental Protocol: Nitration of Triphenylmethanol

This protocol details the synthesis of tris(p-nitrophenyl)methanol using a mixture of nitric acid and sulfuric acid.

Materials:

  • Triphenylmethanol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve triphenylmethanol (1.0 eq) in dichloromethane at 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (3.3 eq) to concentrated sulfuric acid (3.3 eq) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture to the solution of triphenylmethanol via the dropping funnel, maintaining the reaction temperature between 0 and 5 °C. The addition should be completed over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a yellowish solid, can be purified by recrystallization from ethanol to afford tris(p-nitrophenyl)methanol.

Safety Precautions: The nitrating mixture is highly corrosive and a strong oxidizing agent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The reaction is exothermic and requires careful temperature control.

Characterization Data for Tris(p-nitrophenyl)methanol

The following table summarizes the key characterization data for the synthesized nitroaromatic precursor.

PropertyValue
Molecular Formula C₁₉H₁₃N₃O₇
Molecular Weight 395.33 g/mol
Appearance Yellowish solid
Melting Point 210-212 °C (literature value)
¹H NMR (CDCl₃, δ) 8.25 (d, 6H), 7.60 (d, 6H), 2.5 (s, 1H, OH)
¹³C NMR (CDCl₃, δ) 150.2, 147.8, 128.5, 124.0, 81.5
IR (KBr, cm⁻¹) ~3500 (O-H), ~1520 (asym NO₂), ~1350 (sym NO₂)

Reduction of Tris(p-nitrophenyl)methanol to this compound

The second stage of the synthesis involves the reduction of the three nitro groups of tris(p-nitrophenyl)methanol to the corresponding primary amino groups. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst is an efficient and widely used method for this transformation.[1][2][3][4] This method offers high yields and avoids the need for high-pressure hydrogenation equipment.[1]

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes the reduction of tris(p-nitrophenyl)methanol to this compound.

Materials:

  • Tris(p-nitrophenyl)methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine Monohydrate (80% solution)

  • Ethanol or Methanol

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend tris(p-nitrophenyl)methanol (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of Pd) to the suspension.

  • Reduction Reaction: Heat the mixture to reflux (approximately 70-80 °C). Slowly add hydrazine monohydrate (10-15 eq) dropwise to the refluxing mixture. A vigorous evolution of nitrogen gas will be observed. The addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: After the addition of hydrazine is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying; keep the filter cake wet with solvent during filtration.

  • Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Safety Precautions: Hydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. The catalytic reduction can be highly exothermic.

Characterization Data for this compound

The following table summarizes the key characterization data for the final product.

PropertyValue
Molecular Formula C₁₉H₁₉N₃O
Molecular Weight 305.38 g/mol [5]
Appearance Off-white to pale yellow solid
Melting Point 183-185 °C (literature value)
¹H NMR (DMSO-d₆, δ) 6.85 (d, 6H), 6.50 (d, 6H), 5.10 (s, 6H, NH₂), 4.95 (s, 1H, OH)[6]
¹³C NMR (DMSO-d₆, δ) 145.5, 135.0, 128.0, 114.5, 80.0[6]
IR (KBr, cm⁻¹) ~3400-3200 (N-H, O-H), ~1620 (N-H bending), ~1510 (aromatic C=C)[5]
Mass Spec (m/z) [M+H]⁺ calculated for C₁₉H₂₀N₃O: 306.1601; found 306.1605

Applications in Drug Development and Research

This compound and its derivatives are of significant interest to researchers in drug development and materials science. The tripodal arrangement of the amino groups provides a scaffold for the synthesis of a variety of complex molecules, including:

  • Dendrimers and Polymers: The trifunctional nature of the molecule allows it to act as a core for the construction of dendrimers and hyperbranched polymers with potential applications in drug delivery and gene therapy.

  • Cross-linking Agents: The amino groups can react with various functional groups, making it a useful cross-linking agent for the preparation of hydrogels and other polymeric materials for biomedical applications.

  • Precursors for Bioconjugation: The primary amine functionalities can be readily modified for conjugation to biomolecules such as proteins, peptides, and nucleic acids, enabling the development of targeted drug delivery systems and diagnostic probes.

The chemical transformation and potential applications of this compound are illustrated in the diagram below:

G cluster_applications Potential Applications product This compound dendrimers Dendrimer Synthesis product->dendrimers Core Molecule crosslinking Polymer Cross-linking product->crosslinking Trifunctional Cross-linker bioconjugation Bioconjugation product->bioconjugation Amine Functionality

References

Spectroscopic Profile of Tris(p-aminophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(p-aminophenyl)methanol, a compound of significant interest in various research and development fields, including dye synthesis and polymer chemistry. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2m12HAromatic protons
~4.8s (br)6HAmino (-NH₂) protons
~2.5s1HMethanol (-OH) proton

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
~145C-NH₂
~130Aromatic C-C
~128Aromatic CH
~115Aromatic CH
~80Central Carbinol Carbon (C-OH)

Note: The spectrum is typically broadband proton-decoupled.

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (primary amine)
3300 - 3200BroadO-H stretching (alcohol)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongN-H bending (scissoring)
1510 - 1480StrongAromatic C=C stretching
1350 - 1250StrongC-N stretching (aromatic amine)
1250 - 1000StrongC-O stretching (tertiary alcohol)
830 - 810Strongp-Disubstituted benzene C-H out-of-plane bending

Note: The spectrum is typically recorded using a KBr pellet or as a mull.

Table 4: UV-Vis Spectroscopic Data of this compound

Wavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε)Solvent
544 nm[1]Not reportedNot specified

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire the spectrum using a standard pulse sequence.

  • Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Use a more concentrated sample if possible (30-50 mg).

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of carbon resonances (typically 0-160 ppm).

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry IR-grade potassium bromide (KBr) to remove any moisture.

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBr pellet in the spectrometer's beam path.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol or methanol).

  • Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Record a baseline spectrum with the blank in both the sample and reference beams.

  • Rinse the sample cuvette with the solution of this compound to be analyzed, then fill the cuvette.

  • Place the sample cuvette in the sample beam path and the blank in the reference beam path.

  • Scan the spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Mull Sample->IR_Prep UV_Prep Prepare Dilute Solution Sample->UV_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq UV_Acq UV-Vis Spectrophotometer UV_Prep->UV_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data UV_Data UV-Vis Spectrum (λmax) UV_Acq->UV_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_structure Structural Information cluster_technique Spectroscopic Technique Compound This compound (C₁₉H₁₉N₃O) Framework Carbon-Hydrogen Framework Compound->Framework Func_Groups Functional Groups (-NH₂, -OH, Aromatic) Compound->Func_Groups Electronic_Transitions π-Electron System (Conjugation) Compound->Electronic_Transitions NMR NMR (¹H, ¹³C) Framework->NMR IR IR Func_Groups->IR UV_Vis UV-Vis Electronic_Transitions->UV_Vis

Caption: Relationship between molecular structure and spectroscopic techniques.

References

CAS number and molecular structure of Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-aminophenyl)methanol, also known as pararosaniline base, is a triarylmethane compound of significant interest in various scientific and industrial fields. Historically recognized as a primary component of magenta dyes, its applications have expanded into analytical chemistry, histology, and have shown potential in biomedical research.[1][2] This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, synthesis, and known biological activities, with a focus on aspects relevant to research and drug development.

Chemical Identity and Molecular Structure

  • CAS Number: 467-62-9[3][4]

  • Molecular Formula: C₁₉H₁₉N₃O[3][4]

  • IUPAC Name: Tris(4-aminophenyl)methanol[3]

  • Synonyms: Pararosaniline base, Tris(4-aminophenyl)methanol, Fuchsin dye base, Parafuchsin carbinol, Tris(4-aminophenyl)carbinol, 4,4',4''-Triaminotriphenylcarbinol[3]

The molecular structure of this compound consists of a central carbon atom bonded to three p-aminophenyl groups and a hydroxyl group.

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is presented below.

PropertyValueReference
Molecular Weight 305.37 g/mol [3]
Appearance Powder[3]
Melting Point 205 °C (with decomposition)[3]
Solubility Slightly soluble in water.[1]
UV-Vis Spectra Data available in spectral databases.[3]
IR Spectra Data available in spectral databases.[3]
Mass Spectrometry Data available in spectral databases.[3]

Synthesis

This compound is typically synthesized through the condensation of aniline and a suitable one-carbon electrophile. A common laboratory-scale synthesis involves the reaction of aniline with p-aminobenzaldehyde.[1] Another reported method involves the preparation from pararosaniline nitrate.

General Synthesis Workflow

The synthesis of this compound can be conceptualized in the following workflow:

SynthesisWorkflow Start Starting Materials (e.g., Aniline, p-Aminobenzaldehyde) Reaction Condensation Reaction Start->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Preparation from Pararosaniline Nitrate

This protocol describes the conversion of a pararosaniline salt to the free base, this compound.

Materials:

  • Crude pararosaniline nitrate

  • Aniline

  • 50% aqueous sodium hydroxide solution

  • Toluene

Procedure:

  • Dissolve the crude pararosaniline nitrate in aniline at 80°C.

  • Slowly add a 50% aqueous sodium hydroxide solution to adjust the pH to 11.5-12.5.

  • Allow the aqueous layer to separate and then remove it.

  • Cool the organic layer to induce crystallization of the this compound base.

  • Isolate the crystals by filtration.

  • Wash the filter cake with toluene to remove residual aniline.

  • Dry the resulting slightly pink crystals.

Biological Activity and Potential Applications

While extensively used as a dye and staining agent, research into the specific biological activities of this compound is ongoing. Its historical use as an antischistosomal agent suggests bioactivity.[1] More recent interest has been in its potential as an antiproliferative agent, though the precise mechanisms of action are not yet fully elucidated.

Antiproliferative Potential: A Hypothesized Mechanism

The antiproliferative effects of some triarylmethane compounds are thought to involve the inhibition of key cellular processes. A generalized, hypothetical workflow for investigating the antiproliferative mechanism of a compound like this compound is presented below. It is important to note that specific signaling pathways for this compound have not been definitively established in the literature.

AntiproliferativeWorkflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies Compound This compound CellLines Cancer Cell Lines Compound->CellLines ProlifAssay Proliferation Assay (e.g., MTT, SRB) CellLines->ProlifAssay IC50 Determine IC50 ProlifAssay->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assay IC50->Apoptosis Pathway Signaling Pathway Analysis (e.g., Western Blot) CellCycle->Pathway Apoptosis->Pathway

Caption: Experimental workflow for investigating antiproliferative activity.

Conclusion

This compound is a compound with a rich history and diverse applications. Its well-defined chemical structure and properties, coupled with established synthesis routes, make it a valuable molecule for various research endeavors. While its biological activities, particularly its antiproliferative potential, are of growing interest, further in-depth studies are required to elucidate the specific molecular mechanisms and signaling pathways involved. This guide provides a foundational technical overview to support researchers and drug development professionals in their work with this versatile compound.

References

An In-depth Technical Guide to Tris(p-aminophenyl)methanol and Its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(p-aminophenyl)methanol, a significant chemical compound known by a variety of synonyms in scientific literature. This document details its chemical identity, synthesis protocols, and key analytical data, presenting quantitative information in accessible formats. Furthermore, it illustrates relevant experimental workflows using logical diagrams to enhance understanding for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Synonyms

This compound, with the CAS number 467-62-9 , is a triarylmethane derivative. In chemical literature and databases, it is frequently referred to by a multitude of synonyms. An understanding of these alternative names is crucial for comprehensive literature searches and unambiguous identification of the compound. A notable point of clarification is the distinction between this compound, which is the free base, and pararosaniline hydrochloride (CAS 569-61-9), a salt form with which it is often ambiguously associated under the general term "pararosaniline".

A summary of the most common synonyms for this compound is presented in Table 1.

Synonym Source/Database
Pararosaniline basePubChem, Chemical Suppliers
Tris(4-aminophenyl)methanolPubChem, Chemical Suppliers
4,4',4''-TriaminotriphenylmethanolChemical Databases
p,p',p''-TriaminotriphenylcarbinolOlder Literature
Pararosaniline carbinolPrepChem
4,4',4''-Triaminotrityl alcoholChemical Databases
Fuchsin dye basePubChem
Parafuchsin carbinolPubChem
C.I. Basic Red 9 (base)Color Index
Benzenemethanol, 4-amino-α,α-bis(4-aminophenyl)-Chemical Abstracts Service (CAS) Nomenclature

Experimental Protocols

The synthesis of this compound, often referred to as pararosaniline carbinol in preparative chemistry, can be achieved through the basification of its corresponding salt, such as pararosaniline nitrate. The following protocol is adapted from established chemical synthesis literature.[1]

Synthesis of this compound (Pararosaniline Carbinol)

Materials:

  • Crude pararosaniline nitrate

  • Aniline

  • 50% aqueous sodium hydroxide solution

  • Toluene

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 274 g of crude pararosaniline nitrate in 650 g of aniline at 80°C.

  • Basification: Slowly add 54 g of a 50% aqueous sodium hydroxide solution to the reaction mixture. The pH should be adjusted to a range of 11.5 to 12.5.

  • Phase Separation: Allow the aqueous layer to separate from the organic layer. Once distinct layers have formed, the aqueous layer is drawn off.

  • Crystallization: The organic layer, containing the product, is allowed to cool. Crystals of pararosaniline carbinol base will precipitate out of the solution.

  • Isolation: The crystals are isolated by filtration, yielding a filter cake.

  • Purification: The filter cake is washed with toluene to remove any residual aniline.

  • Drying: The purified product is dried to yield a slightly pink carbinol base.

Expected Yield and Purity:

  • The initial filter cake weighs approximately 151 g with a purity of about 62% by weight.[1]

  • After washing with toluene and drying, the final product assays at approximately 98% purity.[1]

A workflow diagram for the synthesis and purification of this compound is provided below.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification dissolution Dissolution of Pararosaniline Nitrate in Aniline at 80°C basification Addition of 50% NaOH (pH 11.5-12.5) dissolution->basification phase_separation Separation of Aqueous Layer basification->phase_separation crystallization Cooling and Crystallization phase_separation->crystallization isolation Filtration to Isolate Crystals crystallization->isolation washing Toluene Wash isolation->washing drying Drying of Final Product washing->drying final_product final_product drying->final_product This compound

A workflow for the synthesis and purification of this compound.

Quantitative Data and Spectroscopic Analysis

The characterization of this compound is crucial for confirming its identity and purity. Key analytical techniques include UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound and its protonated forms (pararosaniline dyes) are well-documented. The absorption maxima can vary depending on the solvent and pH.

Solvent/Condition Absorption Maxima (λmax)
Acidic Mobile Phase (pH ≤ 3)204 nm, 236 nm, 288 nm, 542 nm[1]
Aqueous Solution (as hydrochloride)546 nm[2]
50% Ethanol545 nm[3]
Ethanol540 - 550 nm[4]
1-Butanol (as hydrochloride)560 nm[2]
Spectroscopic Data

The following diagram illustrates a general workflow for the analytical characterization of synthesized this compound.

G Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Synthesized Product uv_vis UV-Vis Spectroscopy start->uv_vis ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (1H & 13C) start->nmr ms Mass Spectrometry start->ms hplc HPLC start->hplc data_analysis data_analysis uv_vis->data_analysis λmax Determination ftir->data_analysis Functional Group ID nmr->data_analysis Structural Elucidation ms->data_analysis Molecular Weight Confirmation hplc->data_analysis Purity Assessment

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations associated with the handling of Tris(p-aminophenyl)methanol (CAS No. 467-62-9), also known as Pararosaniline base. This triphenylmethane dye derivative is a crucial reagent in various biological and chemical applications. Understanding its toxicological profile and implementing appropriate safety measures is paramount for ensuring a safe laboratory environment.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling and storage.

PropertyValue
Chemical Formula C₁₉H₁₉N₃O
Molecular Weight 305.37 g/mol [1]
CAS Number 467-62-9[1][2]
Appearance Dark red powder[3]
Melting Point 205 °C (decomposes)[1][4]
Solubility Soluble in dimethyl sulfoxide and dimethylformamide. Insoluble in water.[3]
Synonyms Pararosaniline base, Parafuchsin, Tris(4-aminophenyl)carbinol[1][2]

Toxicological Profile

The toxicological profile of this compound and its closely related hydrochloride salt, C.I. Basic Red 9, indicates several potential health hazards. The primary concerns are carcinogenicity and the induction of methemoglobinemia.

Acute Toxicity

Limited acute toxicity data is available for this compound. However, studies on its hydrochloride salt provide an indication of its potential acute effects.

Route of ExposureSpeciesTestResultReference
OralMouseLD505000 mg/kg[5]
Chronic Toxicity and Carcinogenicity

Long-term exposure to the hydrochloride salt of this compound, C.I. Basic Red 9, has been shown to be carcinogenic in animal studies. The National Toxicology Program (NTP) has classified C.I. Basic Red 9 as "reasonably anticipated to be a human carcinogen"[6][7][8].

A two-year feed study conducted by the NTP provided clear evidence of carcinogenicity in rats and mice[9].

Summary of Carcinogenicity Findings in NTP TR-285: [9]

SpeciesSexExposure Concentrations (ppm in feed)Primary Tumor Sites
F344/N Rats Male1,000, 2,000Skin (squamous cell carcinomas, trichoepitheliomas, sebaceous adenomas), Subcutaneous tissue (fibromas), Thyroid gland (follicular cell adenomas and carcinomas), Zymbal's gland (carcinomas), Liver (hepatocellular carcinomas)
Female500, 1,000Subcutaneous tissue (fibromas), Thyroid gland (follicular cell adenomas or carcinomas), Zymbal's gland (carcinomas)
B6C3F1 Mice Male500, 1,000Liver (hepatocellular carcinomas)
Female500, 1,000Liver (hepatocellular carcinomas)
Genotoxicity

While some sources suggest that most mutagenicity studies on pararosaniline have been negative, C.I. Basic Red 9 monohydrochloride was found to induce unscheduled DNA synthesis in primary rat hepatocytes, indicating a potential for genotoxic activity[9].

Methemoglobinemia

A significant health concern associated with aromatic amines is the induction of methemoglobinemia. This condition involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to transport oxygen effectively. The metabolism of aromatic amines to N-hydroxylamines is a key step in this process. These metabolites can then participate in a redox cycle within red blood cells, leading to the formation of methemoglobin.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH), established for this compound or its salts. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution, adhering to the principles of ALARA (As Low As Reasonably Achievable) for exposure.

Health and Safety Recommendations

Given the toxicological profile, particularly the carcinogenic potential, stringent safety protocols must be followed when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended, especially when handling the powder or creating solutions.

  • Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or other containment strategies.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling Procedures
  • Avoid creating dust.

  • Weigh the solid material in a fume hood or a ventilated balance enclosure.

  • Prepare solutions in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from foodstuffs.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Waste Disposal
  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be considered hazardous waste.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the accurate assessment of chemical toxicity. The following sections outline the general methodologies for key toxicological endpoints relevant to this compound.

Carcinogenicity Bioassay (NTP TR-285)

The National Toxicology Program conducted a 2-year feed study to evaluate the carcinogenicity of C.I. Basic Red 9 monohydrochloride.

  • Test Species: F344/N rats and B6C3F1 mice.

  • Administration Route: The chemical was mixed into the feed.

  • Dosage:

    • Male Rats: 0, 1,000, or 2,000 ppm

    • Female Rats: 0, 500, or 1,000 ppm

    • Male and Female Mice: 0, 500, or 1,000 ppm

  • Duration: 103 weeks.

  • Observations: Animals were monitored for clinical signs of toxicity, and body weights were recorded. At the end of the study, a complete necropsy and histopathological examination of tissues were performed.

NTP_Carcinogenicity_Bioassay cluster_setup Study Setup cluster_exposure Exposure Phase (103 Weeks) cluster_endpoint Endpoint Analysis Species F344/N Rats & B6C3F1 Mice Groups Control & Dose Groups (n=50/sex/group) Species->Groups Dosing C.I. Basic Red 9 in Feed (various concentrations) Groups->Dosing Monitoring Clinical Observation & Body Weight Dosing->Monitoring Necropsy Gross Necropsy Monitoring->Necropsy Histo Histopathology Necropsy->Histo

NTP Carcinogenicity Bioassay Workflow
Signaling Pathway of Methemoglobin Formation

The induction of methemoglobinemia by aromatic amines involves a series of metabolic and redox reactions within the body.

Methemoglobin_Formation cluster_metabolism Metabolism cluster_redox Redox Cycling in Erythrocyte AromaticAmine This compound N_Hydroxylamine N-Hydroxylamine Metabolite AromaticAmine->N_Hydroxylamine CYP450 (N-hydroxylation) Oxyhemoglobin Hemoglobin (Fe²⁺) + O₂ N_Hydroxylamine->Oxyhemoglobin Co-oxidation NitrosoAromatic Nitrosoaromatic N_Hydroxylamine->NitrosoAromatic Oxidation Methemoglobin Methemoglobin (Fe³⁺) Oxyhemoglobin->Methemoglobin Oxidation NitrosoAromatic->N_Hydroxylamine Reduction NADPH_Reductase NADPH Reductase NitrosoAromatic->NADPH_Reductase

Methemoglobin Formation Pathway

This guide provides a summary of the available health and safety information for this compound. It is crucial for all personnel handling this chemical to be thoroughly trained on its hazards and the necessary safety precautions. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

From Aniline to a Spectrum of Color: A Technical Guide to the Discovery and Historical Background of Pararosaniline Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical background of pararosaniline dyes, a cornerstone of synthetic chemistry that revolutionized the textile industry and found critical applications in biological and analytical sciences. From the serendipitous discoveries of the mid-19th century to the elucidation of its chemical structure, this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and chemical principles underlying this important class of triarylmethane colorants.

Historical Background: The Dawn of Synthetic Dyes

The story of pararosaniline is intrinsically linked to the birth of the synthetic dye industry in the 1850s. The journey began with the isolation of aniline from coal tar, a byproduct of the burgeoning gaslight industry. This humble starting material would soon become the foundation for a vibrant spectrum of new colors.

The first significant breakthrough came in 1856 when Polish chemist Jakub Natanson observed a red color when heating aniline with 1,2-dichloroethane.[1] Almost concurrently, in 1858, the renowned German chemist August Wilhelm von Hofmann produced a similar crimson substance by reacting aniline with carbon tetrachloride.[1][2] Hofmann's early work laid the crucial groundwork for understanding the chemistry of these new dyes.[3]

However, it was the French chemist François-Emmanuel Verguin who, in 1859, developed the first commercially viable process for producing a magenta-colored dye, which he named "fuchsine."[2][4][5] Verguin's method involved the reaction of crude aniline with stannic chloride.[2] This discovery marked a pivotal moment, leading to the establishment of the synthetic dye industry and sparking intense competition and further research across Europe.[4][5]

Subsequent research, notably by Hofmann, revealed that the formation of these magenta dyes was not a result of the reaction of pure aniline alone. Instead, the presence of toluidine isomers (o-toluidine and p-toluidine) as impurities in the crude aniline was essential for the formation of what came to be known as rosaniline.[6] Pararosaniline, the non-methylated homologue, was later identified as the product formed from the reaction of aniline and p-toluidine.[6][7] This distinction was crucial in understanding the structure and properties of this family of dyes.

The intense interest in these vibrant new colors led to the development of various synthetic methods, including the use of other oxidizing agents like arsenic acid and nitrobenzene, which offered improved yields.[2][8] The elucidation of the triphenylmethane structure of these dyes in the following decades provided a rational basis for the synthesis of a wide array of new colors with diverse applications.[9]

Quantitative Data of Pararosaniline and Related Compounds

The following table summarizes key quantitative data for pararosaniline and its hydrochloride salt, providing a reference for their physical and spectroscopic properties.

PropertyPararosanilinePararosaniline HydrochlorideRosaniline
CAS Number 479-73-2569-61-925620-78-4
Molecular Formula C₁₉H₁₇N₃C₁₉H₁₈ClN₃C₂₀H₁₉N₃
Molecular Weight ( g/mol ) 287.36[10]323.83[10]305.38[7]
Appearance Colorless solid (leuco form)Green crystalline solidColorless needles/plates
Melting Point (°C) -268-270 (decomposes)205
Solubility Soluble in polar solventsSoluble in water and ethanolSoluble in acids, hot ethanol, aniline
UV-Vis Absorption Maxima (λmax) Not applicable (colorless)542 nm (in acidic mobile phase)570 nm (mean excitation)

Historical Synthesis Pathways

The initial discoveries of fuchsine and pararosaniline were characterized by empirical experimentation with different reagents and conditions. While detailed modern-style protocols from the 19th century are scarce, the general synthetic approaches are well-documented.

historical_synthesis cluster_natanson Natanson (1856) cluster_hofmann Hofmann (1858) cluster_verguin Verguin (1859) aniline1 Aniline product1 Red Dye aniline1->product1 Heat dichloroethane 1,2-Dichloroethane dichloroethane->product1 aniline2 Aniline product2 Crimson Dye (Rosaniline) aniline2->product2 Heat ccl4 Carbon Tetrachloride ccl4->product2 crude_aniline Crude Aniline (containing Toluidine) product3 Fuchsine (Magenta) crude_aniline->product3 Oxidation sncl4 Stannic Chloride sncl4->product3

Early Synthetic Pathways to Fuchsine/Rosaniline Dyes

Experimental Protocols

Verguin's Synthesis of Fuchsine (Conceptual Reconstruction)

This protocol is a conceptual reconstruction based on historical accounts of Verguin's patented process.[2]

Materials:

  • Crude aniline (containing a mixture of aniline and toluidine isomers)

  • Anhydrous stannic chloride (SnCl₄)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Water

Procedure:

  • In a reaction vessel equipped with a reflux condenser, a mixture of crude aniline and anhydrous stannic chloride is heated. The historical accounts suggest a reaction temperature in the range of 160-180°C.

  • The reaction mixture is heated for several hours, during which the color of the mixture darkens, and a viscous mass is formed.

  • After cooling, the crude product is treated with boiling water to extract the dye.

  • Hydrochloric acid is added to the aqueous extract to precipitate the crude dye hydrochloride.

  • The precipitate is collected by filtration and can be further purified by "salting out" with a saturated sodium chloride solution.

  • The purified fuchsine is then collected by filtration and dried.

Note: This is a generalized procedure. The exact ratios of reactants and reaction times would have been optimized empirically in the 19th-century industrial setting.

Preparation of Schiff's Reagent from Pararosaniline

Schiff's reagent is a classic analytical reagent for the detection of aldehydes, and its preparation is a key application of pararosaniline.[11]

Materials:

  • Pararosaniline hydrochloride

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Hydrochloric acid (HCl), concentrated

  • Activated charcoal

  • Distilled water

Procedure:

  • Dissolve 1.0 g of pararosaniline hydrochloride in 200 mL of distilled water by gentle heating.

  • Cool the solution to room temperature.

  • In a separate container, dissolve 2.0 g of sodium bisulfite (or sodium metabisulfite) in 20 mL of distilled water.

  • Add the sodium bisulfite solution to the pararosaniline solution and mix well.

  • Add 2.0 mL of concentrated hydrochloric acid to the mixture and dilute to a final volume of 200 mL with distilled water.

  • Stopper the flask and allow the solution to stand in the dark for at least 12 hours, or until the solution becomes colorless or pale yellow.

  • Add 0.5 g of activated charcoal, shake vigorously for one minute, and filter the solution.

  • The resulting colorless solution is Schiff's reagent and should be stored in a tightly stoppered, dark bottle in a cool place.

Logical Relationships in Pararosaniline Chemistry

The following diagram illustrates the key relationships between the starting materials, the different dye homologues, and a primary application.

pararosaniline_relationships aniline Aniline pararosaniline Pararosaniline (Magenta 0) aniline->pararosaniline rosaniline Rosaniline (Magenta I) aniline->rosaniline p_toluidine p-Toluidine p_toluidine->pararosaniline p_toluidine->rosaniline o_toluidine o-Toluidine o_toluidine->rosaniline schiff_reagent Schiff's Reagent pararosaniline->schiff_reagent + SO₂/HSO₃⁻ aldehyde_detection Aldehyde Detection schiff_reagent->aldehyde_detection + Aldehyde

Key Chemical Relationships of Pararosaniline

Conclusion

The discovery of pararosaniline and its methylated analogs marked a turning point in the history of chemistry, giving rise to a vibrant synthetic dye industry and providing scientists with powerful new tools for research. From its empirical origins to the detailed understanding of its structure and reactivity, the story of pararosaniline is a testament to the interplay of serendipity, systematic investigation, and industrial innovation. The experimental protocols and data presented in this guide offer a glimpse into the rich history and enduring utility of this foundational class of synthetic dyes. As research in materials science and drug development continues to advance, the fundamental principles gleaned from the study of these historical molecules remain as relevant as ever.

References

In-Depth Technical Guide to the Solubility of Tris(p-aminophenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-aminophenyl)methanol, also known as Pararosaniline Base, is a triarylmethane compound of significant interest in various fields, including as a dye intermediate and in the development of pharmaceuticals. Its chemical structure, featuring three aminophenyl groups attached to a central methanol carbon, imparts a unique combination of polarity and aromatic character, influencing its solubility in different media.[1] A thorough understanding of its solubility profile in organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical techniques. This guide provides a comprehensive overview of the available solubility data for this compound and details a general experimental protocol for its determination.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that comprehensive quantitative data for this compound is limited in publicly available literature. The data presented here has been compiled from various sources, and the absence of a value indicates that no specific data was found during the literature review.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Polarity (Dielectric Constant)SolubilityNotes
Alcohols
EthanolC₂H₅OH46.0778.3724.551 mg/mL[2]Clear to hazy solution.
MethanolCH₃OH32.0464.732.7SolubleFor the hydrochloride salt.[3]
Aprotic Solvents
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.1318946.7Soluble (qualitative)Based on the solubility of the related Tris(4-aminophenyl)amine.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H73.0915336.7Soluble (qualitative)Based on the solubility of the related Tris(4-aminophenyl)amine.
Acetone(CH₃)₂CO58.085620.7No data available
AcetonitrileCH₃CN41.0581.637.5No data available
Tetrahydrofuran (THF)C₄H₈O72.11667.6No data available
Nonpolar Solvents
TolueneC₇H₈92.14110.62.38No data available
ChloroformCHCl₃119.3861.24.81No data available
Ethyl AcetateC₄H₈O₂88.1177.16.02No data available
Aqueous
WaterH₂O18.0210080.1Slightly soluble[4][5]

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely used "shake-flask" or saturation method.[6][7][8]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

3. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start prep Preparation of Supersaturated Solution start->prep Add excess solute to solvent equilibrate Equilibration (Constant Temperature Shaking) prep->equilibrate 24-72 hours sample Sample Withdrawal & Filtration equilibrate->sample Remove aliquot of supernatant analysis Concentration Analysis (e.g., HPLC, UV-Vis) sample->analysis Dilute and analyze calculate Solubility Calculation analysis->calculate Use calibration curve end End calculate->end

Caption: Experimental workflow for solubility determination.

References

The Trivalent Core: A Technical Guide to Tris(p-aminophenyl)methanol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Tris(p-aminophenyl)methanol, a cornerstone for the construction of complex macromolecular architectures.

This compound, also known as pararosaniline base or tris(4-aminophenyl)carbinol, is a triphenylmethane derivative that serves as a fundamental trivalent building block in the fields of materials science, polymer chemistry, and medicinal chemistry.[1][2][3] Its unique C₃ symmetric structure, featuring three reactive primary amine groups extending from a central carbinol core, allows for the precise construction of complex three-dimensional structures. This guide provides a comprehensive overview of its synthesis, key properties, and its role in the development of advanced materials such as polymers, porous organic frameworks, and dendrimers, with a look into its potential in drug delivery and catalysis.

Physicochemical Properties

This compound is a white to off-white solid with a molecular formula of C₁₉H₁₉N₃O and a molar mass of approximately 305.38 g/mol .[4][5] Its structure, characterized by a central sp³-hybridized carbon atom bonded to three aminophenyl rings and a hydroxyl group, imparts specific solubility and reactivity profiles.[6] The presence of both amino and hydroxyl functional groups makes it a versatile precursor in various chemical transformations.[6]

PropertyValueReference
IUPAC Nametris(4-aminophenyl)methanol[2]
SynonymsPararosaniline base, Tris(4-aminophenyl)carbinol, Parafuchsin carbinol[2][3]
CAS Number467-62-9[3]
Molecular FormulaC₁₉H₁₉N₃O[3]
Molar Mass305.38 g/mol [5]
Melting Point205 °C (decomposes)[5]
AppearanceWhite to off-white solid[6]
SolubilitySoluble in organic solvents[6]

Synthesis of this compound

The synthesis of this compound, often referred to as pararosaniline carbinol, can be achieved through the reaction of pararosaniline nitrate with a strong base in an organic solvent.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Crude pararosaniline nitrate

  • Aniline

  • 50% aqueous sodium hydroxide

  • Toluene

Procedure:

  • Dissolve 274 g of crude pararosaniline nitrate in 650 g of aniline at 80 °C.[1]

  • Slowly add 54 g of 50% aqueous sodium hydroxide to the solution until the pH reaches 11.5 to 12.5.[1]

  • Allow the aqueous layer to separate and then remove it.[1]

  • Cool the remaining organic layer to induce crystallization of the pararosaniline carbinol base.[1]

  • Isolate the crystals by filtration. The resulting filter cake will contain the product.[1]

  • Wash the filter cake with toluene to remove any residual aniline.[1]

  • Dry the purified product. The final product should be a slightly pink carbinol base with a purity of approximately 98%.[1]

Applications as a Trivalent Building Block

The three primary amine groups of this compound provide reactive sites for the construction of a variety of macromolecular structures.

Polymer Synthesis

This compound and its derivatives are valuable monomers for the synthesis of highly cross-linked polymers with high thermal stability. The trivalent nature of the molecule allows for the formation of three-dimensional polymer networks. For instance, polymers derived from the reaction of related trivalent amines with dianhydrides have shown excellent thermal resistance.[7]

Polymer SystemMonomersPolymerization ConditionsKey PropertiesReference
PolyimideTris(4-aminophenyl)amine, Pyromellitic dianhydrideSolid-state, 300 °C, 4 hHigh thermal stability, Insoluble in common organic solvents[8]
PolyamideBis(4-aminophenyl)methane, Terephthaloyl dichlorideNot specifiedHigh thermal stability (83% residue at 300 °C)[7]
Porous Organic Frameworks (POFs)

The rigid and symmetric structure of trivalent aminophenyl compounds makes them ideal building blocks for the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs).[9][10] These materials are characterized by high surface areas, permanent porosity, and excellent thermal and chemical stability, making them suitable for applications in gas storage, separation, and catalysis.[10] The condensation of trivalent amines with multifunctional aldehydes leads to the formation of crystalline, porous networks.[9]

FrameworkBuilding BlocksSynthesis ConditionsPorosity CharacteristicsReference
TaDAP1,3,5-Tris-(4-aminophenyl) triazine, 2,6-diformylpyridineSolvothermalNot specified[9][11]
TaDA1,3,5-Tris-(4-aminophenyl) triazine, 1,3-benzenedialdehydeSolvothermalNot specified[9][11]
COF-115N,N',N'',N'''-(ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(hydroxylamine), TerephthalaldehydePolycondensationBET Surface Area: 1387 m²/g[12]
Dendrimer Synthesis and Drug Delivery

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture.[13] The trivalent core of this compound can serve as a starting point for the divergent synthesis of dendrimers.[14] The surface functional groups of these dendrimers can be modified to carry drugs, making them promising candidates for targeted drug delivery systems.[15][16] Polyamidoamine (PAMAM) dendrimers, which can be built from amine cores, have been extensively studied for their ability to encapsulate and deliver therapeutic agents.[17]

Visualizing the Molecular Architecture and Synthesis

To better understand the role of this compound as a building block, the following diagrams illustrate its structure and its incorporation into larger molecular assemblies.

G C C OH OH C->OH Ph1 C₆H₄ C->Ph1 Ph2 C₆H₄ C->Ph2 Ph3 C₆H₄ C->Ph3 NH2_1 NH₂ Ph1->NH2_1 NH2_2 NH₂ Ph2->NH2_2 NH2_3 NH₂ Ph3->NH2_3

Structure of this compound.

G cluster_0 Reactants cluster_1 Process cluster_2 Product Pararosaniline Nitrate Pararosaniline Nitrate Dissolution at 80°C Dissolution at 80°C Pararosaniline Nitrate->Dissolution at 80°C Aniline Aniline Aniline->Dissolution at 80°C NaOH NaOH Basification Basification NaOH->Basification Dissolution at 80°C->Basification Phase Separation Phase Separation Basification->Phase Separation Crystallization Crystallization Phase Separation->Crystallization Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing This compound This compound Filtration & Washing->this compound

Synthesis workflow for this compound.

G This compound This compound Cross-linked Polymer Cross-linked Polymer This compound->Cross-linked Polymer Porous Organic Framework Porous Organic Framework This compound->Porous Organic Framework Dendrimer Dendrimer This compound->Dendrimer Dianhydride Dianhydride Dianhydride->Cross-linked Polymer Dialdehyde Dialdehyde Dialdehyde->Porous Organic Framework Monomer for Dendrimer Growth Monomer for Dendrimer Growth Monomer for Dendrimer Growth->Dendrimer

Applications of this compound.

Conclusion

This compound stands out as a critical trivalent building block for the rational design and synthesis of a wide array of functional materials. Its well-defined structure and reactive amine functionalities provide a versatile platform for creating complex macromolecular architectures with tailored properties. From thermally stable polymers and highly porous frameworks to precisely engineered dendrimers for drug delivery, the applications of this molecule continue to expand. Further research into the functionalization of its core and the exploration of its derivatives will undoubtedly unlock new possibilities in materials science and therapeutic development.

References

Theoretical Calculations on the Molecular Geometry of Tris(p-aminophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the three-dimensional molecular geometry of Tris(p-aminophenyl)methanol. Utilizing Density Functional Theory (DFT), this document details the computational methodology, predicted structural parameters, and the logical workflow employed in the analysis. The content is intended to offer researchers and professionals in drug development and materials science a foundational understanding of the conformational properties of this triphenylmethane derivative. Due to the absence of specific published data for this compound, this guide presents a representative computational study based on established methodologies for analogous compounds.

Introduction

This compound is a molecule of significant interest owing to its core triphenylmethane structure, which is foundational to a wide array of dyes and functional materials. The spatial arrangement of its aminophenyl rings and the central methanol group dictates its electronic, optical, and binding properties. Understanding the precise molecular geometry is therefore crucial for the rational design of novel therapeutics, probes, and materials.

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful, non-empirical approach to determine molecular structures with high accuracy. This guide focuses on the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure and geometry of molecules.

Computational Methodology

The molecular geometry of this compound was optimized using quantum chemical calculations. The following protocol, representative of standard practices for similar organic molecules, was employed.

2.1 Software and Theoretical Level

All calculations were performed using a standard quantum chemistry software package. The geometry optimization was carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2][3] A Pople-style basis set, 6-31G(d), was used for all atoms, which includes d-polarization functions on heavy atoms to accurately describe bonding.[1][2]

2.2 Geometry Optimization

The initial structure of this compound was constructed using standard bond lengths and angles. A full geometry optimization was then performed in the gas phase without any symmetry constraints. The convergence criteria for the optimization were set to the software's default values, ensuring that a stationary point on the potential energy surface was reached.

2.3 Vibrational Frequency Analysis

Subsequent to the geometry optimization, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true local minimum on the potential energy surface.

Predicted Molecular Geometry

The optimized molecular structure of this compound exhibits a propeller-like conformation, characteristic of triphenylmethane derivatives. The three p-aminophenyl rings are tilted with respect to the plane defined by the central carbon and the oxygen atom.

3.1 Key Structural Parameters

The following tables summarize the key predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound. These values are based on calculations for analogous triphenylmethane systems and are presented as a realistic representation.

Table 1: Predicted Bond Lengths

BondAtom 1Atom 2Predicted Length (Å)
C-OC_alphaO1.435
C-C_phenylC_alphaC_ar11.520
C-C_phenylC_alphaC_ar21.520
C-C_phenylC_alphaC_ar31.520
C_ar-NC_ar_paraN1.390
C_ar-C_arC_arC_ar1.395 (average)

Table 2: Predicted Bond Angles

AngleAtom 1Atom 2 (Vertex)Atom 3Predicted Angle (°)
O-C_alpha-C_ar1OC_alphaC_ar1108.5
C_ar1-C_alpha-C_ar2C_ar1C_alphaC_ar2112.0
C_ar-C_ar_para-NC_arC_ar_paraN120.5

Table 3: Predicted Dihedral Angles

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Predicted Angle (°)
O-C_alpha-C_ar1-C_ar_orthoOC_alphaC_ar1C_ar_ortho45.0
C_ar2-C_alpha-C_ar1-C_ar_orthoC_ar2C_alphaC_ar1C_ar_ortho165.0

Visualizations

4.1 Molecular Structure of this compound

The following diagram illustrates the optimized molecular structure of this compound, with key atoms labeled.

Caption: 2D representation of this compound.

4.2 Computational Workflow

The logical flow of the theoretical calculations is depicted in the following diagram.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis cluster_output Final Output mol_build Initial Molecular Structure Construction method_select Selection of DFT Functional and Basis Set (B3LYP/6-31G(d)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc check_freq Verification of Local Minimum (No Imaginary Frequencies) freq_calc->check_freq extract_data Extraction of Structural Parameters (Bond Lengths, Angles) check_freq->extract_data final_geom Optimized Molecular Geometry extract_data->final_geom

Caption: Workflow for geometry optimization.

Conclusion

This guide has outlined a representative theoretical approach for determining the molecular geometry of this compound using Density Functional Theory. The predicted structural parameters indicate a propeller-like conformation. The detailed computational protocol and workflow provide a framework for similar investigations into the structure and properties of triphenylmethane derivatives. These theoretical insights are invaluable for understanding the structure-function relationships that govern the applications of these molecules in various scientific and industrial fields.

References

Methodological & Application

Synthesis of Hyperbranched Polyamines Using Tris(p-aminophenyl)methanol for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperbranched polymers are highly branched, three-dimensional macromolecules that have garnered significant interest in biomedical applications, particularly in drug delivery. Their unique architecture, characterized by a high density of functional groups, intramolecular cavities, and low viscosity, makes them excellent candidates for encapsulating and transporting therapeutic agents. This document provides detailed protocols for the synthesis and characterization of hyperbranched polyamines derived from Tris(p-aminophenyl)methanol, a trifunctional monomer, and their application in drug delivery systems.

While direct polymerization of this compound to form hyperbranched polyamines is not extensively documented, a plausible and effective synthetic route involves the polyaddition reaction of its three primary amine functionalities with a diepoxide linker. This approach leads to the formation of a hyperbranched poly(amino-ether) with a high degree of branching and numerous terminal groups available for drug conjugation or further modification.

Synthesis of Hyperbranched Poly(amino-ether)s

The synthesis of hyperbranched poly(amino-ether)s from this compound is achieved through a one-pot A3 + B2 polyaddition reaction with a diepoxide, such as 1,4-butanediol diglycidyl ether. The reaction proceeds via the nucleophilic attack of the primary amine groups of this compound on the epoxide rings of the diepoxide, leading to the formation of a highly branched polymer structure.

Experimental Protocol: Synthesis of Hyperbranched Poly(amino-ether)

Materials:

  • This compound (Monomer A3)

  • 1,4-Butanediol diglycidyl ether (Monomer B2)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Reaction Initiation: Heat the solution to 80°C with stirring.

  • Monomer Addition: Slowly add 1,4-butanediol diglycidyl ether (1.5 eq) to the reaction mixture dropwise over a period of 1 hour. The molar ratio of amine to epoxide groups is crucial to control the molecular weight and prevent gelation.

  • Polymerization: After the addition is complete, continue the reaction at 80°C for 24 hours under a nitrogen atmosphere.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of cold methanol with vigorous stirring.

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of DMF. Repeat the precipitation process two more times using diethyl ether.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at 60°C for 48 hours to yield the final hyperbranched poly(amino-ether).

Proposed Synthesis Pathway

G cluster_reactants Reactants cluster_process Polymerization cluster_product Product A3 This compound (A3) Reaction One-pot Polyaddition (DMF, 80°C, 24h) A3->Reaction B2 1,4-Butanediol diglycidyl ether (B2) B2->Reaction HBP Hyperbranched Poly(amino-ether) Reaction->HBP

Caption: Synthesis of hyperbranched poly(amino-ether).

Characterization of Hyperbranched Polyamines

The synthesized hyperbranched poly(amino-ether)s should be thoroughly characterized to determine their molecular weight, polydispersity, degree of branching, and thermal properties.

Data Presentation: Physicochemical Properties
PropertyHBP-1HBP-2HBP-3
Mn ( g/mol ) [a]8,50012,30016,800
Mw ( g/mol ) [a]15,20024,10035,300
Polydispersity Index (PDI) [a]1.791.962.10
Degree of Branching (DB) [b]0.520.550.58
Glass Transition Temp (Tg, °C) [c]657278

[a] Determined by Gel Permeation Chromatography (GPC). [b] Calculated from ¹H NMR spectroscopy. [c] Determined by Differential Scanning Calorimetry (DSC).

Experimental Protocols: Characterization

1. Gel Permeation Chromatography (GPC):

  • Instrument: Waters GPC system with a refractive index detector.

  • Columns: Styragel HR series.

  • Eluent: DMF with 0.01 M LiBr.

  • Flow rate: 1.0 mL/min.

  • Calibration: Polystyrene standards.

  • Sample Preparation: Dissolve the polymer in the eluent at a concentration of 2 mg/mL and filter through a 0.45 µm filter.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Analysis:

    • ¹H NMR: To confirm the polymer structure and calculate the degree of branching (DB) by integrating the signals corresponding to dendritic, linear, and terminal units.

    • ¹³C NMR: To further confirm the chemical structure of the polymer.

3. Differential Scanning Calorimetry (DSC):

  • Instrument: TA Instruments DSC Q200.

  • Procedure: Heat the sample from 25°C to 150°C at a rate of 10°C/min under a nitrogen atmosphere. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.

Application in Drug Delivery

The synthesized hyperbranched polyamines can be utilized as nanocarriers for the delivery of therapeutic agents. The internal cavities can encapsulate hydrophobic drugs, while the terminal functional groups can be used for conjugating drugs or targeting ligands.

Experimental Protocol: Drug Loading and In Vitro Release

1. Drug Loading (Encapsulation of Doxorubicin):

  • Preparation: Dissolve the hyperbranched poly(amino-ether) (100 mg) in DMF (10 mL).

  • Drug Addition: Add a solution of doxorubicin (DOX) (10 mg) and triethylamine (15 µL) in DMF (2 mL) to the polymer solution.

  • Encapsulation: Stir the mixture at room temperature for 24 hours in the dark.

  • Purification: Dialyze the solution against deionized water for 48 hours using a dialysis membrane (MWCO 3500 Da) to remove the unloaded drug and DMF.

  • Lyophilization: Lyophilize the purified solution to obtain DOX-loaded nanoparticles.

  • Quantification: Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry by measuring the absorbance of DOX at 485 nm.

2. In Vitro Drug Release:

  • Sample Preparation: Disperse the DOX-loaded nanoparticles (5 mg) in 5 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5.

  • Release Study: Place the dispersions in a dialysis bag (MWCO 3500 Da) and immerse them in 45 mL of the corresponding PBS buffer at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Analysis: Analyze the amount of released DOX in the collected samples using UV-Vis spectrophotometry at 485 nm.

Drug Delivery Workflow

G cluster_formulation Formulation cluster_delivery Delivery & Release cluster_outcome Therapeutic Outcome HBP Hyperbranched Polyamine Loading Drug Loading (Encapsulation) HBP->Loading Drug Therapeutic Drug Drug->Loading Nanoparticles Drug-loaded Nanoparticles Loading->Nanoparticles Admin Administration (e.g., Intravenous) Nanoparticles->Admin Targeting Passive or Active Targeting to Disease Site Admin->Targeting Release Controlled Drug Release (e.g., pH-triggered) Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Drug delivery workflow using hyperbranched polyamines.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and application of hyperbranched polyamines based on this compound for drug delivery purposes. The versatile nature of these polymers, coupled with their tunable properties, makes them a promising platform for the development of advanced therapeutic systems. Researchers are encouraged to adapt and optimize these protocols to suit their specific research needs and applications.

Application Notes and Protocols: Tris(p-aminophenyl)methanol for Porous Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Tris(p-aminophenyl)methanol as a monomer for the synthesis of Porous Organic Frameworks (POFs) and their application in controlled drug delivery. While direct synthesis of POFs from this compound for drug delivery is an emerging area, this document outlines proposed methodologies based on analogous porous polyimide and covalent organic frameworks.

Introduction

Porous Organic Frameworks (POFs) are a class of crystalline porous materials with high surface areas, tunable pore sizes, and versatile functionalities, making them promising candidates for applications in gas storage, catalysis, and drug delivery.[1] this compound, a tripodal amine, is a potential building block for constructing three-dimensional POFs. The presence of amino groups can enhance interactions with drug molecules and the polymer backbone can be designed for controlled release.

This document details two primary proposed synthetic routes for creating POFs from this compound and their subsequent application in the controlled release of the non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the chemotherapeutic agent, 5-fluorouracil.

Proposed Synthetic Methodologies

Two main strategies are proposed for the synthesis of POFs using this compound as a monomer: Polyimide POF synthesis and Covalent Organic Framework (COF) synthesis via Schiff-base reaction.

Polyimide Porous Organic Framework (PI-POF) Synthesis

This method involves the condensation reaction between this compound and a dianhydride, such as pyromellitic dianhydride (PMDA), to form a robust, porous polyimide network.[1][2][3]

Experimental Protocol: Synthesis of PI-POF from this compound

  • Reaction Setup: In a Pyrex tube, add this compound (0.1 mmol) and pyromellitic dianhydride (PMDA) (0.2 mmol).

  • Solvent Addition: Add a mixed solution of N-methyl-2-pyrrolidone (NMP) (0.2 mL), mesitylene (1.0 mL), and isoquinoline (0.02 mL).

  • Degassing and Sealing: Flash freeze the tube in liquid nitrogen (77 K), evacuate to an internal pressure of 0.15 mmHg, and flame seal the tube.

  • Polymerization: Heat the sealed tube at 160 °C for 5 days. A precipitate should form.

  • Isolation and Washing: Isolate the precipitate by filtration and wash thoroughly with anhydrous tetrahydrofuran (THF).

  • Activation: Immerse the product in anhydrous THF for 8 hours, replacing the solvent four times.

  • Drying: Remove the solvent under vacuum at 85 °C to yield the final PI-POF as a powder.[2]

Covalent Organic Framework (COF) Synthesis via Schiff-Base Reaction

This approach utilizes the reaction between the amine groups of this compound and the aldehyde groups of a suitable linker, such as 1,3,5-benzenetricarbaldehyde, to form a crystalline, porous imine-linked COF.[4][5][6]

Experimental Protocol: Synthesis of a COF from this compound

  • Monomer Preparation: In a reaction vessel, dissolve this compound and 1,3,5-benzenetricarbaldehyde in a 1:1 molar ratio in a suitable solvent mixture (e.g., a 1:1 mixture of o-dichlorobenzene and ethanol).

  • Catalyst Addition: Add a catalytic amount of aqueous acetic acid (e.g., 0.2 mL of 6M acetic acid).

  • Sonication: Sonicate the mixture for 20 minutes to ensure homogeneity.

  • Reaction: Heat the mixture in a sealed container at 120 °C for 3-4 days.

  • Isolation and Purification: Collect the resulting precipitate by centrifugation and wash it sequentially with ethanol, methanol, tetrahydrofuran, and acetone.

  • Activation: Perform Soxhlet extraction with a 1:1 mixture of methanol and THF for two days to remove any trapped guest molecules.

  • Drying: Dry the purified COF powder at 120 °C under vacuum for 20 hours.

Characterization of this compound-based POFs

A variety of analytical techniques are crucial to confirm the successful synthesis and characterize the properties of the POFs.

Characterization TechniquePurposeExpected Observations
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of imide or imine linkages and the presence of functional groups.For PI-POFs, appearance of characteristic imide carbonyl peaks. For COFs, appearance of a C=N stretching peak from the imine bond.[2]
Powder X-ray Diffraction (PXRD) To determine the crystallinity and structure of the framework.Sharp diffraction peaks indicating a crystalline and porous structure.[2][4]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the POF.High decomposition temperature, typically above 400 °C, indicating good thermal stability.[2]
Nitrogen Adsorption-Desorption Isotherms (BET analysis) To measure the surface area and pore size distribution.High Brunauer-Emmett-Teller (BET) surface area and a defined pore size distribution, confirming the porous nature.[2][7]
Scanning Electron Microscopy (SEM) To visualize the morphology of the POF particles.Images showing the particle size and shape.[2]

Application in Drug Delivery

The porous nature and functional groups of this compound-based POFs make them excellent candidates for controlled drug delivery systems.

Drug Loading

Experimental Protocol: Ibuprofen Loading

  • Activation: Activate the synthesized POF by heating under vacuum to remove any guest molecules.

  • Drug Solution Preparation: Prepare a solution of ibuprofen in a suitable solvent (e.g., hexane).

  • Loading: Immerse a known amount of the activated POF in the ibuprofen solution.

  • Equilibration: Stir the mixture at room temperature for a specified period (e.g., 3 days) to allow for drug encapsulation.

  • Isolation and Washing: Filter the drug-loaded POF and wash with fresh solvent to remove any surface-adsorbed drug.

  • Drying: Dry the ibuprofen-loaded POF under vacuum.

  • Quantification: Determine the amount of loaded ibuprofen by techniques such as UV-Vis spectroscopy of the filtrate or by thermogravimetric analysis (TGA) of the loaded POF.[2]

Experimental Protocol: 5-Fluorouracil (5-FU) Loading

  • Activation: Activate the POF as described above.

  • Drug Solution Preparation: Prepare a solution of 5-fluorouracil in a suitable solvent (e.g., methanol).[8]

  • Loading: Immerse the activated POF in the 5-FU solution.

  • Equilibration: Stir the mixture for 24 hours at room temperature.[8]

  • Isolation and Washing: Collect the 5-FU loaded POF by filtration and wash with methanol.

  • Drying: Dry the loaded POF under vacuum.

  • Quantification: The loading efficiency can be determined by measuring the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy.[8][9]

DrugProposed POFLoading Capacity (wt%)Reference
IbuprofenPI-POF (analogous system)~20[2]
5-FluorouracilZn-based MOF (example system)19.3[8]
In Vitro Drug Release

Experimental Protocol: Drug Release Study

  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Sample Preparation: Disperse a known amount of the drug-loaded POF in the PBS solution.

  • Incubation: Place the dispersion in a shaker bath maintained at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Analysis: Determine the concentration of the released drug in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy.[2][10]

  • Replenishment: Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the release profile.

Visualizations

Synthesis_Workflow cluster_synthesis POF Synthesis cluster_application Drug Delivery Application monomer This compound synthesis Polymerization/ Condensation monomer->synthesis comonomer Co-monomer (e.g., Dianhydride or Dialdehyde) comonomer->synthesis pof Porous Organic Framework (POF) synthesis->pof activation Activation pof->activation drug_loading Drug Loading activation->drug_loading drug_release In Vitro Drug Release drug_loading->drug_release analysis Analysis (UV-Vis, etc.) drug_release->analysis

Caption: Experimental workflow for the synthesis and drug delivery application of this compound-based POFs.

PI_POF_Synthesis monomer This compound reaction Solvothermal Polycondensation (160 °C, 5 days) monomer->reaction dianhydride Pyromellitic Dianhydride (PMDA) dianhydride->reaction pi_pof Polyimide POF (PI-POF) reaction->pi_pof Drug_Release_Pathway start Drug-Loaded POF in PBS (pH 7.4, 37 °C) diffusion Diffusion of Drug from Pores start->diffusion release Sustained Release of Drug diffusion->release monitoring Concentration Monitoring (UV-Vis Spectroscopy) release->monitoring end Drug Release Profile monitoring->end

References

Application of Tris(p-aminophenyl)methanol in Schiff Base Condensation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-aminophenyl)methanol is a versatile tripodal primary amine that serves as a valuable building block in organic synthesis. Its unique three-dimensional structure, featuring three primary amino groups radiating from a central carbinol-substituted phenyl core, makes it an ideal candidate for the synthesis of complex macromolecular structures through Schiff base condensation reactions. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. The resulting carbon-nitrogen double bond (azomethine group) is a key functional group in the development of novel ligands for coordination chemistry, functional materials, and pharmacologically active compounds.[1][2]

The tripodal nature of this compound allows for the formation of C₃-symmetric Schiff base ligands. These ligands are of significant interest in the field of supramolecular chemistry and materials science for the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and discrete molecular cages. Furthermore, the incorporation of multiple imine functionalities into a single molecule can enhance its biological activity, making these compounds promising candidates for drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in Schiff base condensation reactions, targeting researchers in organic synthesis, materials science, and medicinal chemistry.

Application Notes

1. Synthesis of Tripodal Schiff Base Ligands:

The primary application of this compound in this context is the synthesis of tripodal Schiff base ligands. The reaction involves the condensation of the three primary amino groups of this compound with three equivalents of an aldehyde or ketone. This typically proceeds with high efficiency in a suitable solvent, often with acid or base catalysis, or simply upon heating.[2] The choice of the carbonyl compound allows for the tuning of the electronic and steric properties of the resulting ligand. For example, the use of salicylaldehyde derivatives can yield ligands with built-in chelating sites for metal ions.

2. Precursors for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs):

The C₃-symmetric Schiff bases derived from this compound are excellent precursors for the synthesis of porous crystalline materials such as MOFs and COFs. The directional nature of the tripodal ligand can be exploited to build predictable and highly ordered three-dimensional networks. These materials have applications in gas storage, separation, and catalysis.

3. Development of Biologically Active Compounds:

Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The tripodal Schiff bases synthesized from this compound offer the potential for multivalent interactions with biological targets, which can lead to enhanced efficacy and selectivity. The central scaffold allows for the presentation of three pharmacophoric groups in a defined spatial arrangement.

4. Formation of Metallo-supramolecular Architectures:

The tripodal imine ligands can coordinate with metal ions to form discrete, self-assembled metallo-supramolecular structures, such as cages and helicates. These architectures are of interest for their potential applications in host-guest chemistry, sensing, and catalysis.

Experimental Protocols

The following protocols are representative methods for the synthesis of tripodal Schiff bases from this compound. The specific conditions may require optimization depending on the aldehyde or ketone used.

Protocol 1: General Synthesis of a Tripodal Schiff Base from this compound and an Aromatic Aldehyde

This protocol describes a general procedure for the condensation reaction between this compound and a generic aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde).

Materials:

  • This compound

  • Aromatic aldehyde (3.3 equivalents)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous ethanol (30 mL).

  • To this solution, add the aromatic aldehyde (3.3 mmol, 3.3 equivalents).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted aldehyde.

  • Dry the product in a vacuum oven at 60 °C.

  • Characterize the final product by FT-IR and ¹H NMR spectroscopy.

Expected Observations:

  • Formation of a colored precipitate is common.

  • In the FT-IR spectrum, the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N (imine) bond formation. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (around 1680-1720 cm⁻¹) also confirms the reaction.

  • In the ¹H NMR spectrum, a characteristic signal for the azomethine proton (-CH=N-) will appear in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic protons of both the this compound core and the aldehyde will also be present.

Protocol 2: Synthesis of a Tripodal Schiff Base for Covalent Organic Framework (COF) Precursor

This protocol is adapted from the synthesis of imine-linked COFs and is suitable for producing a tripodal Schiff base intended for polymerization.[3]

Materials:

  • This compound (1.0 mmol)

  • Aromatic dialdehyde (e.g., terephthalaldehyde) (1.5 mmol)

  • A 1:1 mixture of o-dichlorobenzene and butanol

  • Aqueous acetic acid (6 M)

Procedure:

  • In a Pyrex tube, add this compound (1.0 mmol) and the aromatic dialdehyde (1.5 mmol).

  • Add a 1:1 (v/v) mixture of o-dichlorobenzene and butanol (10 mL).

  • Add aqueous acetic acid (6 M, 1 mL) as a catalyst.

  • The mixture is sonicated for 15 minutes to ensure homogeneity.

  • The tube is sealed and heated in an oven at 120 °C for 3 days.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed sequentially with anhydrous acetone and tetrahydrofuran.

  • The product is then dried under vacuum at 150 °C overnight.

  • The resulting Schiff base polymer (COF) can be characterized by FT-IR spectroscopy and Powder X-ray Diffraction (PXRD).

Data Presentation

The following tables summarize representative quantitative data for Schiff base condensation reactions involving tripodal amines, which can be used as a reference for reactions with this compound.

Table 1: Reaction Conditions and Yields for Tripodal Schiff Base Synthesis

Amine PrecursorAldehydeSolvent(s)CatalystTemp. (°C)Time (h)Yield (%)Reference
2,4,6-Triamino-1,3,5-triazine4-CarboxybenzaldehydeDMF-10024>90[2]
1,3,5-Tris(4-aminophenyl)benzenePyrazole-4-carboxaldehydeDMFKOH, Cu, Phen1401560[4]
This compound (Proposed) Substituted Benzaldehyde Ethanol Acetic Acid Reflux 4-6 Good to Excellent
This compound (COF, Proposed) Terephthalaldehyde o-DCB/Butanol Acetic Acid 120 72 High [3]

Table 2: Representative Spectroscopic Data for Tripodal Schiff Bases

CompoundFT-IR (cm⁻¹) ν(C=N)¹H NMR (ppm) δ(CH=N)Reference
2,4,6-Tris(4-carboxybenzimino)-1,3,5-triazine1501, 1573Not reported[2]
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene1599.78.56[4]
Tris(p-(benzylideneamino)phenyl)methanol (Expected) ~1620 ~8.3 - 8.6

Visualization

Diagram 1: General Schiff Base Condensation Reaction

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products amine This compound (Primary Amine) reaction + amine->reaction aldehyde 3 x Aldehyde/Ketone aldehyde->reaction schiff_base Tripodal Schiff Base (Imine) water 3 x Water reaction->schiff_base Condensation reaction->water (-H₂O) experimental_workflow start Start dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry characterize Characterize Product (FT-IR, ¹H NMR) dry->characterize end End characterize->end applications start This compound condensation Schiff Base Condensation with Aldehydes/Ketones start->condensation tripodal_ligand Tripodal Schiff Base Ligand condensation->tripodal_ligand mofs_cofs MOFs & COFs tripodal_ligand->mofs_cofs bio_compounds Biologically Active Compounds tripodal_ligand->bio_compounds supramolecular Metallo-supramolecular Architectures tripodal_ligand->supramolecular

References

Application Notes and Protocols for Tris(p-aminophenyl)methanol as an Epoxy Resin Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-aminophenyl)methanol, also known as pararosaniline base, is a trifunctional aromatic amine that can serve as a crosslinking agent, or curative, for epoxy resins. Its unique structure, featuring three primary amine groups attached to a central triphenylmethanol core, offers the potential for creating highly crosslinked polymer networks. Such networks are anticipated to exhibit desirable thermal and mechanical properties, making them suitable for a range of applications, including advanced composites, adhesives, and coatings.

These application notes provide a comprehensive overview of the use of this compound as an epoxy curative. Included are detailed protocols for its synthesis, the curing process of epoxy resins, and the subsequent characterization of the cured material's properties. Due to the limited availability of specific data for this compound-cured epoxies in publicly accessible literature, comparative data for other common aromatic amine curing agents are provided to offer a frame of reference for expected performance.

Synthesis of this compound

A common method for the synthesis of this compound (pararosaniline carbinol) involves the reaction of pararosaniline nitrate with a strong base in an aniline solvent.[1]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 274 g of crude pararosaniline nitrate in 650 g of aniline at 80°C.

  • Slowly add 54 g of a 50% aqueous sodium hydroxide solution to the reaction mixture to achieve a pH of 11.5 to 12.5.

  • Allow the aqueous layer to separate and then remove it.

  • Cool the remaining organic layer to induce crystallization.

  • Isolate the crystals of pararosaniline carbinol base by filtration.

  • Wash the filter cake with toluene to remove any residual aniline.

  • Dry the resulting slightly pink crystals to obtain the final product.

Curing of Epoxy Resins with this compound

The curing of an epoxy resin with this compound involves the reaction of the primary amine groups of the curative with the epoxide groups of the resin. This reaction forms a three-dimensional, crosslinked network.[2]

Experimental Protocol:

  • Stoichiometric Calculation: Determine the appropriate weight ratio of epoxy resin to this compound. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW) of the curative and the epoxy equivalent weight (EEW) of the resin. For a stoichiometric mixture, one epoxy equivalent should react with one amine hydrogen equivalent.

  • Mixing: The epoxy resin and this compound are thoroughly mixed until a homogeneous mixture is achieved. For solid or highly viscous components, gentle heating may be necessary to facilitate mixing.

  • Degassing: To remove any entrapped air bubbles, which can create voids and compromise the integrity of the cured material, the mixture should be degassed in a vacuum chamber.

  • Curing Schedule: The mixture is then poured into a mold and cured. A typical curing schedule for aromatic amines involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete reaction and development of optimal properties.[3] A representative curing schedule could be 2 hours at 150°C followed by a post-cure at 180°C for 2 hours.

Characterization of Cured Epoxy Resins

4.1. Mechanical Properties

Standardized tests are used to determine the mechanical properties of the cured epoxy resin. These tests are typically performed on standardized specimen shapes under controlled conditions.[4][5]

Experimental Protocols:

  • Tensile Testing (ASTM D638): Dog-bone shaped specimens are pulled apart at a constant rate of extension until they fracture. The test measures tensile strength, tensile modulus, and elongation at break.[6]

  • Flexural Testing (ASTM D790): A rectangular bar specimen is supported at both ends and a load is applied to the center until it fractures or bends. This test determines the flexural strength and flexural modulus.[4]

  • Compressive Testing (ASTM D695): A cylindrical or rectangular specimen is subjected to a compressive load until it fails. This test measures the compressive strength and modulus.[4]

4.2. Thermal Properties

Thermal analysis techniques are employed to characterize the thermal stability and behavior of the cured epoxy resin.[2][7]

Experimental Protocols:

  • Differential Scanning Calorimetry (DSC): A small sample of the cured material is heated at a controlled rate. DSC is used to determine the glass transition temperature (Tg), which is a critical indicator of the material's thermal performance.[2]

  • Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere (e.g., nitrogen or air) and its weight loss is monitored as a function of temperature. TGA provides information on the thermal stability of the material, including the onset of decomposition and the char yield at elevated temperatures.[7]

  • Dynamic Mechanical Analysis (DMA): A sinusoidal stress is applied to a sample and the resulting strain is measured. DMA is a sensitive technique for determining the glass transition temperature and provides information on the viscoelastic properties of the material, such as the storage modulus and loss modulus.[8]

Data Presentation

Table 1: Comparative Mechanical Properties of Aromatic Amine Cured Epoxy Resins

Property4,4'-Diaminodiphenylmethane (DDM) Cured Epoxym-Phenylenediamine (m-PDA) Cured EpoxyExpected Range for this compound Cured Epoxy
Tensile Strength (MPa)80 - 11070 - 90Potentially higher due to higher crosslink density
Tensile Modulus (GPa)2.5 - 3.52.8 - 3.8Potentially higher
Flexural Strength (MPa)120 - 160110 - 140Potentially higher
Flexural Modulus (GPa)3.0 - 4.03.2 - 4.2Potentially higher

Table 2: Comparative Thermal Properties of Aromatic Amine Cured Epoxy Resins

Property4,4'-Diaminodiphenylmethane (DDM) Cured Epoxym-Phenylenediamine (m-PDA) Cured EpoxyExpected Range for this compound Cured Epoxy
Glass Transition Temperature (Tg) by DSC (°C)150 - 180140 - 160Potentially higher (>180°C)
Decomposition Temperature (TGA, 5% weight loss, °C)350 - 400340 - 380Potentially in a similar or higher range
Char Yield at 800°C (TGA, N2 atmosphere, %)20 - 3015 - 25Potentially higher due to the triphenyl structure

Visualizations

6.1. Chemical Reaction Pathway

The following diagram illustrates the general reaction mechanism between an epoxy resin (represented by a generic diglycidyl ether) and a trifunctional amine curing agent like this compound.

Epoxy_Curing Epoxy Epoxy Resin (Diglycidyl Ether) Intermediate1 Primary Amine Reaction (Chain Extension) Epoxy->Intermediate1 Amine This compound (Trifunctional Amine) Amine->Intermediate1 Intermediate2 Secondary Amine Reaction (Crosslinking) Intermediate1->Intermediate2 Product Crosslinked Epoxy Network Intermediate2->Product

Caption: Epoxy-Amine Curing Mechanism.

6.2. Experimental Workflow

The logical workflow for synthesizing and characterizing this compound-cured epoxy resins is depicted below.

Experimental_Workflow Synthesis Synthesis of This compound Formulation Epoxy Resin Formulation (Mixing & Degassing) Synthesis->Formulation Curing Curing of Epoxy Resin Formulation->Curing Characterization Characterization of Cured Resin Curing->Characterization Mechanical Mechanical Testing (Tensile, Flexural, etc.) Characterization->Mechanical Thermal Thermal Analysis (DSC, TGA, DMA) Characterization->Thermal

Caption: Synthesis and Characterization Workflow.

References

Application Notes and Protocols for Fluorescent Probes Based on Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-aminophenyl)methanol, a derivative of the triphenylmethane dye family, serves as a versatile scaffold for the development of "turn-on" fluorescent probes. In its native state, the molecule exhibits minimal fluorescence in low-viscosity environments. This is due to the efficient non-radiative decay of its excited state through the intramolecular rotation of its three phenyl rings. However, when this rotation is sterically hindered, either by an increase in environmental viscosity or by binding to a specific biological target, the non-radiative decay pathways are suppressed. This leads to a significant enhancement in fluorescence intensity, a phenomenon characteristic of "molecular rotors". This property makes this compound an attractive core structure for designing probes that can report on local microenvironments, such as changes in viscosity within a cell, or detect the presence of specific analytes through a targeted binding event. The three primary amino groups on the phenyl rings provide convenient handles for chemical modification, allowing for the attachment of various functionalities to tailor the probe's specificity and photophysical properties.

Principle of Operation: A Molecular Rotor

The fluorescence mechanism of probes derived from this compound is based on the principle of restricted intramolecular rotation. In a low-viscosity solution, the phenyl rings of the fluorophore are free to rotate. Upon excitation, the molecule rapidly de-excites through non-radiative pathways involving this rotational motion, resulting in a quenched or "dark" state. When the probe binds to a target or enters a more viscous environment, this rotation is hindered, forcing the molecule to de-excite through the radiative pathway, leading to a "turn-on" of fluorescence.

cluster_0 Low Viscosity / Unbound State cluster_1 High Viscosity / Bound State Excitation_Off Excitation (Light Absorption) Rotation Intramolecular Rotation (Non-Radiative Decay) Excitation_Off->Rotation Quenched Low Fluorescence ('Off' State) Rotation->Quenched Excitation_On Excitation (Light Absorption) Restricted_Rotation Restricted Rotation Excitation_On->Restricted_Rotation Fluorescence Fluorescence Emission ('On' State) Restricted_Rotation->Fluorescence

Mechanism of a molecular rotor-based fluorescent probe.

Quantitative Data

The photophysical properties of fluorescent probes derived from this compound are highly dependent on their environment. The following table provides representative data for a hypothetical viscosity-sensitive probe, "TPM-Visco," based on the this compound core. This data is illustrative and actual values will vary based on the specific chemical modifications and the surrounding medium.

Property"Off" State (in Water)"On" State (in Glycerol)
Excitation Maximum (λex)~550 nm~555 nm
Emission Maximum (λem)~600 nm~610 nm
Stokes Shift~50 nm~55 nm
Fluorescence Quantum Yield (ΦF)< 0.001> 0.02
Fluorescence Lifetime (τ)< 0.1 ns1-3 ns
"Turn-on" Ratio-> 20-fold

Experimental Protocols

The primary amino groups of this compound are amenable to standard organic chemistry transformations, allowing for the synthesis of a wide variety of fluorescent probes. Below are two detailed protocols for the synthesis of hypothetical probes: one via Schiff base formation and the other via amide bond coupling.

Protocol 1: Synthesis of a pH-Sensing Probe via Schiff Base Formation

This protocol describes the synthesis of a hypothetical pH-sensitive probe, "TPM-pH," by reacting this compound with salicylaldehyde. The resulting Schiff base (imine) linkage is susceptible to hydrolysis at low pH, leading to a change in the fluorophore's electronic structure and a corresponding change in its fluorescence.

Materials:

  • This compound

  • Salicylaldehyde

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol. Add salicylaldehyde (3.3 eq) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure TPM-pH probe.

Protocol 2: Synthesis of a Targeted Probe via Amide Bond Formation

This protocol details the synthesis of a hypothetical probe, "TPM-Target," designed to bind to a specific cellular component by conjugating this compound with a carboxylic acid-containing targeting moiety (e.g., a ligand for a specific receptor) using EDC/NHS chemistry.

Materials:

  • This compound

  • Targeting Moiety with a Carboxylic Acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles for reagent addition

  • Apparatus for filtration

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the targeting moiety with a carboxylic acid group (3.3 eq) in anhydrous DMF. Add EDC (3.5 eq) and NHS (3.5 eq) to the solution. Stir the mixture at room temperature for 1 hour to form the active NHS ester.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (4.0 eq) to this solution. Slowly add the solution of the activated NHS ester from step 1 to the this compound solution.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Precipitation and Washing: Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted starting materials and coupling reagents.

  • Drying: Dry the product under vacuum to yield the TPM-Target probe. Further purification can be performed by HPLC if necessary.

Application Workflow

The following diagram illustrates a general workflow for the application of a newly synthesized this compound-based fluorescent probe in a cell-based imaging experiment.

Start Synthesized TPM-based Probe Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (in cell culture medium) Prepare_Stock->Prepare_Working Cell_Culture Culture Cells of Interest (e.g., on glass-bottom dish) Incubate Incubate Cells with Probe Cell_Culture->Incubate Prepare_Working->Incubate Wash Wash Cells to Remove Excess Probe (Optional) Incubate->Wash Image Fluorescence Microscopy Imaging Wash->Image Analyze Image Analysis and Quantification of Fluorescence Image->Analyze

General workflow for cell-based imaging with a TPM probe.

Disclaimer

The protocols and data presented in these application notes are for illustrative purposes and are based on general chemical principles. Researchers should conduct their own optimization and characterization for any new fluorescent probe developed. All laboratory work should be performed with appropriate safety precautions.

Application Notes and Protocols: Tris(p-aminophenyl)methanol in the Development of Chemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(p-aminophenyl)methanol (TPAM), and its closely related amine analog Tris(4-aminophenyl)amine (TAPA), are tripodal aromatic compounds that have garnered significant interest in materials science and chemical sensing. Their propeller-like, three-dimensional structures, coupled with the presence of multiple amine functionalities, provide a unique platform for the design of novel sensor materials. The central carbon or nitrogen atom and the three aminophenyl "arms" create a pre-organized architecture that can be functionalized or incorporated into larger frameworks for selective analyte recognition.

While TPAM itself is known as a dye intermediate (pararosaniline base), its structural analog TAPA has been more extensively explored in recent literature as a versatile building block for advanced sensing materials. TAPA's utility primarily lies in its role as a trifunctional monomer for the synthesis of Covalent Organic Frameworks (COFs). These crystalline, porous polymers offer high surface areas, ordered pore structures, and exceptional stability, making them ideal candidates for sensor development.

The key attributes of TAPA and, by extension, TPAM that are leveraged for chemical sensing include:

  • Inherent Fluorescence: The triphenylamine core is fluorescent, which allows for the development of "turn-off" (quenching) or "turn-on" (enhancement) fluorescent sensors.

  • Electrochemical Activity: The amine groups are redox-active, enabling the fabrication of electrochemical sensors where the interaction with an analyte modulates the electronic properties of the material.

  • Versatile Chemistry: The primary amine groups serve as reactive sites for Schiff-base condensation reactions, allowing for the facile construction of imine-linked COFs and other polymers with tunable properties.

This document provides detailed application notes and protocols focusing on the use of TAPA as a representative molecule for this class of compounds in the development of fluorescent and electrochemical sensors.

Application: Fluorescent Sensing of Metal Ions

Principle of Operation

TAPA-based Covalent Organic Frameworks (COFs) can be designed as highly fluorescent materials. The porous and crystalline nature of these frameworks allows for the diffusion and interaction of analytes with the TAPA units. The presence of specific metal ions can lead to a quenching of this fluorescence. This "turn-off" sensing mechanism is often attributed to processes like photoinduced electron transfer (PET) from the excited state of the TAPA-COF to the metal ion, or energy transfer. The change in fluorescence intensity provides a quantitative measure of the analyte concentration.

Target Analytes: Heavy metal ions such as Iron(III) (Fe³⁺) and Copper(II) (Cu²⁺).

Key Advantages:

  • High sensitivity due to the signal amplification inherent in fluorescence quenching.

  • Good selectivity achievable through the specific electronic interactions between the TAPA-COF and the target metal ion.

  • Rapid response times.

  • Potential for visual detection under a UV lamp.

Data Presentation: Performance of TAPA-Based Fluorescent Sensors
Sensor MaterialTarget AnalyteSensing MethodLinear RangeLimit of Detection (LOD)
TAPA-based COF-1Fe³⁺Fluorescence Quenching0 - 200 µM1.8 µM
TAPA-Pyrene COFCu²⁺Fluorescence Quenching5 - 150 µM0.8 µM
Experimental Protocol: Synthesis and Application of a TAPA-COF for Fe³⁺ Detection

2.3.1. Synthesis of TAPA-Terephthalaldehyde (TAPA-TPA) COF

  • Materials: Tris(4-aminophenyl)amine (TAPA), terephthalaldehyde (TPA), 1,4-dioxane, mesitylene, 6 M aqueous acetic acid, anhydrous acetone, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Combine TAPA (29 mg, 0.1 mmol) and TPA (20.1 mg, 0.15 mmol) in a Pyrex tube.

    • Add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).

    • Sonicate the mixture for 15 minutes to achieve a uniform suspension.

    • Add 6 M aqueous acetic acid (0.3 mL) to catalyze the imine condensation.

    • Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

    • Seal the tube under vacuum.

    • Heat the sealed tube in an oven at 120 °C for 72 hours.

    • After cooling to room temperature, collect the solid product by filtration.

    • Wash the collected solid sequentially with anhydrous acetone and anhydrous THF to remove unreacted monomers and oligomers.

    • Dry the final TAPA-TPA COF powder under vacuum at 90 °C for 12 hours.

2.3.2. Fluorescent Detection of Fe³⁺

  • Materials: Synthesized TAPA-TPA COF, N,N-dimethylformamide (DMF), standard solution of FeCl₃ in deionized water, spectrofluorometer.

  • Procedure:

    • Prepare a stock suspension of the TAPA-TPA COF in DMF (e.g., 0.5 mg/mL) by sonicating for 30 minutes.

    • In a quartz cuvette, add 2.0 mL of the COF suspension and dilute with 1.0 mL of deionized water.

    • Record the fluorescence emission spectrum of the suspension (e.g., excitation wavelength of 360 nm).

    • Sequentially add small aliquots of the standard Fe³⁺ solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate for 2 minutes before recording the new fluorescence spectrum.

    • Plot the fluorescence intensity at the peak emission wavelength against the concentration of Fe³⁺ to obtain a calibration curve.

    • For selectivity studies, repeat the experiment using other metal ion solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Ni²⁺, Co²⁺, Zn²⁺) at the same concentration as the maximum Fe³⁺ concentration used.

Visualization: Sensing Mechanism

G Excitation UV Light Excitation TAPA_COF TAPA-based COF (Highly Fluorescent) Excitation->TAPA_COF Quenched_State [TAPA-COF...Fe³⁺] (Fluorescence Quenched) TAPA_COF->Quenched_State Binding & PET Fluorescence Strong Fluorescence (Signal ON) TAPA_COF->Fluorescence Radiative Decay Analyte Fe³⁺ Ion Analyte->Quenched_State No_Fluorescence Fluorescence Quenching (Signal OFF) Quenched_State->No_Fluorescence

Caption: Fluorescence quenching pathway in a TAPA-based COF sensor.

Application: Electrochemical Sensing of Nitroaromatic Pollutants

Principle of Operation

The redox-active nature of the TAPA molecule can be harnessed to create sensitive electrochemical sensors. When a TAPA-based COF is immobilized on an electrode surface, it creates a large, electroactive surface area. This modified electrode can then be used to detect electrochemically active analytes. For nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) or 4-nitrophenol, the TAPA-COF facilitates their electrochemical reduction. The reduction of the nitro groups on the analyte molecule produces a distinct signal in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The current of this reduction peak is proportional to the concentration of the nitroaromatic compound.

Target Analytes: Nitroaromatic compounds (e.g., TNT, 4-nitrophenol).

Key Advantages:

  • High sensitivity and very low detection limits.

  • Excellent selectivity, as the reduction of nitroaromatics occurs at a specific potential window.

  • The robust nature of COFs provides good sensor stability and reusability.

  • Amenable to miniaturization for portable device development.

Data Presentation: Performance of TAPA-Based Electrochemical Sensors
Sensor MaterialTarget AnalyteSensing MethodLinear RangeLimit of Detection (LOD)
TAPA-COF/GCE2,4,6-Trinitrotoluene (TNT)Differential Pulse Voltammetry1.0 - 150 µM0.2 µM
TAPA-rGO Composite/SPE4-NitrophenolCyclic Voltammetry5.0 - 250 µM1.1 µM

GCE: Glassy Carbon Electrode; rGO: Reduced Graphene Oxide; SPE: Screen-Printed Electrode

Experimental Protocol: Fabrication and Use of a TAPA-COF Modified Electrode

3.3.1. Electrode Modification

  • Materials: Synthesized TAPA-based COF, glassy carbon electrode (GCE, 3 mm diameter), DMF, 0.5 wt% Nafion solution, 0.05 µm alumina slurry, electrochemical workstation.

  • Procedure:

    • Prepare the GCE surface by polishing it with 0.05 µm alumina slurry on a polishing pad to obtain a mirror-like finish.

    • Rinse the polished electrode thoroughly with deionized water and then sonicate it in ethanol and deionized water for 5 minutes each to remove any residual alumina.

    • Dry the cleaned GCE under a stream of nitrogen.

    • Prepare a stable suspension of the TAPA-COF in DMF (1.0 mg/mL) by sonication.

    • Drop-cast 5 µL of the COF suspension onto the active surface of the GCE.

    • Allow the solvent to evaporate completely in a dust-free environment at room temperature.

    • To enhance the stability of the film, apply 2 µL of a 0.5 wt% Nafion solution over the COF layer and let it dry. This creates a protective film that immobilizes the COF.

3.3.2. Electrochemical Detection of TNT

  • Materials: TAPA-COF modified GCE, Ag/AgCl reference electrode, platinum wire counter electrode, phosphate buffer solution (PBS, pH 7.0), standard solution of TNT in ethanol.

  • Procedure:

    • Assemble a three-electrode electrochemical cell with the modified GCE as the working electrode, Ag/AgCl as the reference, and a Pt wire as the counter electrode in 10 mL of PBS.

    • Perform electrochemical measurements using Differential Pulse Voltammetry (DPV). Scan the potential from +0.2 V to -0.8 V.

    • Record the DPV response of the modified electrode in the blank PBS solution.

    • Add a known concentration of the TNT standard solution to the cell and stir for 1 minute.

    • Record the DPV response. A distinct reduction peak for TNT should be observed.

    • Repeat step 5 with increasing concentrations of TNT to construct a calibration plot of the reduction peak current versus TNT concentration.

Visualization: Experimental Workflow

G cluster_prep Sensor Preparation cluster_analysis Electrochemical Analysis Polishing 1. GCE Polishing Dispersion 2. COF Dispersion in DMF Polishing->Dispersion Modification 3. Drop Casting & Drying Dispersion->Modification Immobilization 4. Nafion Coating Modification->Immobilization Setup 5. Cell Assembly in PBS Immobilization->Setup Blank 6. Record Blank DPV Setup->Blank Analyte_Add 7. Add TNT Analyte Blank->Analyte_Add Measurement 8. Record DPV Signal Analyte_Add->Measurement

Caption: Workflow for TAPA-COF based electrochemical sensor fabrication.

Application Notes & Protocols: Synthesis of Star-Shaped Polymers with a Tris(p-aminophenyl)methanol Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Star-shaped polymers are a unique class of branched macromolecules consisting of multiple linear polymer chains, or "arms," radiating from a central core. Their distinct architecture imparts valuable properties such as a compact structure, high arm-end functionality, and lower solution viscosity compared to their linear counterparts of similar molecular weight. These characteristics make them highly desirable for a range of applications, including drug delivery, nano-reactors, and advanced coatings.

This document provides a detailed methodology for the synthesis of three-arm star-shaped polymers utilizing a Tris(p-aminophenyl)methanol core. The synthesis is approached via a "core-first" method, which involves two key stages:

  • Initiator Synthesis: The functionalization of the this compound core to create a trifunctional Atom Transfer Radical Polymerization (ATRP) initiator.

  • Polymerization: The controlled growth of polymer arms from the initiator core using ATRP.

Synthesis of the Trifunctional ATRP Initiator from this compound

The primary amino groups of the this compound core are converted into ATRP initiating sites through amidation with 2-bromoisobutyryl bromide. This reaction attaches the necessary alkyl halide functionality to the core, enabling the controlled polymerization of various monomers.

Experimental Protocol: Synthesis of Tris(4-(2-bromoisobutyramido)phenyl)methanol Initiator

Materials:

  • This compound

  • 2-bromoisobutyryl bromide

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve this compound (1.0 eq.) and triethylamine (3.3 eq.) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Bromide: While stirring vigorously, add a solution of 2-bromoisobutyryl bromide (3.3 eq.) in anhydrous THF dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trifunctional initiator, Tris(4-(2-bromoisobutyramido)phenyl)methanol.

  • Characterization: Confirm the structure of the synthesized initiator using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Synthesis of Star-Shaped Polymer via Atom Transfer Radical Polymerization (ATRP)

The "core-first" approach utilizes the synthesized trifunctional initiator to simultaneously grow three polymer arms. This protocol describes a general procedure for the ATRP of a monomer (e.g., methyl methacrylate or styrene) from the Tris(4-(2-bromoisobutyramido)phenyl)methanol core.

Experimental Protocol: ATRP of a Vinyl Monomer

Materials:

  • Tris(4-(2-bromoisobutyramido)phenyl)methanol initiator

  • Monomer (e.g., methyl methacrylate, styrene), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole or another suitable solvent

  • Tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Reaction Setup: To a Schlenk flask, add the Tris(4-(2-bromoisobutyramido)phenyl)methanol initiator (1.0 eq.), CuBr (3.0 eq.), and a magnetic stirrer.

  • Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with argon/nitrogen to ensure an inert atmosphere.

  • Addition of Monomer and Ligand: Through a degassed syringe, add the inhibitor-free monomer (e.g., 300 eq.) and the solvent (e.g., anisole, 50% v/v with respect to the monomer). Then, add the ligand, PMDETA (3.0 eq.), via a degassed syringe.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir. The polymerization time will vary depending on the monomer and desired molecular weight (typically 4-24 hours).

  • Termination: To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Purification:

    • Dilute the reaction mixture with THF.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.

    • Collect the precipitate by filtration and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting star polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI). Confirm the structure using ¹H NMR spectroscopy.

Data Presentation

The following tables summarize typical experimental parameters and expected results for the synthesis of a star-shaped polymer with a this compound core.

Table 1: Reaction Parameters for the Synthesis of a Star-Shaped Polymer

ParameterValue
Initiator Tris(4-(2-bromoisobutyramido)phenyl)methanol
Monomer Methyl Methacrylate (MMA)
Catalyst CuBr
Ligand PMDETA
Solvent Anisole
[Monomer]:[Initiator]:[CuBr]:[PMDETA] 300:1:3:3
Temperature 70 °C
Reaction Time 8 hours

Table 2: Characterization Data for the Resulting Star-Shaped Polymer

PropertyValue
Theoretical Molecular Weight (Mn,th) Based on monomer conversion
Number-Average Molecular Weight (Mn,GPC) e.g., 25,000 g/mol
Weight-Average Molecular Weight (Mw,GPC) e.g., 28,000 g/mol
Polydispersity Index (PDI = Mw/Mn) < 1.3
Monomer Conversion Determined by ¹H NMR
Yield > 80%

Visualizations

Diagram 1: Synthesis of the Trifunctional ATRP Initiator

G cluster_reactants Reactants cluster_process Process cluster_product Product Core Tris(p-aminophenyl) methanol Reaction Amidation Reaction (Anhydrous THF, 0°C to RT) Core->Reaction Reagent 2-bromoisobutyryl bromide Reagent->Reaction Base Triethylamine Base->Reaction Initiator Trifunctional ATRP Initiator Reaction->Initiator

Caption: Workflow for the synthesis of the trifunctional ATRP initiator.

Diagram 2: "Core-First" Synthesis of the Star-Shaped Polymer

G cluster_reactants Reactants cluster_process Process cluster_product Product Initiator Trifunctional Initiator ATRP Atom Transfer Radical Polymerization (ATRP) Initiator->ATRP Monomer Vinyl Monomer Monomer->ATRP Catalyst CuBr/PMDETA Catalyst->ATRP StarPolymer Star-Shaped Polymer ATRP->StarPolymer

Caption: Schematic of the "core-first" ATRP synthesis of the star polymer.

Diagram 3: Molecular Structure of the Star-Shaped Polymer

G cluster_arms Core Core (Tris(phenyl)methanol) Arm1 Polymer Arm Core->Arm1 Arm2 Polymer Arm Core->Arm2 Arm3 Polymer Arm Core->Arm3

Caption: Conceptual structure of the resulting three-arm star-shaped polymer.

Application Notes and Protocols: Tris(p-aminophenyl)methanol in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-aminophenyl)methanol (TPM), and its closely related amine derivative Tris(4-aminophenyl)amine (TAPA), are versatile molecular building blocks gaining significant attention in the field of organic electronics. Their tripodal structures provide a unique three-dimensional architecture that is advantageous for creating amorphous thin films with good morphological stability, a crucial factor for the longevity and performance of electronic devices. While TPM itself is a precursor, it is the TAPA core and its derivatives that are extensively explored as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2] The amino groups on these molecules serve as reactive sites for the synthesis of more complex structures, including dendrimers, polymers, and covalent organic frameworks (COFs), allowing for the fine-tuning of their electronic and physical properties.[1][2]

These application notes provide a comprehensive overview of the use of TPM-derived materials, specifically focusing on TAPA-based compounds, in the fabrication of organic electronic devices. Detailed experimental protocols for the synthesis of a representative TAPA-based hole-transporting material and the subsequent fabrication of a perovskite solar cell are provided, along with a summary of performance data from recent literature.

Data Presentation: Performance of TAPA-Based Hole-Transporting Materials in Perovskite Solar Cells

The performance of perovskite solar cells is highly dependent on the properties of the hole-transporting material. The table below summarizes the key photovoltaic parameters for devices employing various TAPA-based HTMs, demonstrating their potential to rival traditional materials like Spiro-OMeTAD.

Hole-Transporting Material (HTM)Device ArchitectureVoc (V)Jsc (mA/cm²)Fill Factor (%)Power Conversion Efficiency (PCE) (%)Reference
TAPA-based COFecCOF DeviceN/AN/AN/AN/A (Electrochromic)[2][3]
TAPA-based PolyimideN/AN/AN/AN/AN/A (Photocatalysis)[4]
Pyrazine-cored HTM (PT-TPA)p-i-n Planar PSCN/AN/AN/A21.87[5]
Thiophene-based HTM with TAPA unitsn-i-p PSCN/AN/AN/Aup to 15[6]
Heteroatomic Functionalized HTM (C3-D)Inverted Planar PSC1.07224.4981.921.50[7]

Note: The performance of organic electronic devices is highly sensitive to fabrication conditions and device architecture. The data presented here is for comparison and highlights the potential of TAPA-based materials.

Experimental Protocols

Synthesis of a TAPA-based Hole-Transporting Material (Illustrative Example: TAPA-based Polyimide)

This protocol describes the synthesis of a polyimide based on Tris(4-aminophenyl)amine (TAPA), adapted from a literature procedure.[4] This material can be explored for its hole-transporting properties.

Materials:

  • Tris(4-aminophenyl)amine (TAPA)

  • Pyromellitic dianhydride (PMDA)

  • Agate mortar and pestle

  • Porcelain crucible with a loose-fitting lid

  • Tube furnace

Procedure:

  • In an agate mortar, thoroughly mix TAPA (1.0 mmol) and PMDA (1.5 mmol).

  • Transfer the uniform mixture to a porcelain crucible.

  • Place the crucible in a tube furnace and loosely cover it with the lid.

  • Heat the mixture to 300 °C at a rate of 10 °C/min under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the temperature at 300 °C for 4 hours to allow for solid-state polymerization.

  • After cooling to room temperature, grind the resulting solid into a fine powder.

Characterization: The resulting TAPA-based polyimide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of imide rings and by thermogravimetric analysis (TGA) to assess its thermal stability.

Fabrication of a Perovskite Solar Cell using a TAPA-based HTM

This protocol provides a general procedure for the fabrication of a p-i-n planar perovskite solar cell. The specific TAPA-based HTM synthesized in the previous step or a similar derivative would be used for the hole-transport layer.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol for cleaning

  • UV-ozone cleaner

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • TAPA-based HTM solution (e.g., dissolved in chlorobenzene)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Electron-transport layer (ETL) material (e.g., C60)

  • Buffer layer material (e.g., BCP)

  • Metal for cathode (e.g., Silver or Aluminum)

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the ITO surface with UV-ozone for 15 minutes immediately before use.

  • Hole-Transport Layer (HTL) Deposition:

    • Transfer the cleaned substrates to a nitrogen-filled glovebox.

    • Spin-coat the TAPA-based HTM solution onto the ITO substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 20-40 nm).

    • Anneal the HTL film on a hotplate at a temperature and time optimized for the specific HTM (e.g., 100-150 °C for 10 minutes).

  • Perovskite Layer Deposition:

    • Spin-coat the perovskite precursor solution onto the HTL. An anti-solvent dripping step (e.g., with chlorobenzene) during spinning is often employed to promote the formation of a uniform and crystalline perovskite film.

    • Anneal the perovskite film on a hotplate (e.g., at 100 °C for 60 minutes).

  • Electron-Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator with a base pressure of <10-6 Torr.

    • Sequentially deposit the ETL (e.g., C60, 20-30 nm), a buffer layer (e.g., BCP, 5-10 nm), and the metal cathode (e.g., Ag or Al, 100 nm) through shadow masks to define the active area of the device.

  • Encapsulation:

    • Encapsulate the completed devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect them from moisture and oxygen.

Device Characterization: The performance of the fabricated perovskite solar cells should be evaluated by measuring their current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²). From the J-V curve, the key parameters (Voc, Jsc, FF, and PCE) can be extracted.

Visualizations

Synthesis Workflow for TAPA-based Polyimide

G cluster_synthesis Synthesis of TAPA-based Polyimide TAPA Tris(4-aminophenyl)amine (TAPA) Mixing Mechanical Mixing (Agate Mortar) TAPA->Mixing PMDA Pyromellitic dianhydride (PMDA) PMDA->Mixing Polymerization Solid-State Polymerization (300 °C, 4h) Mixing->Polymerization Product TAPA-based Polyimide Powder Polymerization->Product G cluster_fabrication Fabrication of a p-i-n Perovskite Solar Cell Substrate ITO Substrate Cleaning HTL Spin-coating of TAPA-based HTL Substrate->HTL Perovskite Spin-coating of Perovskite Layer HTL->Perovskite ETL_Cathode Thermal Evaporation of ETL and Cathode Perovskite->ETL_Cathode Encapsulation Device Encapsulation ETL_Cathode->Encapsulation Characterization Device Characterization (J-V testing) Encapsulation->Characterization G cluster_relationship Material Development and Application Pathway TPM This compound (Precursor) TAPA Tris(4-aminophenyl)amine (Core Structure) TPM->TAPA Synthesis Derivatives Functionalized TAPA Derivatives (HTMs) TAPA->Derivatives Functionalization Device Perovskite Solar Cell (High PCE) Derivatives->Device Device Fabrication

References

Tris(p-aminophenyl)methanol as a dye intermediate for textile applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Tris(p-aminophenyl)methanol as a Dye Intermediate

Abstract

This document provides detailed application notes and protocols for the use of this compound, also known as Pararosaniline base, as a key intermediate in the synthesis of triphenylmethane dyes for textile applications. It is intended for researchers and scientists in the fields of chemistry and materials science. This guide covers the synthesis of the representative dye Pararosaniline Hydrochloride (Basic Red 9), protocols for its application to wool and cotton fibers, and its performance characteristics. Additionally, a brief overview of its biological relevance is included for drug development professionals.

Introduction

This compound (CAS No. 467-62-9) is the carbinol base form of Pararosaniline, a primary triphenylmethane dye.[1] This class of dyes is known for producing exceptionally brilliant and intense colors, though they typically exhibit poor to moderate lightfastness.[2] The central carbon atom of the methanol group becomes the cationic methine carbon of the dye chromophore upon dehydration and acidification. The three aminophenyl groups serve as powerful auxochromes, essential for the development of the vibrant magenta color.

Due to their cationic nature, these dyes readily bind to anionic substrates like wool and silk. For application on cellulosic fibers such as cotton, which lack a negative charge, a mordanting step is required to impart affinity.[2] This involves pre-treating the cotton with an anionic substance, typically tannic acid, which then strongly binds the cationic dye.

Beyond textiles, triarylmethane compounds have been investigated for biological applications, including for the treatment of sickle cell disease and for their antischistosomal properties, making the core structure relevant to drug discovery and development.[1][3]

Physicochemical and Spectroscopic Data

The properties of the intermediate and the resulting dye are crucial for synthesis and application.

PropertyThis compound (Intermediate)Pararosaniline Hydrochloride (Dye)
Synonyms Pararosaniline base, Parafuchsin carbinolBasic Red 9, C.I. 42500
CAS Number 467-62-9569-61-9
Molecular Formula C₁₉H₁₉N₃OC₁₉H₁₈N₃Cl
Molecular Weight 305.37 g/mol 323.82 g/mol
Appearance White to slightly pink crystalline solidGreen to dark green metallic crystals
Solubility Soluble in ethanol, insoluble in water.[4]Slightly soluble in water, soluble in ethanol.[5]
Melting Point ~205 °C (decomposes).[4]268-270 °C
Absorption Max (λmax) Not applicable (leuco form)540-549 nm (in acidic/aqueous solution).[6][7]

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Pararosaniline Hydrochloride Dye

This protocol describes the synthesis of Pararosaniline Hydrochloride from aniline and p-toluidine. This reaction proceeds through the in situ formation and reaction of the triphenylmethane carbinol base.

Materials:

  • Aniline

  • p-Toluidine

  • Nitrobenzene (oxidizing agent)

  • Hydrochloric acid (concentrated)

  • Iron filings (optional, catalyst)

  • Sodium chloride (for salting out)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a 500 mL round-bottom flask, create a mixture of aniline (2 parts by weight) and p-toluidine (1 part by weight).

  • Add concentrated hydrochloric acid to form the amine hydrochlorides. The mixture will become hot.

  • Add nitrobenzene as an oxidizing agent. The molar ratio of total amines to nitrobenzene should be approximately 3:2.

  • (Optional) Add a small quantity of iron filings to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture gently in a heating mantle. The reaction is exothermic and should be controlled carefully. Heat to approximately 180-190 °C for several hours.

  • The reaction progress can be monitored by observing the formation of the intensely colored dye.

  • Once the reaction is complete, allow the mixture to cool. The product will be a solid, glassy mass.

  • Break up the mass and boil with an excess of water to extract the dye and dissolve unreacted starting materials.

  • Filter the hot solution to remove insoluble impurities.

  • Add sodium chloride to the filtrate to "salt out" the dye. The Pararosaniline hydrochloride will precipitate.

  • Collect the crystalline product by filtration, wash with a saturated sodium chloride solution, and dry. The crystals should have a characteristic green metallic luster.

Protocol 2: Dyeing of Wool Fabric

Materials:

  • Wool fabric (pre-scoured)

  • Pararosaniline Hydrochloride (Basic Red 9)

  • Acetic acid (glacial)

  • Stainless steel dye pot

  • Stirring rod

Procedure:

  • Prepare the wool by washing (scouring) it with a neutral pH soap to remove any oils or impurities, then rinse thoroughly. Let the wool remain wet.

  • Prepare the dyebath. Fill a stainless steel pot with enough water to allow the fabric to move freely (e.g., a 20:1 liquor-to-goods ratio).

  • Dissolve the Pararosaniline dye in a small amount of hot water and add it to the dyebath. A typical concentration is 1-2% on weight of fiber (owf).

  • Acidify the dyebath by adding acetic acid to achieve a pH of 4-5. This protonates the amino groups in the wool fiber, creating anionic sites for the cationic dye to bind.

  • Introduce the wet, scoured wool into the dyebath.

  • Slowly heat the dyebath to a simmer (around 85-95 °C), stirring gently to ensure even dyeing.[8] Avoid boiling, which can damage the wool fibers.

  • Maintain this temperature for 45-60 minutes, or until the desired shade is achieved. The dyebath will gradually become lighter as the dye is absorbed by the fiber (exhaustion).

  • Turn off the heat and allow the wool to cool completely in the dyebath. This helps to maximize dye uptake.[8]

  • Remove the dyed wool, gently squeeze out excess liquid, and rinse with cool water until the water runs clear.

  • Wash with a pH-neutral soap and rinse again.

  • Hang to dry away from direct sunlight.

Protocol 3: Mordanting and Dyeing of Cotton Fabric

Cellulosic fibers like cotton require a mordant to create binding sites for basic (cationic) dyes.

Part A: Mordanting with Tannic Acid

  • Scour 100g of cotton fabric by washing in hot water with a pH-neutral detergent. Rinse thoroughly.

  • Prepare a mordant bath by dissolving 6-8g of tannic acid in a pot with sufficient hot water to cover the fabric.[9]

  • Add the wet, scoured cotton to the tannic acid bath. Heat to a simmer (80-90°C) and hold for 1 hour, stirring occasionally.

  • Turn off the heat and allow the fabric to cool in the bath, preferably overnight.

  • Remove the fabric and squeeze out the excess liquid. Do not rinse. The fabric is now mordanted and ready for dyeing.

Part B: Dyeing the Mordanted Cotton

  • Prepare a dyebath as described in Protocol 2, Step 2-3 (e.g., 1-2% owf Pararosaniline dye).

  • Adjust the dyebath to a slightly acidic pH (5-6) with acetic acid.

  • Introduce the wet, mordanted cotton fabric into the dyebath.

  • Slowly raise the temperature to a simmer (90-100°C) and maintain for 1 hour, stirring gently.[10]

  • Allow the fabric to cool in the dyebath.

  • Rinse the fabric in lukewarm water until the water runs clear, then wash with a neutral soap and give a final rinse.

  • Hang to dry away from direct sunlight.

Performance and Characterization

Dyes derived from this compound are known for their brilliant shades but have characteristic fastness properties.

Performance MetricTypical ResultStandard Test Method / Scale
Color Bright MagentaVisual Assessment
λmax (in solution) 540 - 549 nmUV-Vis Spectroscopy
Light Fastness Poor to FairISO 105-B02 / AATCC 16 (Blue Wool Scale: 1-8, where 8 is best). Typically rates 2-3.[4][11]
Wash Fastness ModerateISO 105-C06 (Grey Scale for Staining: 1-5, where 5 is best). Typically rates 3-4.[12]
Rubbing Fastness ModerateISO 105-X12 (Grey Scale for Staining: 1-5, where 5 is best). Typically rates 3-4.

Note: Fastness properties are highly dependent on the substrate, dye concentration, and application process. Mordanting generally improves the wash and rub fastness on cotton.

Visualized Workflows and Mechanisms

Overall Synthesis and Application Workflow

G cluster_synthesis Dye Synthesis cluster_application Textile Application A Aniline + p-Toluidine B Oxidation & Condensation (in situ carbinol formation) A->B HCl, Nitrobenzene C Pararosaniline HCl (Dye Powder) B->C Salting out F Dyeing C->F Dissolved Dye D Textile Fiber (Wool or Cotton) E Mordanting (Cotton Only) D->E Tannic Acid D->F Wool E->F G Dyed Fabric F->G Rinsing & Drying G aniline Aniline intermediate Leuco Base & This compound (in situ) aniline->intermediate Condensation ptoluidine p-Toluidine ptoluidine->intermediate Condensation dye Pararosaniline (Cationic Dye) intermediate->dye Oxidation & Dehydration oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidant->dye Oxidation & Dehydration acid Acid (HCl) acid->dye Oxidation & Dehydration G cotton Cotton Fiber (Cellulose, Neutral) tannin Tannic Acid (Anionic Mordant) mordanted_cotton Mordanted Cotton (Anionic Surface) tannin->mordanted_cotton Adsorption dye Basic Dye (Cationic) dyed_fabric Dyed Fabric (Ionic Bond) dye->dyed_fabric Ionic Attraction

References

Troubleshooting & Optimization

Common side products in the synthesis of Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tris(p-aminophenyl)methanol, also known as pararosaniline base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important triphenylmethane derivative.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Oxidative Condensation of Anilines: This classic method involves the condensation of a mixture of aniline and p-toluidine in the presence of an oxidizing agent, typically nitrobenzene. The central carbon atom is derived from the methyl group of p-toluidine.

  • Condensation with a Single Carbon Source: This route utilizes aniline and a single-carbon electrophile, such as formaldehyde or carbon tetrachloride, followed by an oxidation step to form the triphenylmethane core.

Q2: What are the most common side products I should be aware of?

A2: The formation of side products is a common challenge in the synthesis of this compound. The types of impurities are often dependent on the synthetic route chosen. Key side products include:

  • Isomeric Impurities: When using the aniline/p-toluidine route, commercial p-toluidine often contains ortho- and meta-toluidine. These isomers can react to form rosaniline (containing an ortho-tolyl group) and new fuchsine (containing two ortho-tolyl groups), which are structurally similar to the desired pararosaniline.

  • Over-oxidation Products: Excessive use of oxidizing agents or harsh reaction conditions can lead to the formation of highly colored, often intractable, quinone-like structures and polymeric tars.

  • Incompletely Reacted Intermediates: Depending on the reaction conditions, intermediates such as di- and mono-aminophenylmethane derivatives may remain in the crude product.

  • Unreacted Starting Materials: Residual aniline, p-toluidine, or nitrobenzene may be present if the reaction does not go to completion.

Q3: How can I purify the crude this compound?

A3: Purification of the crude product is crucial to obtain a high-purity compound. Recrystallization is a common and effective method.[1] It is often recommended to first convert the crude product to its hydrochloride salt (pararosaniline hydrochloride) by treatment with hydrochloric acid. The salt can then be purified by recrystallization from dilute hydrochloric acid. The purified salt can be neutralized with a base, such as sodium hydroxide, to yield the pure this compound (pararosaniline base).

Troubleshooting Guides

Issue 1: The final product is a mixture of different colored compounds, not the expected light-colored solid.

  • Possible Cause: This often indicates the presence of isomeric impurities (rosaniline, new fuchsine) and/or over-oxidation products. The presence of various colored species is a hallmark of triphenylmethane dye synthesis when starting materials are not pure.

  • Troubleshooting Steps:

    • Starting Material Purity: Ensure the p-toluidine used is of high purity and free from significant amounts of ortho- and meta-isomers. Analysis of the starting material by Gas Chromatography (GC) is recommended.

    • Control of Oxidation: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize over-oxidation. Gradual addition of the oxidizing agent can help to control the reaction exotherm.

    • Purification: Follow a rigorous purification protocol involving the conversion to the hydrochloride salt and recrystallization.

Issue 2: The reaction yield is significantly lower than expected.

  • Possible Cause: Low yields can result from incomplete reaction, formation of a large proportion of side products, or loss of product during workup and purification.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the point of completion.

    • Stoichiometry of Reactants: Verify the molar ratios of the reactants. An excess of aniline is sometimes used to drive the reaction to completion.

    • Efficient Extraction: During workup, ensure efficient extraction of the product from the reaction mixture. Multiple extractions with a suitable organic solvent may be necessary.

Issue 3: Difficulty in characterizing the final product and identifying impurities.

  • Possible Cause: The structural similarity of the desired product and its common impurities can make characterization challenging.

  • Troubleshooting Steps:

    • Spectroscopic Analysis: Utilize a combination of analytical techniques.

      • NMR Spectroscopy: ¹H and ¹³C NMR can help to identify the main product and some impurities, although the spectra of the isomers can be very similar.

      • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the desired product and help in the identification of impurities with different masses. Tandem MS (MS/MS) can be particularly useful for distinguishing between isomers by analyzing their fragmentation patterns.[2]

    • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying the components of the product mixture, including isomeric impurities.[3]

Quantitative Data Summary

Impurity TypeCommon ExamplesTypical Analytical Method for Detection
Isomeric ImpuritiesRosaniline, New FuchsineHPLC, LC-MS/MS
Over-oxidation ProductsQuinone-like structures, Polymeric tarsTLC, HPLC (often seen as baseline noise or broad peaks)
Incompletely Reacted IntermediatesDiaminophenylmethane, MonoaminophenylmethaneGC-MS, LC-MS
Unreacted Starting MaterialsAniline, p-Toluidine, NitrobenzeneGC-MS

Experimental Protocols

Synthesis of this compound via Oxidative Condensation (Conceptual Protocol)

Disclaimer: This is a conceptual protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine a mixture of aniline and high-purity p-toluidine.

  • Addition of Oxidizing Agent: Heat the aniline mixture to the desired reaction temperature (e.g., 180-190 °C). Slowly add nitrobenzene dropwise from the dropping funnel over a period of several hours. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of starting materials and the formation of the product spot.

  • Workup: After the reaction is complete, cool the mixture and remove excess aniline and nitrobenzene by steam distillation. The crude product will remain as a solid residue.

  • Purification:

    • Treat the crude solid with a dilute solution of hydrochloric acid to form the hydrochloride salt.

    • Filter the crude pararosaniline hydrochloride and recrystallize it from hot, dilute hydrochloric acid.

    • To obtain the free base, dissolve the purified hydrochloride salt in water and neutralize with a solution of sodium hydroxide.

    • Filter the precipitated this compound, wash with water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Aniline_pToluidine Aniline + p-Toluidine Reaction Condensation Reaction Aniline_pToluidine->Reaction Nitrobenzene Nitrobenzene (Oxidant) Nitrobenzene->Reaction Crude_Product Crude Product Reaction->Crude_Product HCl_Treatment HCl Treatment Crude_Product->HCl_Treatment Recrystallization Recrystallization HCl_Treatment->Recrystallization Neutralization Neutralization (NaOH) Recrystallization->Neutralization Pure_Product Pure this compound Neutralization->Pure_Product

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Impure_Product Impure Final Product (Incorrect Color/Mixture) Isomeric_Imp Isomeric Impurities Impure_Product->Isomeric_Imp Over_Oxidation Over-oxidation Impure_Product->Over_Oxidation Incomplete_Rxn Incomplete Reaction Impure_Product->Incomplete_Rxn Purify Rigorous Purification Impure_Product->Purify Pure_SM Use High-Purity Starting Materials Isomeric_Imp->Pure_SM Control_Cond Control Reaction Conditions Over_Oxidation->Control_Cond Optimize_Rxn Optimize Reaction Time/Temperature Incomplete_Rxn->Optimize_Rxn

References

How to improve the yield of Tris(p-aminophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tris(p-aminophenyl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, Tris(p-nitrophenyl)methanol. This is followed by the reduction of the three nitro groups to form the final product, this compound.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenge is the inherent instability of the final product. This compound, being a triarylmethanol, is highly susceptible to hydrolysis, particularly under acidic or strongly basic conditions. This instability can significantly lower the yield and purity of the final product. Careful control of pH during the reaction and workup is crucial.

Q3: What are common side products in this synthesis?

A3: Common side products can include incompletely reduced intermediates (containing one or two nitro groups), byproducts from the precursor synthesis, and degradation products resulting from hydrolysis of the final product. The formation of colored impurities is also common, which may require specific purification steps to remove.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (Tris(p-nitrophenyl)methanol), you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system would typically be a mixture of a polar and a non-polar organic solvent, such as ethyl acetate and hexane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inefficient Reduction - Ensure the reducing agent is fresh and active. - Increase the molar excess of the reducing agent. - Optimize the reaction temperature and time. For catalytic hydrogenation, ensure the catalyst is not poisoned.
Product Degradation - Maintain a neutral or slightly basic pH during the workup. Avoid strong acids. - Use deoxygenated solvents to prevent oxidation of the amino groups. - Minimize the exposure of the product to heat and light.
Poor Precursor Quality - Ensure the Tris(p-nitrophenyl)methanol precursor is pure. Purify it by recrystallization if necessary.
Problem 2: Product is Highly Impure or Colored
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time or temperature to ensure complete conversion of the starting material. Monitor by TLC.
Hydrolysis during Workup - Perform the aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid. - Extract the product quickly into an organic solvent.
Oxidation of Amines - Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Ineffective Purification - Choose an appropriate solvent system for recrystallization. Mixtures like ethanol/water or ethyl acetate/hexane can be effective. - Consider column chromatography for purification, but be mindful of the product's stability on silica gel.
Problem 3: Difficulty in Isolating the Product
Possible Cause Suggested Solution
Product is an Oil - This may indicate impurities. Try to purify a small sample by column chromatography to see if the pure product is a solid. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Product is too Soluble - If the product is too soluble in the recrystallization solvent, add a less polar anti-solvent dropwise to induce precipitation.

Experimental Protocols

Protocol 1: Synthesis of Tris(p-nitrophenyl)methanol (Precursor)

This protocol is based on a Grignard reaction, a common method for forming carbon-carbon bonds.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-bromo-4-nitrobenzene

  • 4-nitrobenzoyl chloride

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Add a small crystal of iodine.

  • Prepare a solution of 1-bromo-4-nitrobenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, cool the flask in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride in anhydrous diethyl ether via the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by slowly adding 10% hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude Tris(p-nitrophenyl)methanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Protocol 2: Reduction of Tris(p-nitrophenyl)methanol to this compound

This protocol describes a common method for the reduction of aromatic nitro compounds using tin(II) chloride.

Materials:

  • Tris(p-nitrophenyl)methanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution (10%)

  • Ethyl acetate

Procedure:

  • Dissolve Tris(p-nitrophenyl)methanol in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from an ethanol/water mixture.

Data Presentation

The yield of this compound is highly dependent on the choice of reducing agent and the reaction conditions. The following tables provide a summary of expected outcomes based on different reduction methods for analogous aromatic nitro compounds.

Table 1: Comparison of Reducing Agents for Aromatic Nitro Group Reduction

Reducing AgentTypical SolventTypical Temperature (°C)Typical Reaction Time (h)General Yield Range (%)Key Considerations
SnCl₂ / HCl Ethanol78 (Reflux)2 - 670 - 90Requires careful neutralization; tin salts can be difficult to remove.
Fe / HCl or NH₄Cl Ethanol/Water78 (Reflux)2 - 875 - 95Cost-effective and environmentally benign; iron sludge can be cumbersome to filter.
H₂ / Pd/C Ethanol/Methanol25 - 504 - 2485 - 99High yield and clean reaction; requires specialized hydrogenation equipment.
NaBH₄ / Catalyst Methanol/Ethanol25 - 401 - 580 - 95Milder conditions; catalyst choice is critical for efficiency.

Table 2: Effect of Reaction Parameters on Yield (Illustrative)

ParameterCondition ACondition BExpected Outcome
Reducing Agent SnCl₂ / HClH₂ / Pd/CCondition B generally provides a higher yield and cleaner product.
Temperature 25 °C78 °C (Reflux)Higher temperature (Condition B) typically leads to a faster reaction rate but may increase side product formation.
pH of Workup Acidic (pH < 4)Neutral (pH 7-8)Neutral workup (Condition B) is crucial to prevent hydrolysis and improve the isolated yield.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Step 1: Precursor Synthesis cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification start Starting Materials (e.g., 1-bromo-4-nitrobenzene) grignard Grignard Reaction start->grignard precursor Tris(p-nitrophenyl)methanol grignard->precursor reduction Reduction (e.g., SnCl2/HCl) precursor->reduction product Crude this compound reduction->product workup Neutral Workup product->workup recrystallization Recrystallization workup->recrystallization final_product Pure this compound recrystallization->final_product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_workup Review Workup Procedure start->check_workup check_precursor Verify Precursor Purity start->check_precursor incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction workup_issue Workup Issue? check_workup->workup_issue precursor_impure Precursor Impure? check_precursor->precursor_impure solution1 Increase Reaction Time/Temp Increase Reducing Agent incomplete_reaction->solution1 Yes solution2 Ensure Neutral pH Use Degassed Solvents workup_issue->solution2 Yes solution3 Purify Precursor precursor_impure->solution3 Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

Technical Support Center: Purification of Crude Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of crude Tris(p-aminophenyl)methanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound, primarily focusing on the widely used recrystallization technique.

Problem 1: The crude product does not fully dissolve in the hot solvent.

  • Possible Cause 1: Insufficient Solvent. The amount of solvent is not enough to dissolve the entire sample at its boiling point.

    • Solution: Add small increments of hot solvent to the mixture until the solid is fully dissolved. Be cautious not to add an excessive amount, as this will reduce the recovery yield.

  • Possible Cause 2: Inappropriate Solvent. The chosen solvent may not have high enough solubility for this compound, even at elevated temperatures.

    • Solution: Refer to the solvent selection guide (see FAQ 2). A more polar solvent or a solvent mixture might be necessary. Common solvents for similar aromatic amines include ethanol, methanol, and ethyl acetate.

  • Possible Cause 3: Presence of Insoluble Impurities. The crude product may contain impurities that are insoluble in the chosen solvent.

    • Solution: If the majority of the product has dissolved and only a small amount of solid remains, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.

Problem 2: No crystals form upon cooling.

  • Possible Cause 1: Solution is too dilute. Too much solvent was used, and the solution is not supersaturated upon cooling.

    • Solution: Evaporate some of the solvent to increase the concentration of the product and then allow the solution to cool again.

  • Possible Cause 2: Supersaturation. The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If available, add a tiny crystal of pure this compound to the solution to act as a seed for crystallization.

  • Possible Cause 3: Cooling is too rapid. Rapid cooling can sometimes inhibit crystal formation and lead to the formation of an oil or amorphous solid.

    • Solution: Reheat the solution until the product redissolves and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

Problem 3: The product "oils out" instead of crystallizing.

  • Possible Cause 1: Melting point of the solute is lower than the boiling point of the solvent. The compound may be melting in the hot solvent before it dissolves.

    • Solution: Use a lower-boiling point solvent.

  • Possible Cause 2: Presence of impurities. Impurities can lower the melting point of the product and interfere with crystal lattice formation.

    • Solution: Try adding a small amount of a solvent in which the product is less soluble (an anti-solvent) to the hot, dissolved solution before cooling. This can sometimes promote crystallization over oiling out. Ensure the solution remains just clear after the addition of the anti-solvent at high temperature.

Problem 4: Low recovery of purified product.

  • Possible Cause 1: Excessive solvent used. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.

    • Solution: In future purifications, use a more minimal amount of hot solvent to dissolve the crude product. To recover some of the dissolved product, the mother liquor can be concentrated and a second crop of crystals can be collected.

  • Possible Cause 2: Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel during the removal of insoluble impurities.

    • Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help prevent premature crystallization.

  • Possible Cause 3: Washing with an inappropriate solvent. Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss.

    • Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which the product is known to have low solubility.

Frequently Asked Questions (FAQs)

FAQ 1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials from the synthesis, such as p-nitroaniline or its reduction intermediates, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

FAQ 2: How do I choose an appropriate solvent for recrystallization?

The ideal recrystallization solvent should:

  • Completely dissolve the crude this compound at its boiling point.

  • Dissolve the impurities well at all temperatures or not at all.

  • Have low solubility for the pure this compound at low temperatures to maximize recovery.

  • Have a boiling point below the melting point of the product.

  • Be chemically inert towards the product.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the purification of similar aromatic compounds, suitable solvents to test include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexanes.

FAQ 3: What is a general experimental protocol for the recrystallization of this compound?

The following is a general procedure. The specific solvent and volumes should be optimized for your particular sample.

Experimental Protocol: Recrystallization of Crude this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring to the boiling point of the solvent. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

FAQ 4: How can I assess the purity of my final product?

Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.

Data Presentation

The effectiveness of a purification technique is often measured by the yield and the change in purity. Below is a table with representative data for the purification of crude this compound by recrystallization.

ParameterBefore Purification (Crude)After Recrystallization
Appearance Brownish powderOff-white to pale yellow crystals
Purity (by HPLC) 85%>98%
Melting Point 180-185 °C188-190 °C
Recovery Yield N/A75-85%

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude Crude Product add_solvent Add Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble impurities? cooling Slow Cooling dissolved->cooling No insoluble impurities hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Start Purification dissolve Dissolve Crude in Hot Solvent start->dissolve dissolve_issue Does it fully dissolve? dissolve->dissolve_issue cool Cool Solution dissolve_issue->cool Yes add_more_solvent Add more hot solvent dissolve_issue->add_more_solvent No hot_filter Hot filter insoluble impurities dissolve_issue->hot_filter Partially crystal_issue Do crystals form? cool->crystal_issue collect Collect Crystals crystal_issue->collect Yes evaporate Evaporate some solvent crystal_issue->evaporate No (oiling out) scratch_seed Scratch flask or seed crystal_issue->scratch_seed No (clear solution) end Pure Product collect->end add_more_solvent->dissolve_issue hot_filter->cool evaporate->cool scratch_seed->crystal_issue

Caption: Troubleshooting logic for common recrystallization issues.

Technical Support Center: Polymerization of Aminophenyl-Containing Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of aminophenyl groups during polymerization.

Frequently Asked Questions (FAQs)

Q1: Why are aminophenyl groups prone to oxidation during polymerization?

A1: The amino group (-NH₂) on a phenyl ring is electron-donating, which activates the aromatic ring and makes it susceptible to oxidation.[1][2] This oxidation can be initiated by atmospheric oxygen, heat, light, or the polymerization initiators themselves, leading to the formation of colored impurities and undesirable crosslinked structures in the final polymer.[2] The discoloration is a classic sign of this degradation.[2]

Q2: What are the primary strategies to prevent the oxidation of aminophenyl groups?

A2: The three main strategies to prevent the oxidation of aminophenyl groups during polymerization are:

  • Working under an inert atmosphere: This involves removing oxygen from the reaction environment.[1]

  • Using antioxidants: These chemical additives scavenge radicals and decompose peroxides that can initiate oxidation.[3][4]

  • Employing protecting groups: This method temporarily masks the reactive amino group to prevent it from participating in side reactions.[5][6]

Q3: How do I choose the best prevention strategy for my specific polymerization?

A3: The choice of strategy depends on several factors, including the specific monomer, the type of polymerization, the reaction conditions, and the desired properties of the final polymer. A decision-making workflow is provided below to guide your selection.

Troubleshooting Guide

Issue 1: My polymer is discolored (e.g., yellow or brown) even though I'm working under a nitrogen atmosphere.

  • Possible Cause: Incomplete removal of oxygen from the reaction vessel and solvents. Even trace amounts of oxygen can cause oxidation.[7]

  • Solution:

    • Ensure a proper inert gas purging technique is used. For solvents, this can be achieved by bubbling a stream of inert gas (e.g., nitrogen or argon) through the solvent for an extended period (sparging).[1]

    • For the reaction vessel, employ multiple cycles of evacuating the vessel with a vacuum pump and backfilling with an inert gas.[1]

    • Consider using a glovebox for the most sensitive reactions.

  • Possible Cause: The polymerization temperature is too high, promoting thermal oxidation.

  • Solution:

    • Attempt to lower the polymerization temperature. The rate of aniline oxidation, for example, is highly dependent on temperature.[8]

    • If a lower temperature is not feasible, ensure your inerting procedure is rigorous and consider the addition of a suitable antioxidant.

Issue 2: I've added an antioxidant, but my polymer still shows signs of oxidation.

  • Possible Cause: The chosen antioxidant is not suitable for the reaction conditions or is used at an incorrect concentration.

  • Solution:

    • Consult the antioxidant selection guide below. Factors like the antioxidant's volatility, decomposition temperature, and compatibility with your polymer system are crucial.[4]

    • Experiment with different concentrations of the antioxidant.

    • Consider using a synergistic mixture of primary and secondary antioxidants for enhanced protection.[3][9] For instance, hindered phenols can be combined with phosphites or thioesters.[3]

Issue 3: After deprotection of my aminophenyl-containing polymer, the material becomes discolored.

  • Possible Cause: The deprotection conditions are too harsh, leading to oxidation of the newly exposed amino groups.

  • Solution:

    • Optimize the deprotection reaction. For example, when removing a Boc group with acid, use the mildest effective acid and the shortest possible reaction time.[10][11]

    • After deprotection, handle the polymer under an inert atmosphere and store it in a cool, dark place, potentially with an added stabilizer.

Data Presentation: Comparison of Antioxidants

The following tables provide a summary of quantitative data on the effectiveness of different antioxidants.

Table 1: Antioxidant Efficacy of Aniline Derivatives (DPPH Radical Scavenging Activity)

CompoundEC₅₀ (mM)Relative Antioxidant Efficacy
Aniline> 83Low
2-Aminophenol0.011Very High
4-Aminophenol0.015Very High
o-Phenylenediamine0.013Very High
p-Phenylenediamine0.021High
3-Aminophenol0.048Moderate

EC₅₀ is the concentration required to scavenge 50% of DPPH radicals. A lower EC₅₀ indicates higher antioxidant activity.

Table 2: Performance of Combined Hindered Phenol/Hindered Amine Stabilizers in Polypropylene Films

Stabilizer SystemTime to Reach Carbonyl Absorption of 0.2 (hours)
Phenol I + ATP300
Phenol II + ATP< 300
Phenol I + BATP150
Phenol II + BATP< 150
Phenol I + TMP400
Phenol II + TMP< 400
Phenol I + PMP900
Phenol II + PMP< 900

Data adapted from a study on polypropylene films, demonstrating the synergistic effects of combined stabilizers.[12] A longer time indicates better stabilization.

Experimental Protocols

Protocol 1: General Procedure for Polymerization under an Inert Atmosphere

This protocol describes a typical setup for performing a polymerization reaction under a nitrogen or argon atmosphere to prevent oxidation.

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas source with a regulator

  • Bubbler (filled with mineral oil)

  • Vacuum pump (optional, for vacuum/backfill cycles)

  • Cannula or gas-tight syringe for liquid transfers

  • Degassed solvents and reagents

Procedure:

  • Assemble the Glassware: Assemble the reaction flask with a stir bar, condenser (if refluxing), and septa on the inlets.

  • Purge the System:

    • Gas Bubbling Method: Insert a long needle connected to the inert gas line through a septum so that it is below the surface of the solvent. Insert a second, shorter needle as an outlet. Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

    • Freeze-Pump-Thaw Method (for more rigorous deoxygenation): a. Freeze the solvent or monomer mixture using liquid nitrogen. b. Evacuate the flask under high vacuum. c. Close the vacuum valve and thaw the mixture. The dissolved gases will bubble out. d. Backfill the flask with inert gas. e. Repeat this cycle at least three times.

  • Introduce Reagents: Add degassed reagents to the reaction flask via a cannula or a gas-tight syringe.

  • Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas, which can be monitored with the bubbler.

  • Work-up: After the polymerization is complete, the polymer can be precipitated and isolated. If the polymer is still sensitive to oxidation, the work-up should also be performed under an inert atmosphere or with the addition of a stabilizer.

Protocol 2: Boc Protection of an Aminophenyl Monomer

This protocol provides a general method for protecting the amino group of an aminophenyl-containing monomer using di-tert-butyl dicarbonate ((Boc)₂O).[13][14]

Materials:

  • Aminophenyl-containing monomer

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or another suitable base

  • Solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Monomer: In a round-bottom flask, dissolve the aminophenyl monomer (1 equivalent) in the chosen solvent.

  • Add Base: Add triethylamine (1.1-1.5 equivalents) to the solution and stir.

  • Add (Boc)₂O: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer with a weak acid (e.g., 1 M HCl), water, and brine to remove the base and any unreacted starting material.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected monomer.

Protocol 3: Deprotection of a Boc-Protected Aminophenyl Polymer

This protocol describes the removal of the Boc protecting group from a polymer to regenerate the free aminophenyl group using trifluoroacetic acid (TFA).[10][15]

Materials:

  • Boc-protected polymer

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Polymer: Dissolve the Boc-protected polymer in dichloromethane.

  • Add TFA: Slowly add trifluoroacetic acid to the polymer solution. A common ratio is 1:1 (v/v) of DCM to TFA.

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid, often complete within 1-2 hours. Effervescence (CO₂ evolution) may be observed.[14]

  • Isolation: a. Remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA. b. The polymer is typically obtained as its TFA salt. To obtain the free amine, dissolve the polymer in a suitable solvent and wash with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Final Work-up: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected polymer. Handle the final polymer under an inert atmosphere if it is susceptible to oxidation.

Visualizations

G cluster_problem Problem Identification cluster_strategy Prevention Strategy Selection cluster_solutions Recommended Actions Problem Aminophenyl group oxidation during polymerization? Decision1 Is the monomer highly sensitive to oxidation? Problem->Decision1 Decision2 Are mild reaction conditions sufficient? Decision1->Decision2 No Inert Use Inert Atmosphere (Nitrogen or Argon) Decision1->Inert Yes Decision3 Is post-polymerization modification required? Decision2->Decision3 No Antioxidant Add Antioxidants (e.g., Hindered Phenols) Decision2->Antioxidant Yes Decision3->Antioxidant No Protect Use Protecting Groups (e.g., Boc, Cbz) Decision3->Protect Yes

Caption: Decision workflow for selecting a strategy to prevent aminophenyl group oxidation.

G cluster_setup Experimental Setup for Inert Atmosphere Polymerization InertGas Inert Gas Source (N₂ or Ar) Flask Reaction Flask (Schlenk or 3-neck) InertGas->Flask Gas Inlet Bubbler Oil Bubbler Flask->Bubbler Gas Outlet Stirrer Magnetic Stirrer Flask->Stirrer

Caption: A typical experimental setup for polymerization under an inert atmosphere.

G cluster_reaction Boc Protection of an Aminophenyl Group Reactants Aminophenyl Monomer + (Boc)₂O + Base (TEA) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Boc-Protected Monomer Intermediate->Product Collapse of Intermediate

Caption: Simplified reaction pathway for the Boc protection of an aminophenyl group.

References

Challenges in controlling the degree of branching in hyperbranched polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyperbranched polymers. The focus is on addressing common challenges encountered when trying to control the degree of branching (DB) during synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues during the synthesis and characterization of hyperbranched polymers.

Issue 1: Low Degree of Branching (DB) Observed

Symptoms:

  • The experimentally determined DB (e.g., via NMR) is significantly lower than the theoretical maximum (e.g., < 50% for an AB2 system).

  • The polymer exhibits properties more akin to a linear or lightly branched polymer, such as higher than expected viscosity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Intramolecular Cyclization 1. Increase the monomer concentration. 2. Employ a "slow monomer addition" strategy to a core molecule.Higher monomer concentration favors intermolecular reactions over intramolecular cyclization, which can terminate chain growth and prevent branching.[1] Slow addition can also control the reaction pathway.
Unequal Reactivity of Functional Groups 1. Modify the monomer structure to minimize steric hindrance around one of the B groups in an AB2 monomer. 2. Adjust the reaction temperature to overcome activation energy differences.If the two B groups in an AB2 monomer have different reactivities, the formation of linear units may be favored.[1][2]
Incomplete Conversion 1. Increase reaction time. 2. Increase reaction temperature. 3. Use a more efficient catalyst.A higher degree of polymerization is generally required to achieve a higher degree of branching.[3] Incomplete conversion of the 'A' functional groups will result in a lower DB.
Steric Hindrance in Growing Polymer 1. Introduce longer, more flexible spacers into the monomer backbone.As the hyperbranched polymer grows, steric crowding can make it difficult for new monomers to react at branching points, favoring reaction at the more accessible terminal ends.

Logical Workflow for Troubleshooting Low DB

low_db_troubleshooting start Low Degree of Branching (DB) Detected check_conversion Is the monomer conversion high (>95%)? start->check_conversion increase_time_temp Increase reaction time and/or temperature. Re-evaluate conversion. check_conversion->increase_time_temp No check_cyclization Are side-products indicative of cyclization observed (e.g., by MS or NMR)? check_conversion->check_cyclization Yes increase_time_temp->check_conversion increase_concentration Increase monomer concentration. Consider slow monomer addition. check_cyclization->increase_concentration Yes check_reactivity Is there evidence of unequal reactivity of functional groups? check_cyclization->check_reactivity No re_evaluate Re-synthesize and re-evaluate DB increase_concentration->re_evaluate modify_monomer Modify monomer design. Adjust reaction conditions (e.g., temperature). check_reactivity->modify_monomer Yes check_reactivity->re_evaluate No modify_monomer->re_evaluate

Caption: Troubleshooting workflow for a low degree of branching.

Issue 2: Gelation or Cross-linking During Polymerization

Symptoms:

  • The reaction mixture becomes a solid gel, preventing further processing.

  • The polymer is insoluble in solvents where it is expected to be soluble.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
A2 + B3 Monomer System Imbalance 1. Carefully control the stoichiometry of A2 and B3 monomers.[1] 2. Stop the reaction before it reaches the gel point, which can be predicted by the Flory-Stockmayer theory.[4]An excess of the B3 monomer or high overall monomer conversion can lead to the formation of an infinite network.[1][4]
High Monomer Concentration 1. Perform the polymerization in a more dilute solution.[4]Lowering the concentration of reactive groups can reduce the probability of intermolecular cross-linking.[4]
Side Reactions 1. Ensure high purity of monomers to avoid contaminants that could act as cross-linkers. 2. Use milder reaction conditions (e.g., lower temperature) to prevent unwanted side reactions.Unintended reactions between terminal groups can lead to cross-linking, especially at high temperatures or with certain catalysts.
High Degree of Polymerization 1. Limit the reaction time to achieve a lower molecular weight.As the polymer chains grow, the number of functional groups increases, raising the likelihood of gel formation.[4]

Experimental Workflow to Avoid Gelation

avoid_gelation_workflow start Planning A2 + B3 Polymerization control_stoichiometry Set precise A2:B3 monomer ratio start->control_stoichiometry use_dilute_solution Use dilute solution to minimize intermolecular reactions control_stoichiometry->use_dilute_solution monitor_viscosity Monitor reaction viscosity in real-time use_dilute_solution->monitor_viscosity stop_before_gel_point Stop reaction before critical gel point is reached monitor_viscosity->stop_before_gel_point characterize_product Characterize soluble polymer product stop_before_gel_point->characterize_product

Caption: Experimental workflow to prevent gelation in A2 + B3 systems.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum degree of branching I can expect?

The theoretical maximum DB depends on the type of monomer system used. For ideal statistical polycondensation of ABx monomers, the DB has defined limits.

Monomer TypeTheoretical Maximum DBReference
AB250% (0.5)[2][3][5]
AB344% (0.44)[3][5]
ABmm / (2m - 1)[6]
A2 + B3Variable (15-90%)[4]

It is important to note that these are theoretical values assuming equal reactivity of all functional groups and no side reactions.[1][3] In practice, experimentally determined values are often lower.[3]

Q2: How can I experimentally determine the degree of branching?

The most common and powerful technique for determining the DB is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1] The DB is calculated by integrating the signals corresponding to dendritic, linear, and terminal units within the polymer structure.

Experimental Protocol: Determining DB via ¹³C NMR

  • Sample Preparation: Dissolve a known quantity of the purified and dried hyperbranched polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL. Ensure the polymer is fully dissolved.

  • Model Compound Synthesis (Recommended): To aid in peak assignment, synthesize linear and fully branched model compounds that represent the different structural units in your polymer.[1]

  • NMR Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

    • Use a high number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the distinct resonance signals for the carbon atoms in the dendritic (D), linear (L), and terminal (T) monomer units.[1] Use your model compounds and 2D NMR techniques (like HSQC and HMBC) to confirm assignments.

    • Carefully integrate the identified peaks.

  • Calculation: Use the appropriate formula to calculate the DB. For an AB2 system, the degree of branching is given by the Frey and Hölter equation:

    • DB = (Number of Dendritic Units + Number of Terminal Units) / (Total Number of Monomer Units)

    • Or, more commonly expressed in terms of integrals: DB = (I_D + I_T) / (I_D + I_L + I_T) where I_D, I_L, and I_T are the integral values of the signals for dendritic, linear, and terminal units, respectively.[3][5]

Q3: My GPC/SEC results show a lower molecular weight than expected. Could this be related to branching?

Yes, this is a very common observation. Gel Permeation/Size-Exclusion Chromatography (GPC/SEC) separates molecules based on their hydrodynamic volume, not their absolute molecular weight.[7] Highly branched polymers are more compact and have a smaller hydrodynamic volume than their linear analogues of the same molecular weight.[7] Consequently, they elute later from the SEC column, leading to an underestimation of the molecular weight when using a standard calibration based on linear polymers.

To obtain an accurate molecular weight, it is essential to use a detector that measures absolute molecular weight, such as a multi-angle light scattering (MALS) detector, in conjunction with a concentration detector (like a refractive index detector).[8]

Q4: What are the main strategies to increase the degree of branching beyond the statistical limit of 50% for AB2 monomers?

Achieving a DB > 50% in one-pot syntheses is a significant challenge but can be accomplished through several strategies:

  • Slow Monomer Addition: Slowly adding the AB2 monomer to a multifunctional core molecule can favor the reaction of the added monomer with the growing polymer rather than with other monomers, leading to a more branched structure.[6] The maximum DB achievable with this method for an AB2 system is approximately 67%.[6]

  • Using Monomers with Different Reactivities: If the reactivity of a linear unit is enhanced compared to a terminal unit, it will be more likely to react and form a new branch, thereby increasing the overall DB.[3][6]

  • Protection/Deprotection Chemistry: One of the 'B' groups in an AB2 monomer can be protected, leading to an ABB' monomer.[1] Polymerization of AB2 with ABB' followed by deprotection can yield polymers with a controlled and potentially higher DB.[1]

Factors Influencing the Degree of Branching

factors_influencing_db DB Degree of Branching (DB) Monomer_Structure Monomer Structure (e.g., AB2 vs. A2+B3) DB->Monomer_Structure Reaction_Conditions Reaction Conditions DB->Reaction_Conditions Synthetic_Strategy Synthetic Strategy DB->Synthetic_Strategy Concentration Monomer Concentration Reaction_Conditions->Concentration Temperature Temperature Reaction_Conditions->Temperature Time Reaction Time Reaction_Conditions->Time Slow_Addition Slow Monomer Addition Synthetic_Strategy->Slow_Addition Stoichiometry Monomer Stoichiometry Synthetic_Strategy->Stoichiometry

Caption: Key factors that influence the final degree of branching.

References

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation with Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from Tris(p-aminophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for Schiff base formation with this compound?

The formation of a Schiff base from this compound involves the condensation reaction between the primary amino groups of this compound and the carbonyl group (aldehyde or ketone) of another reactant. This reaction is a nucleophilic addition followed by the elimination of a water molecule to form an imine (-C=N-) bond. Given that this compound has three primary amino groups, it can react with up to three equivalents of a carbonyl compound.

Q2: What are the critical parameters to control for successful Schiff base synthesis?

The key parameters to optimize for successful Schiff base formation are:

  • Reactant Stoichiometry: The molar ratio of this compound to the carbonyl compound.

  • Solvent: The choice of solvent can influence reactant solubility and reaction rate.[1][2]

  • Catalyst: Acidic or basic catalysts can be used to accelerate the reaction.[3]

  • Temperature: Reaction temperature affects the rate of reaction and the stability of the product.

  • Water Removal: Since water is a byproduct of the reaction, its removal can drive the equilibrium towards the product side.[4][5]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6] A spot of the reaction mixture is placed on a TLC plate and developed in a suitable solvent system. The disappearance of the starting materials (this compound and the carbonyl compound) and the appearance of a new spot corresponding to the Schiff base product indicate the reaction's progress.

Q4: What are some common applications of Schiff bases derived from compounds like this compound?

Schiff bases are versatile compounds with a wide range of applications. They are investigated for their antimicrobial, antiviral, and anticancer activities. They are also used as ligands in coordination chemistry to form metal complexes[7][8], and have applications in materials science, such as in the formation of metal-organic frameworks (MOFs) and polymers.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my Schiff base product. What could be the reasons and how can I improve it?

A: Low yields in Schiff base synthesis are a common issue and can be attributed to several factors. The reaction is a reversible equilibrium, and the presence of water, a byproduct, can shift the equilibrium back to the reactants.[3][4]

Troubleshooting Steps:

  • Water Removal:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene to remove water as it is formed.[4][5]

    • Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO4) or molecular sieves to the reaction mixture to absorb water.[4][9]

  • pH Optimization:

    • The optimal pH for Schiff base formation is typically mildly acidic (around 4-5).[4] This is because the reaction is catalyzed by acid, but a high concentration of acid can protonate the amine, rendering it non-nucleophilic.[4][10]

    • A few drops of glacial acetic acid can be used as a catalyst.[9]

  • Reaction Time and Temperature:

    • Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC.

    • Increasing the temperature can increase the reaction rate, but be cautious as some Schiff bases can be thermally unstable.[11] Refluxing in a suitable solvent is a common practice.[9]

  • Reactant Concentration:

    • According to Le Chatelier's principle, increasing the concentration of one of the reactants can help drive the equilibrium towards the product.[4] Consider using a slight excess of the more volatile or easily removable carbonyl compound.[11]

Issue 2: Incomplete Reaction

Q: My TLC analysis shows that the starting materials are not fully consumed even after a long reaction time. How can I drive the reaction to completion?

A: An incomplete reaction is often due to the reversibility of Schiff base formation.

Troubleshooting Steps:

  • Effective Water Removal: This is the most critical factor. Ensure your water removal method (Dean-Stark or dehydrating agent) is efficient.

  • Catalyst Addition: If you are not using a catalyst, consider adding a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid.[4]

  • Increase Temperature: Gently increasing the reflux temperature (by switching to a higher boiling solvent if necessary and if the reactants/products are stable) can help push the reaction to completion.

  • Microwave-Assisted Synthesis: This method can sometimes lead to higher yields and shorter reaction times.[6][9]

Issue 3: Oily Product or Difficulty in Isolation

Q: My product is an oil and I am unable to isolate it as a solid. What should I do?

A: Obtaining an oily product is a common challenge in organic synthesis.

Troubleshooting Steps:

  • Trituration: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the product if available. You can also try triturating the oil with a non-polar solvent like hexane or petroleum ether.[4]

  • Recrystallization from a Different Solvent System: Experiment with various solvents or solvent mixtures for recrystallization.[11][12]

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, you can try converting it to a solid salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent.[4] The salt can then be purified by recrystallization.

  • Column Chromatography: If other methods fail, purification by column chromatography can be employed.

Issue 4: Product Instability

Q: My purified Schiff base seems to be degrading over time, as indicated by the reappearance of starting material peaks in NMR. How can I prevent this?

A: The imine bond in Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture.[11][13]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all solvents used for reaction and purification are dry.[11] Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture.

  • Avoid Protic Solvents for Storage: Store the purified product in an aprotic solvent or as a solid.

  • Reduce to a Secondary Amine: If the imine functionality is not required for the final application, it can be reduced to a more stable secondary amine using a reducing agent like sodium borohydride.

Data Presentation

Table 1: Influence of Reaction Parameters on Schiff Base Formation

ParameterConditionEffect on Yield/Reaction RateRationale
Solvent Non-polar (e.g., Toluene)Often higher yieldsAllows for azeotropic removal of water.[4]
Polar Protic (e.g., Ethanol, Methanol)Can be effective, but may require a dehydrating agentGood solubility for many reactants.[9]
Catalyst Acidic (e.g., Acetic Acid, p-TsOH)Increases reaction rateProtonates the carbonyl group, making it more electrophilic.[3]
No CatalystSlower reaction rateReaction may still proceed, especially with reactive aldehydes.
Temperature Room TemperatureSlower reaction rateMay be sufficient for highly reactive starting materials.
RefluxFaster reaction rateProvides energy to overcome the activation barrier.[9]
Water Removal Dean-Stark ApparatusHigh efficiencyContinuously removes water from the reaction mixture.[4][11]
Molecular Sieves/MgSO4Good efficiencyBinds water in the reaction flask.[4][9]

Experimental Protocols

General Protocol for Schiff Base Synthesis with this compound

This protocol provides a general procedure that may require optimization for specific carbonyl compounds.

Materials:

  • This compound (1 equivalent)

  • Aldehyde or Ketone (3 equivalents)

  • Solvent (e.g., Ethanol, Methanol, or Toluene)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Dehydrating agent (optional, e.g., molecular sieves)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq.) in the chosen solvent.[11]

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (3 eq.) to the solution.

  • Catalyst Addition (Optional): If using a catalyst, add a few drops of glacial acetic acid to the reaction mixture.[11]

  • Reaction:

    • Method A (Reflux with Dehydrating Agent): If using a solvent like ethanol or methanol, add molecular sieves to the flask. Heat the mixture to reflux and stir for the desired amount of time (monitor by TLC).

    • Method B (Azeotropic Distillation): If using toluene, set up a Dean-Stark apparatus to collect the water produced during the reaction. Heat the mixture to reflux.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a dehydrating agent was used, filter it off.[11]

    • Remove the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures).[11][12]

    • If the product is an oil, attempt trituration with a non-polar solvent.[4]

    • If necessary, purify by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dissolve this compound and carbonyl compound in solvent catalyst Add catalyst (optional) reactants->catalyst dehydrating_agent Add dehydrating agent (optional) catalyst->dehydrating_agent reflux Reflux reaction mixture dehydrating_agent->reflux tlc Monitor progress by TLC reflux->tlc Periodically tlc->reflux Incomplete cool Cool to room temperature tlc->cool Complete filter Filter off solids (if any) cool->filter evaporate Remove solvent under reduced pressure filter->evaporate recrystallize Recrystallization evaporate->recrystallize chromatography Column Chromatography recrystallize->chromatography Impure characterize Characterization (NMR, IR, etc.) recrystallize->characterize Pure solid chromatography->characterize

Caption: Experimental workflow for the synthesis of Schiff bases from this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction q1 Is water being effectively removed? start->q1 sol1 Implement/improve water removal: - Dean-Stark apparatus - Add molecular sieves/MgSO4 q1->sol1 No q2 Is a catalyst being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Add a catalytic amount of weak acid (e.g., acetic acid) q2->sol2 No q3 Is the reaction temperature adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase reaction temperature (reflux) q3->sol3 No q4 Is the reaction time sufficient? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Increase reaction time and monitor by TLC q4->sol4 No end_node Re-evaluate reaction q4->end_node Yes a4_no No sol4->q4

Caption: Troubleshooting flowchart for low yield in Schiff base formation.

References

Stability issues of Tris(p-aminophenyl)methanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tris(p-aminophenyl)methanol under acidic and basic conditions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, also known as pararosaniline base, is a neutral, colorless carbinol form of a triarylmethane dye. Its stability is highly dependent on the pH of the solution. In acidic solutions, it readily converts to the colored, resonance-stabilized triphenylmethyl (trityl) cation, pararosaniline, which is magenta. In neutral to moderately alkaline solutions, the colorless carbinol form is favored. However, under strongly basic conditions, degradation can occur.

Q2: Why is my solution of this compound turning pink/magenta upon addition of an acidic reagent?

This is an expected color change. This compound is the colorless carbinol base of the dye pararosaniline. In the presence of acid, the hydroxyl group is protonated and eliminated as water, leading to the formation of a stable, colored triphenylmethyl cation. The extended conjugation of this cation is responsible for its strong absorption of visible light, resulting in a magenta color.

Q3: My this compound solution is colorless at neutral pH, but the color fades over time in a basic solution. What is happening?

The fading of the colored form (pararosaniline) in basic solutions is due to the conversion back to the colorless carbinol form, this compound. This reaction is an equilibrium process. At higher pH, the equilibrium shifts towards the formation of the colorless carbinol. If the solution was initially colored due to some residual acidity, the addition of a base would neutralize the acid and shift the equilibrium towards the colorless form, causing the color to fade.

Q4: Can this compound degrade under strongly acidic or basic conditions?

Yes, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the degradation of this compound. The degradation pathways may involve the cleavage of the aromatic rings or other irreversible chemical modifications.

Troubleshooting Guides

Issue 1: Unexpected Color Change or Lack of Color
Symptom Possible Cause Troubleshooting Steps
Solution remains colorless after adding an acidic reagent.1. Insufficient acid to lower the pH. 2. The compound has degraded. 3. Incorrect compound.1. Verify the pH of the solution. Add more acid if necessary. 2. Check the storage conditions and age of the this compound. 3. Confirm the identity of the starting material using an analytical technique like NMR or mass spectrometry.
A colored solution of pararosaniline unexpectedly turns colorless.1. Increase in pH due to the addition of a basic substance or absorption of atmospheric CO2. 2. Degradation of the dye.1. Measure the pH of the solution. If it has become neutral or basic, carefully add a small amount of acid to restore the color. 2. If color is not restored upon acidification, the dye has likely degraded. Consider preparing a fresh solution.
Issue 2: Precipitate Formation
Symptom Possible Cause Troubleshooting Steps
A precipitate forms when preparing a solution of this compound.1. Low solubility in the chosen solvent at neutral pH. 2. Formation of insoluble degradation products.1. This compound has limited solubility in water. Consider using a co-solvent like ethanol or DMSO, or prepare the solution in a slightly acidic medium to form the more soluble pararosaniline salt. 2. If degradation is suspected, analyze the precipitate to identify its composition.

Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in the literature, the stability of the related triarylmethane dye, pararosaniline, is known to be pH-dependent. The rate of fading of triarylmethane dyes in basic solutions generally follows pseudo-first-order kinetics. The half-life of the colored form is inversely proportional to the hydroxide ion concentration.

Table 1: Factors Affecting the Stability of this compound/Pararosaniline

Parameter Effect on Stability Observations
pH HighIn acidic solutions (pH < 4), the colored cationic form (pararosaniline) is predominant and relatively stable. In neutral to moderately basic solutions (pH 7-10), the colorless carbinol form (this compound) is favored. In strongly basic solutions (pH > 10), the carbinol form can undergo degradation.
Temperature ModerateIncreased temperature generally accelerates the rate of degradation under both acidic and basic conditions.
Light ModerateLike many dyes, prolonged exposure to UV or high-intensity visible light can lead to photochemical degradation.
Oxidizing Agents LowStrong oxidizing agents can lead to the degradation of the molecule.

Experimental Protocols

Protocol 1: pH Stability Study using UV-Vis Spectrophotometry

This protocol outlines a method to determine the stability of this compound at different pH values by monitoring changes in its UV-Vis absorbance over time.

1. Materials:

  • This compound

  • Buffer solutions of various pH (e.g., pH 4, 7, 9, 12)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a slightly acidic aqueous solution to ensure complete dissolution of the colored form).

  • For each pH to be tested, pipette a small aliquot of the stock solution into a volumetric flask and dilute with the appropriate buffer to a final concentration that gives an absorbance in the range of 0.5 - 1.5 at the λmax of pararosaniline (around 540-550 nm).

  • Immediately after preparation, measure the initial absorbance spectrum of each solution.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and measure its UV-Vis spectrum.

  • Plot the absorbance at λmax versus time for each pH.

  • Calculate the observed rate constant (k_obs) and the half-life (t_1/2) for the degradation at each pH.

Visualizations

Stability_Pathway cluster_acidic Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH ~7) cluster_basic Basic Conditions (pH > 8) Pararosaniline Pararosaniline (Colored Cation) Tris_methanol This compound (Colorless Carbinol) Pararosaniline->Tris_methanol - H+ Tris_methanol->Pararosaniline + H+ Carbinol_Base This compound (Colorless Carbinol) Degradation Degradation Products Carbinol_Base->Degradation Strong Base (e.g., OH-)

Caption: Equilibrium of this compound with pH.

Experimental_Workflow start Start: Prepare Stock Solution prepare_samples Prepare Samples in Buffers (pH 4, 7, 9, 12) start->prepare_samples initial_measurement Initial UV-Vis Measurement (t=0) prepare_samples->initial_measurement incubation Incubate at Constant Temperature initial_measurement->incubation time_points Measure UV-Vis at Time Intervals (t = 1, 2, 4, 8, 24h) incubation->time_points data_analysis Plot Absorbance vs. Time Calculate Rate Constants time_points->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for pH stability study.

Troubleshooting_Logic start Problem: Unexpected Color Change is_colorless Is the solution unexpectedly colorless? start->is_colorless Yes is_fading Is a colored solution fading? start->is_fading No check_ph_colorless Check pH. Is it neutral/basic? is_colorless->check_ph_colorless check_ph_fading Check pH. Has it increased? is_fading->check_ph_fading add_acid_colorless Add acid. Does color appear? check_ph_colorless->add_acid_colorless Yes degraded_colorless Compound likely degraded. check_ph_colorless->degraded_colorless No add_acid_fading Add acid. Does color return? check_ph_fading->add_acid_fading Yes degraded_fading Compound likely degraded. check_ph_fading->degraded_fading No add_acid_colorless->degraded_colorless No ph_issue_colorless pH was too high. add_acid_colorless->ph_issue_colorless Yes add_acid_fading->degraded_fading No ph_issue_fading pH increased, shifting equilibrium. add_acid_fading->ph_issue_fading Yes

Caption: Troubleshooting logic for color changes.

Technical Support Center: Troubleshooting Poor Solubility of Tris(p-aminophenyl)methanol-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges encountered with polymers derived from Tris(p-aminophenyl)methanol. Due to the trifunctional nature of this monomer, the resulting polymers can range from soluble, hyperbranched, or star-shaped structures to insoluble, cross-linked networks. Understanding the underlying causes of poor solubility is critical for the successful processing and application of these materials.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-based polymer insoluble in common organic solvents like THF, chloroform, or methanol?

A1: The insolubility of these polymers often stems from one or more of the following factors:

  • High Degree of Cross-linking: this compound is a trifunctional monomer. If all three amino groups react during polymerization (e.g., with a difunctional reagent like a diacid chloride or a dianhydride), it can lead to a densely cross-linked three-dimensional network.[1] Such networks are inherently insoluble in all solvents.

  • Strong Intermolecular Forces: When polymerized to form polyamides or polyimides, strong hydrogen bonding between amide groups or charge-transfer interactions between imide rings can severely restrict solvent penetration and dissolution.

  • High Molecular Weight and Chain Rigidity: Even in non-cross-linked (hyperbranched or star-shaped) structures, high molecular weight and the rigidity of the aromatic backbone can lead to poor solubility.

Q2: I synthesized a polyimide using this compound and a dianhydride, and it precipitated during the reaction. What happened?

A2: This is a common issue, particularly with rigid aromatic monomers. The precipitation is likely due to the formation of a high molecular weight and/or cross-linked polyimide that is insoluble in the reaction solvent.[1] The imide rings and aromatic structures contribute to strong intermolecular forces, causing the polymer chains to aggregate and fall out of solution as they form.

Q3: What are the best starting solvents to test for dissolving my this compound-based polymer?

A3: For aromatic polyamides and polyimides, which are structurally similar to the polymers , highly polar aprotic solvents are generally the most effective. It is recommended to start with:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

For particularly stubborn polymers, adding a salt like lithium chloride (LiCl) or calcium chloride (CaCl₂) to these solvents can help disrupt intermolecular hydrogen bonds and improve solubility.[2] Strong acids such as formic acid or m-cresol can also be effective, but they may cause polymer degradation over time.

Q4: Can I improve the solubility of my polymer without completely re-synthesizing it?

A4: Post-synthesis modification is generally difficult. However, if you have a sample that only swells in a solvent, you can try the following to achieve full dissolution:

  • Heating: Gently heating the mixture can increase the kinetic energy and aid dissolution. However, be cautious of potential polymer degradation at high temperatures.

  • Sonication: Using an ultrasonic bath can help to break up polymer aggregates and facilitate solvent penetration.

  • Salt Addition: As mentioned, adding LiCl or CaCl₂ to polar aprotic solvents can significantly enhance solubility.[2]

Q5: How can I design a more soluble this compound-based polymer from the start?

A5: The key is to disrupt the structural regularity and reduce intermolecular forces. Consider these strategies during monomer selection and synthesis:

  • Introduce Bulky Side Groups: Incorporating bulky substituents on the polymer backbone can prevent efficient chain packing, thereby increasing the free volume and improving solubility.

  • Use Flexible Linkages: Co-polymerizing with monomers that contain flexible ether (-O-) or long aliphatic chains can increase the rotational freedom of the polymer chain, which disrupts crystalline packing.

  • Create Asymmetry: Using asymmetric co-monomers can break the structural regularity of the polymer, leading to better solubility.

  • Control Molecular Weight and Branching: In the case of hyperbranched or star-shaped polymers, controlling the molecular weight and the degree of branching is crucial. Lower molecular weight and a well-defined, non-cross-linked structure generally lead to better solubility.[3][4]

Troubleshooting Guides

Issue 1: Synthesized Polymer is an Insoluble Powder

This section provides a logical workflow to diagnose and address the insolubility of your this compound-based polymer.

A Insoluble Polymer Powder B Step 1: Solvent Screening A->B C Test Polar Aprotic Solvents (NMP, DMAc, DMF, DMSO) B->C D Test Solvents with Salts (e.g., DMAc + 5% LiCl) B->D E Test Strong Acid Solvents (m-cresol, H₂SO₄) B->E F Polymer Dissolves? C->F D->F E->F G Step 2: Re-evaluate Synthesis F->G No L SUCCESS: Polymer is Soluble F->L Yes H Was a 1:1.5 molar ratio of Tris(amine):Dianhydride used? G->H I Potential for Cross-linking. Adjust stoichiometry to favor hyperbranched/star structures. H->I Yes J Introduce Solubilizing Groups H->J No I->J K Incorporate flexible linkers or bulky side groups into the polymer backbone. J->K M FAILURE: Polymer Remains Insoluble K->M

Caption: Troubleshooting workflow for an insoluble polymer.

Issue 2: Polymer Gels or Swells but Does Not Dissolve

If the polymer forms a gel or swells significantly in a solvent, it indicates that solvent-polymer interactions are occurring, but they are not strong enough to overcome the polymer-polymer intermolecular forces.

A Polymer Swells or Gels B Apply Gentle Heating (e.g., 50-80°C) A->B C Use Sonication A->C D Increase Salt Concentration in Solvent A->D E Does it Dissolve? B->E C->E D->E F SUCCESS: Homogeneous Solution E->F Yes G Consider Polymer Fractionation E->G No H High MW fraction may be less soluble. Attempt to isolate lower MW, soluble portions. G->H I Proceed with Soluble Fraction H->I

Caption: Troubleshooting workflow for a swelling polymer.

Data Presentation: Solvent Systems for Aromatic Polymers

The following table summarizes common solvent systems for aromatic polyamides and polyimides. The effectiveness of these solvents will depend on the specific structure of the this compound-based polymer.

Solvent SystemTypical Concentration (w/v)TemperatureNotes
N-Methyl-2-pyrrolidone (NMP)1-10%Room Temp. to 80°CGenerally a good starting solvent for many aromatic polymers.
N,N-Dimethylacetamide (DMAc)1-10%Room Temp. to 80°CSimilar efficacy to NMP.
DMAc + 5% LiCl1-5%Room Temp. to 100°CThe addition of LiCl is highly effective at disrupting hydrogen bonds in polyamides.
Dimethyl Sulfoxide (DMSO)1-5%Room Temp. to 100°CEffective for many polyimides and polyamides.
m-Cresol1-5%Room Temp.A strong, acidic solvent. Can cause degradation over time.
Concentrated Sulfuric Acid1-2%Room Temp.A very strong solvent, but will likely cause polymer degradation. Used for characterization rather than processing.

Experimental Protocols

Protocol 1: Qualitative Solubility Testing

Objective: To determine the solubility of a this compound-based polymer in a range of solvents.

Materials:

  • Dried polymer powder (100 mg)

  • Vials with caps (10 mL)

  • Selection of test solvents (NMP, DMAc, DMF, DMSO, THF, Chloroform)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Balance

Procedure:

  • Weigh 10 mg of the dried polymer powder into a clean, dry vial.

  • Add 1 mL of the test solvent to the vial. This corresponds to a concentration of 1% (w/v).

  • Seal the vial and stir or vortex the mixture vigorously at room temperature.

  • Allow the mixture to stand for 24 hours, with intermittent agitation.

  • Observe and record the solubility using the following criteria:

    • ++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.

    • + (Partially Soluble): The majority of the polymer dissolves, but some solid particles or cloudiness remain.

    • +/- (Swelling): The polymer does not dissolve but forms a swollen gel-like mass.

    • - (Insoluble): The polymer remains as a solid precipitate with no visible change.

  • If the polymer is partially soluble or swells at room temperature, gently heat the vial to 50-80°C for a few hours and observe any changes.

Protocol 2: Synthesis of a Soluble Hyperbranched Polyamide

Objective: To synthesize a potentially soluble hyperbranched polyamide by reacting this compound with a diacid chloride, using stoichiometry to limit cross-linking.

Materials:

  • This compound

  • Terephthaloyl chloride (or another aromatic diacid chloride)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Triethylamine (as an acid scavenger)

  • Methanol (as a non-solvent for precipitation)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMAc.

  • In a separate flask, dissolve terephthaloyl chloride in anhydrous DMAc. Note on Stoichiometry: To favor the formation of a soluble, hyperbranched structure rather than a cross-linked gel, use a molar ratio of diacid chloride to triamine of approximately 1:1 to 1.2:1. This creates an excess of amine end-groups, preventing extensive network formation.

  • Cool the triamine solution to 0°C in an ice bath.

  • Slowly add the diacid chloride solution dropwise to the stirred triamine solution.

  • Add triethylamine to the reaction mixture to neutralize the HCl byproduct.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Precipitate the resulting polymer by pouring the viscous reaction mixture into a large volume of methanol while stirring vigorously.

  • Collect the polymer precipitate by filtration, wash thoroughly with methanol and water to remove residual solvent and salts, and dry under vacuum at 80°C.

  • Test the solubility of the resulting polymer using Protocol 1. The resulting hyperbranched structure should exhibit improved solubility compared to a polymer synthesized with a stoichiometry that favors cross-linking.

References

Technical Support Center: Characterization of Impurities in Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of impurities in Tris(p-aminophenyl)methanol samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound samples?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. They can be broadly categorized as:

  • Starting Materials and Reagents: Unreacted starting materials such as aniline and its derivatives may be present.

  • Intermediates and Byproducts: The synthesis of triarylmethane dyes can be complex, leading to the formation of various byproducts. Key potential impurities include:

    • Michler's Ketone and Michler's Base: These are known carcinogenic impurities that can be present in triarylmethane dyes.

    • Over-alkylated or Incompletely Reacted Products: Variations in the reaction stoichiometry can lead to products with different numbers of aminophenyl groups.

    • Oxidation Products: The aminophenyl groups are susceptible to oxidation, leading to colored impurities.

  • Degradation Products: this compound can degrade upon exposure to light, heat, or certain chemical conditions.

  • Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.

Q2: Which analytical techniques are most suitable for characterizing impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or Diode Array Detection (DAD) is the primary technique for separating and quantifying impurities. Reverse-phase HPLC is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities, including residual solvents and some synthesis byproducts. Derivatization may be necessary for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of unknown impurities. Quantitative NMR (qNMR) can be used for the quantification of impurities without the need for reference standards of the impurities themselves.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Solutions
Peak Tailing for the Main Peak and/or Impurity Peaks - Secondary interactions between the basic amine groups and acidic silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a base-deactivated column or an end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase in small amounts. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. - Reduce the sample concentration or injection volume.
Poor Resolution Between Impurities - Inefficient column. - Mobile phase composition is not optimal. - Gradient is too steep.- Replace the column with a new one of the same type or a higher efficiency column. - Optimize the mobile phase composition (e.g., change the organic modifier or buffer concentration). - Decrease the gradient slope (increase the run time).
Ghost Peaks - Contamination in the injector, sample loop, or mobile phase. - Carryover from a previous injection.- Flush the injector and sample loop with a strong solvent. - Use high-purity solvents and freshly prepared mobile phase. - Run a blank injection to confirm carryover and implement a needle wash step.

Workflow for Troubleshooting HPLC Peak Tailing

start Peak Tailing Observed check_ph Is mobile phase pH > 2 units from analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_column Is the column old or not base-deactivated? check_ph->check_column Yes end Problem Resolved adjust_ph->end replace_column Use a base-deactivated or end-capped column check_column->replace_column Yes add_additive Add a competing base (e.g., triethylamine) to the mobile phase check_column->add_additive No replace_column->end check_concentration Is the sample concentration too high? add_additive->check_concentration dilute_sample Dilute the sample or reduce injection volume check_concentration->dilute_sample Yes check_concentration->end No dilute_sample->end

Troubleshooting workflow for HPLC peak tailing.
GC-MS Analysis

Problem Possible Causes Solutions
No Peak or Poor Peak Shape for this compound - The compound is thermally labile and degrading in the injector. - The compound is too polar and has poor volatility.- Use a lower injector temperature. - Consider derivatization to increase volatility and thermal stability (e.g., silylation).
Poor Sensitivity - Inefficient ionization. - Matrix effects.- Optimize the MS source parameters. - Use a more sensitive ionization technique if available (e.g., chemical ionization). - Improve sample cleanup to remove interfering matrix components.
Incorrect Mass Spectra for Known Impurities - Co-eluting peaks. - Background interference.- Improve chromatographic separation by optimizing the temperature program or using a different column. - Perform a background subtraction.

Workflow for GC-MS Analysis of Thermally Labile Compounds

start Start GC-MS Analysis direct_injection Direct Injection start->direct_injection observe_peak Observe Peak Shape and Intensity direct_injection->observe_peak good_peak Acceptable Peak observe_peak->good_peak Good poor_peak Poor or No Peak observe_peak->poor_peak Poor troubleshoot Troubleshoot poor_peak->troubleshoot lower_temp Lower Injector Temperature troubleshoot->lower_temp derivatize Perform Derivatization (e.g., silylation) troubleshoot->derivatize reinject Re-inject lower_temp->reinject derivatize->reinject reinject->observe_peak

Workflow for GC-MS analysis of thermally labile compounds.
NMR Spectroscopy

Problem Possible Causes Solutions
Broad Peaks - Poor shimming. - Sample is not homogenous or has poor solubility. - Sample is too concentrated.- Re-shim the spectrometer. - Ensure the sample is fully dissolved; try a different deuterated solvent. - Dilute the sample.
Overlapping Signals in the Aromatic Region - Similar chemical environments of protons on the different phenyl rings.- Use a higher field NMR spectrometer for better dispersion. - Try a different deuterated solvent (e.g., benzene-d6) which can induce different chemical shifts. - Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
Inaccurate Quantification in qNMR - Incomplete relaxation of nuclei between pulses. - Non-uniform excitation of signals. - Poor baseline correction or phasing.- Increase the relaxation delay (D1) to at least 5 times the longest T1 of the signals of interest. - Ensure the spectral width is sufficient to cover all signals and that the transmitter offset is centered. - Carefully perform baseline correction and phasing of the spectrum.

Data Presentation

Table 1: Typical HPLC Method Parameters for Impurity Profiling of this compound

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 20% to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm and 540 nm
Injection Volume 10 µL

Table 2: Example Performance Data for HPLC Quantification of Impurities in Dyes [1][2][3]

ImpurityLOD (µg/mL)LOQ (µg/mL)
Aniline~0.05~0.15
Michler's Ketone~0.1~0.3
Other related substances0.05 - 0.20.15 - 0.6

Note: These are representative values from literature for similar compounds and methods; actual values must be determined during method validation.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

  • Chromatographic System: Use an HPLC system equipped with a UV-Vis or DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 280 nm for general impurities and 540 nm for colored byproducts.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample solution and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to a standard or by using area percent normalization.

Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities
  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

  • Analysis: Analyze the headspace of the sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 3: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • NMR Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay (D1) of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: 1024 scans or more, relaxation delay of 2 seconds.

  • 2D NMR (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra to establish connectivity and aid in structure determination.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Interpret the chemical shifts, coupling constants, and integrations to elucidate the structure of the compound and its impurities. The aromatic region (typically 6.5-8.0 ppm in 1H NMR) will be of particular interest.[4]

Logical Relationship for Impurity Identification

start Unknown Peak in HPLC Chromatogram lc_ms LC-MS Analysis start->lc_ms get_mw Determine Molecular Weight lc_ms->get_mw prep_hplc Isolate Impurity by Preparative HPLC get_mw->prep_hplc nmr NMR Spectroscopy (1H, 13C, 2D) prep_hplc->nmr elucidate Elucidate Structure nmr->elucidate identify Impurity Identified elucidate->identify synthesize Synthesize Reference Standard identify->synthesize confirm Confirm Identity synthesize->confirm

Logical workflow for identifying an unknown impurity.

References

Strategies to avoid gelation in polymerization reactions with Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent gelation in polymerization reactions involving the trifunctional monomer, Tris(p-aminophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is gelation and why is it a common issue when using this compound?

A1: Gelation is the formation of a cross-linked, three-dimensional polymer network that spans the entire reaction volume, transitioning the reaction mixture from a viscous liquid to an insoluble solid gel.[1] This occurs because this compound is a trifunctional monomer, meaning it has three reactive amino groups.[2][3][4] Monomers with functionality greater than two can form branched structures that ultimately link together to create this infinite network.[1][5] The point at which this transformation happens is known as the gel point.[1]

Q2: How can I theoretically predict the onset of gelation?

A2: The gel point can be predicted using theoretical models like the Carothers equation or the Flory-Stockmayer theory.[1][6][7][8] These models help calculate the critical extent of reaction (conversion) at which gelation will occur based on the average functionality of the monomers in the system.[6][8][9] According to the Flory-Stockmayer Theory, a system will gel when the branching coefficient—the probability that a branched unit is connected to another branched unit—reaches a critical value.[5] While these calculations provide a valuable theoretical threshold, the actual gel point may be slightly higher due to factors like intramolecular reactions.[9]

Q3: What is the most critical experimental parameter to control to avoid premature gelation?

A3: Controlling the stoichiometry of the reactants is one of the most effective strategies.[10] When reacting a trifunctional monomer like this compound with a difunctional monomer (e.g., a diacyl chloride), using a slight excess of the difunctional monomer can help prevent gelation. The excess difunctional molecules act as "chain cappers," limiting the growth of the polymer network and delaying the gel point.

Q4: How does monomer concentration influence the gelation process?

A4: Higher monomer concentrations typically lead to a faster onset of gelation.[11] This is because the reactive sites are in closer proximity, increasing the rate of intermolecular reactions that lead to cross-linking. Performing the polymerization in a more dilute solution can slow down these reactions, providing a larger operational window before the gel point is reached.[12]

Q5: What role does temperature play in controlling gelation?

A5: Increasing the reaction temperature accelerates the reaction rate, which can cause the reaction to reach the critical gel point more quickly.[13] Conversely, lowering the temperature slows down the reaction, offering better control and more time to process the material before it gels.[13] It is often advisable to start at a lower temperature and gradually increase it only if the reaction is too slow.[13]

Q6: Can a monofunctional reagent be used to prevent gelation?

A6: Yes, adding a small amount of a monofunctional reagent (a "chain stopper") is a highly effective method. This reagent reacts with the growing polymer chains, terminating their growth and preventing them from becoming part of an infinite network. This approach effectively controls the overall molecular weight and prevents the system from reaching the gel point.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Premature Gelation 1. Incorrect Stoichiometry: Molar ratio favors excessive cross-linking. 2. High Concentration: Reactant concentration is too high.[11] 3. High Temperature: Reaction is proceeding too quickly.[13] 4. Localized Hotspots: Poor mixing leading to areas of rapid reaction.1. Adjust Stoichiometry: Recalculate and use a slight excess of the difunctional comonomer. 2. Reduce Concentration: Dilute the reaction mixture with an appropriate solvent.[12] 3. Lower Temperature: Conduct the reaction at a lower temperature to decrease the reaction rate.[13] 4. Improve Agitation & Controlled Addition: Ensure vigorous stirring and add the this compound solution dropwise or via a syringe pump to prevent localized high concentrations.[13]
Inconsistent Gelation Times Between Batches 1. Reagent Purity: Variability in the purity or water content of monomers.[13] 2. Temperature Fluctuations: Inconsistent temperature control during the reaction.[13] 3. Solvent Variability: Differences in solvent grade or water content.1. Standardize Reagents: Use high-purity reagents from the same lot and ensure they are stored properly to prevent degradation or moisture absorption.[13] 2. Use Temperature Control: Employ a temperature-controlled reaction vessel or a water/oil bath for precise temperature management.[13] 3. Use Anhydrous Solvent: Use high-quality, dry solvents for all reactions.
Polymer is Insoluble Even at Low Conversion 1. Side Reactions: Unwanted side reactions may be causing additional cross-linking. 2. Highly Reactive System: The chosen comonomer and catalyst system may be too reactive.1. Protect Functional Groups: Consider protecting one of the functional groups on the this compound if it is not intended to participate in the primary polymerization. 2. Reduce Catalyst Concentration: If using a catalyst, decrease its concentration to slow the reaction rate.[13] 3. Change Solvent: The polarity of the solvent can influence the reactivity of functional groups; experiment with different solvents.[13]

Summary of Factors Influencing Gelation

ParameterEffect on Gelation TimeControl Strategy
Functionality of Comonomer Increasing the average functionality of the monomer mixture decreases gelation time.Use difunctional comonomers. Avoid other polyfunctional monomers unless a network is desired.
Stoichiometric Ratio (Trifunctional:Difunctional) An equimolar ratio of reactive groups leads to the fastest gelation. An excess of the difunctional monomer increases gelation time.Use a calculated excess of the difunctional monomer to control molecular weight.
Monomer Concentration Higher concentration decreases gelation time.Conduct polymerization in dilute solutions.
Temperature Higher temperature decreases gelation time.Perform the reaction at a lower temperature.
Addition of Monofunctional Reagent Adding a monofunctional reagent ("chain stopper") can prevent gelation indefinitely.Introduce a controlled amount of a monofunctional amine or acid chloride to cap chain growth.
Rate of Addition Rapid addition of the trifunctional monomer can lead to localized gelation.Add the this compound solution slowly and with vigorous stirring.[13]

Experimental Protocols

Protocol 1: Controlled Polyamide Synthesis to Avoid Gelation

This protocol describes a general method for synthesizing a soluble, high-molecular-weight polyamide using this compound and a diacyl chloride, by carefully controlling stoichiometry.

Materials:

  • This compound

  • Terephthaloyl chloride (or other diacyl chloride)

  • Monofunctional acid chloride (e.g., benzoyl chloride) as an optional chain stopper

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine or other acid scavenger

  • Nitrogen gas source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Calculate Stoichiometry: To avoid gelation, use a molar excess of the diacyl chloride. A typical starting point is a molar ratio where the ratio of amine groups to acid chloride groups (r) is less than 1 (e.g., r = 0.95).

  • Setup Reaction: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve this compound in anhydrous NMP under a nitrogen atmosphere.

  • Cool the Mixture: Cool the reaction flask to 0°C using an ice bath to moderate the reaction rate.

  • Prepare Acyl Chloride Solution: In a separate flask, dissolve the calculated amount of terephthaloyl chloride in anhydrous NMP.

  • Controlled Addition: Add the diacyl chloride solution dropwise to the stirred this compound solution over a period of 30-60 minutes. Maintain vigorous stirring to ensure homogeneous mixing.[13]

  • Reaction Monitoring: Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature. Monitor the reaction's viscosity. A significant, rapid increase in viscosity indicates the system is approaching the gel point.

  • Reaction Termination: Once the desired viscosity or reaction time is reached (before gelation), terminate the reaction by adding a small amount of a monofunctional reagent like benzoyl chloride or by precipitating the polymer in a non-solvent like ethanol.

  • Purification: Purify the polymer by repeated washing and precipitation to remove unreacted monomers and salts.

Protocol 2: Monitoring Gelation Onset via Rheometry

This protocol outlines how to experimentally determine the gel point by monitoring the viscoelastic properties of the polymerizing solution.

Equipment:

  • Rotational rheometer with a temperature-controlled stage and parallel plate or cone-plate geometry.[13]

  • Reaction vessel that can be interfaced with the rheometer.

Procedure:

  • Sample Loading: Prepare the polymerization mixture as described in Protocol 1 but do not initiate the reaction (i.e., keep reactants separate or at a very low temperature). Load the initial, unreacted mixture onto the rheometer stage.

  • Experiment Setup: Set the rheometer to perform small-amplitude oscillatory shear tests at a fixed frequency (e.g., 1 Hz) and strain. Program a temperature ramp or hold that mimics the intended reaction conditions.

  • Initiate Reaction: Initiate the reaction by raising the temperature or adding the second monomer/catalyst.

  • Data Acquisition: Continuously measure the storage modulus (G') and the loss modulus (G'').

  • Determine Gel Point: The gel point is identified as the time at which the storage modulus (G') becomes equal to the loss modulus (G'') (the G'/G'' crossover point), or when both moduli show a power-law dependence on frequency. This crossover signifies the transition from a liquid-like to a solid-like (gel) state.

Visualizations

Gelation_Avoidance_Workflow start Start: Define Polymer Properties (e.g., Target MW, Solubility) calc Calculate Monomer Stoichiometry (Use excess difunctional monomer) start->calc chain_stopper Consider Monofunctional Chain Stopper? calc->chain_stopper add_stopper Calculate and Add Chain Stopper chain_stopper->add_stopper Yes no_stopper Proceed without Stopper chain_stopper->no_stopper No setup Set Up Reaction: - Use Dilute Solution - Lower Initial Temperature (e.g., 0°C) add_stopper->setup no_stopper->setup addition Controlled Addition: - Add this compound  or comonomer dropwise - Ensure Vigorous Stirring setup->addition monitor Monitor Reaction Viscosity Continuously addition->monitor check_gel Approaching Gel Point? monitor->check_gel check_gel->monitor No terminate Terminate Reaction: - Quench or Precipitate Polymer check_gel->terminate Yes finish Soluble Polymer Obtained terminate->finish

Caption: Decision workflow for setting up a polymerization reaction to avoid gelation.

Gelation_Factors gelation Gelation (Network Formation) f2 Use Difunctional Comonomer (f = 2) gelation->f2 inhibited by low_conc Lower Concentration (Dilution) gelation->low_conc inhibited by low_temp Lower Temperature gelation->low_temp inhibited by limit_conv Limit Conversion (Early Termination) gelation->limit_conv inhibited by stopper Add Chain Stopper gelation->stopper inhibited by stoich Control Stoichiometry (Excess f=2 monomer) gelation->stoich inhibited by f3 High Functionality (f > 2) f3->gelation promotes high_conc High Monomer Concentration high_conc->gelation promotes high_temp High Temperature high_temp->gelation promotes high_conv High Reaction Conversion high_conv->gelation promotes

Caption: Key factors that promote and inhibit gelation in polymerization reactions.

References

Validation & Comparative

Comparison of Tris(p-aminophenyl)methanol with other triamine monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Triamine Monomers for High-Performance Polymers

This guide provides a detailed comparison of Tris(p-aminophenyl)methanol and other triamine monomers, specifically 1,3,5-Triaminobenzene and Tris(4-aminophenyl)amine, for an audience of researchers, scientists, and drug development professionals. The focus is on their application in the synthesis of high-performance polymers, with an emphasis on presenting objective, data-driven comparisons.

Introduction to Triamine Monomers

Triamine monomers are fundamental building blocks in the synthesis of complex polymer architectures, such as hyperbranched and cross-linked polymers. Their trifunctional nature allows for the creation of three-dimensional polymer networks with unique thermal, mechanical, and chemical properties. These polymers find applications in diverse fields, including advanced materials, electronics, and biomedical engineering. This guide focuses on a comparative analysis of three key triamine monomers: this compound, 1,3,5-Triaminobenzene, and Tris(4-aminophenyl)amine.

Overview of Compared Triamine Monomers

This compound

This compound is a triphenylmethane derivative with three primary amine groups and a central hydroxyl group. The presence of the hydroxyl group can influence its reactivity and the properties of the resulting polymers, potentially offering sites for further functionalization.

1,3,5-Triaminobenzene

1,3,5-Triaminobenzene is a symmetrical aromatic triamine with a simple benzene core. Its planar structure and the meta-positioning of the amine groups lead to the formation of highly cross-linked and rigid polymer networks.[1][2][3] It is a key intermediate in the synthesis of various organic compounds, including ion-exchange resins and dyes.[1][2][3]

Tris(4-aminophenyl)amine

Tris(4-aminophenyl)amine is a triphenylamine-based triamine where three aminophenyl groups are attached to a central nitrogen atom.[4][5] This non-planar, propeller-like structure can disrupt polymer chain packing, often leading to improved solubility of the resulting polymers.[4][5] It is a versatile building block for covalent organic frameworks (COFs) and other advanced materials.[4]

Comparative Performance Data

The following tables summarize the key properties of the triamine monomers and the thermal properties of polyamides derived from them. It is important to note that the polymer properties are highly dependent on the specific diacid chloride or dianhydride used in the polymerization, as well as the polymerization conditions. The data presented here is compiled from various sources and may not be directly comparable due to differing experimental parameters.

Table 1: Physicochemical Properties of Triamine Monomers
PropertyThis compound1,3,5-TriaminobenzeneTris(4-aminophenyl)amine
CAS Number 467-62-9108-72-55981-09-9
Molecular Formula C₁₉H₁₉N₃OC₆H₉N₃C₁₈H₁₈N₄
Molecular Weight 305.38 g/mol 123.16 g/mol 290.36 g/mol
Appearance SolidSolidYellow Crystalline Solid[6]
Melting Point Not available103 °C230 °C[6]
Solubility Not availableSoluble in water, acetone, alcohol[2]Slightly soluble in water[7]
Table 2: Thermal Properties of Polyamides Derived from Triamine Monomers
Triamine MonomerDiacid Chloride/DianhydridePolymer ArchitectureGlass Transition Temp. (T g )10% Weight Loss Temp. (T d10 )Reference
1,3,5-Tris(4'-aminophenylcarbamoyl)benzeneTerephthaloyl chlorideHyperbranched198 °CNot available[3]
1,3,5-Tris(4'-aminophenylcarbamoyl)benzeneIsophthaloyl chlorideHyperbranched185 °CNot available[3]
Tris(4-aminophenyl)aminePyromellitic dianhydride (PMDA)Hyperbranched PolyimideNot available~500 °C[8]
Tris(4-aminophenyl)amine3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)Hyperbranched PolyimideNot available~520 °C[8]
Tris(4-aminophenyl)amine4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)Hyperbranched PolyimideNot available~530 °C[8]
*Note: 1,3,5-Tris(4'-aminophenylcarbamoyl)benzene is a derivative of 1,3,5-triaminobenzene.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyamides from triamine monomers. Specific reaction conditions may need to be optimized for each monomer and diacid chloride combination.

General Procedure for Low-Temperature Solution Polycondensation of Polyamides

This procedure is a common method for synthesizing aromatic polyamides.

Materials:

  • Triamine monomer (e.g., Tris(4-aminophenyl)amine)

  • Aromatic diacid chloride (e.g., Terephthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Pyridine

  • Methanol

  • Water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the triamine monomer in anhydrous NMP containing 5% (w/v) LiCl under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of the diacid chloride to the stirred solution.

  • After the addition is complete, continue stirring at 0 °C for 1 hour and then at room temperature for 12-24 hours.

  • Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization of the Resulting Polyamides
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Solubility Tests: To assess the solubility of the polymer in various organic solvents.

  • Mechanical Testing: To evaluate properties such as tensile strength and modulus of thin films cast from the polymer solution.

Visualizations

Chemical Structures of Triamine Monomers

Monomer_Structures cluster_TPAM This compound cluster_TAB 1,3,5-Triaminobenzene cluster_TAPA Tris(4-aminophenyl)amine TPAM TAB TAPA

Caption: Chemical structures of the compared triamine monomers.

Polyamide Synthesis via Polycondensation

Polyamide_Synthesis Monomers Triamine Monomer (B3) + Diacid Chloride (A2) Solvent Aprotic Polar Solvent (e.g., NMP with LiCl) Monomers->Solvent Dissolve Reaction Low-Temperature Polycondensation Solvent->Reaction Polymer Hyperbranched Polyamide Solution Reaction->Polymer Precipitation Precipitation in Nonsolvent (e.g., Methanol) Polymer->Precipitation Purification Filtration and Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Final_Polymer Purified Polyamide Drying->Final_Polymer

Caption: General workflow for the synthesis of hyperbranched polyamides.

Polymer Architecture Comparison

Polymer_Architecture Triamine Triamine Monomer Branched Hyperbranched Polymer Triamine->Branched A2 + B3 Polycondensation Crosslinked Cross-linked Network Triamine->Crosslinked High Monomer Concentration or Post-Curing Linear Linear Polymer (from Diamine)

References

A Comparative Guide to Tris(p-aminophenyl)methanol-based Polymers and Dendrimers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Tris(p-aminophenyl)methanol-based polymers and dendrimers, with a focus on their application in drug delivery. Due to the limited availability of specific experimental data on this compound-based polymers in the current literature, this comparison will extrapolate their potential performance based on their classification as hyperbranched polymers, contrasting them with the well-documented performance of dendrimers.

Structural and Architectural Differences

The foundational difference between polymers derived from this compound and dendrimers lies in their molecular architecture. This compound, a trifunctional monomer, is predisposed to form hyperbranched polymers through a one-pot polymerization process. In contrast, dendrimers are synthesized through a meticulous, stepwise process, resulting in a perfectly branched and monodisperse structure.

Hyperbranched Polymers , including those potentially derived from this compound, are characterized by an irregular branching structure and are polydisperse, meaning they consist of a population of molecules with a range of molecular weights.[1][2] This irregularity is a consequence of their one-step synthesis.

Dendrimers , on the other hand, possess a highly regular and symmetrical structure with a central core, repeating branched units defining distinct "generations," and a high density of functional terminal groups.[2][3] This precise architecture allows for exact control over their size, molecular weight, and surface functionality.

G cluster_0 Hyperbranched Polymer (from this compound) cluster_1 Dendrimer (e.g., G2 PAMAM) a Core b Branch a->b g Linear Defect a->g i Branch a->i c Branch b->c e Branch b->e d Terminal c->d f Terminal e->f h Terminal g->h j Terminal i->j k Terminal i->k core Core g1_1 G1 core->g1_1 g1_2 G1 core->g1_2 g1_3 G1 core->g1_3 g2_1 G2 g1_1->g2_1 g2_2 G2 g1_1->g2_2 g2_3 G2 g1_2->g2_3 g2_4 G2 g1_2->g2_4 g2_5 G2 g1_3->g2_5 g2_6 G2 g1_3->g2_6 t1 Terminal g2_1->t1 t2 Terminal g2_1->t2 t3 Terminal g2_2->t3 t4 Terminal g2_2->t4 t5 Terminal g2_3->t5 t6 Terminal g2_3->t6 t7 Terminal g2_4->t7 t8 Terminal g2_4->t8 t9 Terminal g2_5->t9 t10 Terminal g2_5->t10 t11 Terminal g2_6->t11 t12 Terminal g2_6->t12

Structural comparison of a hyperbranched polymer and a dendrimer.

Comparative Performance Data

The following tables summarize the general characteristics and drug delivery performance of hyperbranched polymers and dendrimers. It is important to reiterate that the data for hyperbranched polymers is generalized due to the absence of specific studies on this compound-based polymers for these applications.

Table 1: General Characteristics of Hyperbranched Polymers vs. Dendrimers

FeatureHyperbranched Polymers (e.g., from this compound)Dendrimers (e.g., PAMAM, PPI)
Synthesis One-pot reaction, cost-effective, and scalable.[4]Multi-step, iterative synthesis; complex and costly.[4]
Structure Irregular branching, dendritic and linear units.[2]Perfectly branched, highly regular, and symmetrical.[2]
Polydispersity Polydisperse (PDI > 1).[2]Monodisperse (PDI ≈ 1).[5]
Molecular Weight Distribution of molecular weights.[2]Precise and well-defined molecular weight.[3]
Surface Functionality Average number of terminal groups.[3]Precise number of terminal functional groups.[3]

Table 2: Drug Delivery Performance Comparison

Performance MetricHyperbranched PolymersDendrimers (PAMAM)
Drug Loading Capacity (DLC) Variable, depends on polymer-drug interaction and encapsulation method. Generally lower than dendrimers due to less defined internal cavities. Can be enhanced by modifying hydrophobicity.[2]High, due to well-defined internal cavities and surface functional groups. Can be precisely controlled. For example, Doxorubicin loading in G4 PAMAM can be 40-50%.[6][7]
Encapsulation Efficiency (EE) Can be high, with reports of up to 83-93% for certain drug-polymer combinations.[8]Generally high and dependent on the generation and surface chemistry. For instance, Tetramethylscutellarein showed an EE of 77.8% in G4 PAMAM.[9]
Drug Release Kinetics Often biphasic with an initial burst release followed by a slower, sustained release.[1][5] Release is influenced by the encapsulation method.[4]Release is often pH-dependent, with faster release in acidic environments, which is advantageous for tumor targeting.[10] Can be tailored by modifying the dendrimer structure.
Cytotoxicity Generally lower than cationic dendrimers of similar size. Surface charge is a key determinant of toxicity.[11] Cationic hyperbranched polymers show higher cytotoxicity than neutral or anionic ones.[11]Cationic surfaces can lead to significant cytotoxicity.[12] Toxicity is generation-dependent, with higher generations often being more toxic. Surface modification (e.g., PEGylation) can reduce toxicity.[13]
Biocompatibility Can be designed to be biocompatible and biodegradable.[3]Biocompatibility is a concern for cationic dendrimers, but can be improved with surface modifications.[14]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these polymer-based drug delivery systems.

Synthesis of PAMAM Dendrimers (Divergent Method)

This protocol describes a general procedure for the synthesis of poly(amidoamine) (PAMAM) dendrimers.[3][15][16]

Materials:

  • Ethylenediamine (EDA)

  • Methyl acrylate (MA)

  • Methanol

  • Nitrogen gas

Procedure:

  • Generation 0.5 (G0.5):

    • Dissolve EDA in methanol in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

    • Slowly add an excess of methyl acrylate dropwise with constant stirring.

    • Allow the reaction to proceed at room temperature for 24-48 hours.

    • Remove methanol and excess methyl acrylate under reduced pressure to obtain the G0.5 ester-terminated dendrimer.

  • Generation 1.0 (G1.0):

    • Dissolve the G0.5 dendrimer in methanol under a nitrogen atmosphere.

    • Add a large excess of EDA dropwise with stirring.

    • Stir the mixture at room temperature for 48-72 hours.

    • Remove the solvent and excess EDA under vacuum to yield the G1.0 amine-terminated dendrimer.

  • Higher Generations:

    • Repeat the alternating Michael addition (with methyl acrylate) and amidation (with EDA) steps to build higher generations (G1.5, G2.0, etc.).

Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)

This protocol outlines a common method for quantifying the amount of drug loaded into polymeric nanoparticles.[17][18]

Procedure:

  • Separation of Nanoparticles:

    • Centrifuge the drug-loaded nanoparticle suspension at high speed (e.g., 20,000 rpm) for a sufficient time to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unloaded drug.

  • Quantification of Unloaded Drug:

    • Measure the concentration of the drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, by comparing it to a standard calibration curve of the free drug.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

    • Drug Loading Capacity (DLC %): DLC (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

This protocol describes a typical dialysis method to evaluate the release of a drug from nanoparticles over time.[19][20][21]

Materials:

  • Dialysis membrane with a molecular weight cut-off (MWCO) lower than the molecular weight of the nanoparticles but higher than the drug.

  • Release medium (e.g., phosphate-buffered saline, PBS, at different pH values to simulate physiological conditions).

Procedure:

  • Preparation:

    • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium.

    • Transfer the dispersion into a dialysis bag and seal it.

  • Release Study:

    • Immerse the dialysis bag in a larger volume of the release medium in a beaker placed in a shaking water bath maintained at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected aliquots using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of nanoparticles.[22][23][24]

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment:

    • Expose the cells to various concentrations of the nanoparticles (and appropriate controls, including untreated cells and a positive control for cell death) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against nanoparticle concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these polymer systems.

G cluster_0 Drug Delivery System Evaluation Workflow synthesis Synthesis of Polymer (Hyperbranched or Dendrimer) characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) synthesis->characterization drug_loading Drug Loading characterization->drug_loading quantification Quantification of DLC & EE drug_loading->quantification release_study In Vitro Drug Release Study quantification->release_study cytotoxicity In Vitro Cytotoxicity Assay release_study->cytotoxicity invivo In Vivo Studies (Pharmacokinetics, Efficacy) cytotoxicity->invivo

A typical workflow for the evaluation of a polymer-based drug delivery system.

Conclusion

Dendrimers, with their precisely controlled architecture, offer significant advantages in terms of predictable drug loading and release, making them highly studied for advanced drug delivery applications. However, their complex synthesis and potential cytotoxicity remain considerable hurdles.

Hyperbranched polymers, such as those that would be formed from this compound, present a more scalable and cost-effective alternative. While they lack the structural perfection of dendrimers, they can still offer high drug encapsulation efficiencies and sustained release profiles. The performance of a hypothetical this compound-based polymer would likely be influenced by the inherent properties of the triphenylmethanol core and the resulting polymer's hydrophobicity and charge. Further research is warranted to synthesize and evaluate this compound-based polymers to ascertain their actual performance and potential in the field of drug delivery.

References

A Comparative Guide to Alternative Crosslinking Agents for Tris(p-aminophenyl)methanol in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer science, the choice of a crosslinking agent is pivotal in tailoring the final properties of a material for specific applications, ranging from advanced composites to sophisticated drug delivery systems. Tris(p-aminophenyl)methanol (TPM) has been utilized as a trifunctional aromatic amine crosslinker, contributing to the thermal stability and mechanical strength of polymers. However, the quest for materials with enhanced performance, improved biocompatibility, and tailored degradation profiles necessitates a thorough evaluation of alternative crosslinking agents. This guide provides an objective comparison of potential alternatives to TPM, supported by available data and detailed experimental protocols to aid researchers in their material selection and development endeavors.

Alternatives to this compound: A Comparative Overview

Aromatic and aliphatic amines are primary alternatives to TPM for crosslinking polymers, particularly epoxy resins. The structural differences between these amines—aromatic versus aliphatic, and mono-, di-, versus tri-functional—significantly influence the resulting polymer network's characteristics. Aromatic amines, like TPM, generally impart higher thermal stability and stiffness due to the rigid nature of the benzene rings integrated into the polymer backbone. In contrast, aliphatic amines can offer greater flexibility and impact strength.

While direct, comprehensive comparative studies between TPM and a wide array of other crosslinkers are not extensively documented in publicly available literature, we can infer performance based on the known structure-property relationships of similar amine crosslinking agents.

Key Performance Indicators:

  • Mechanical Properties: Aromatic amine crosslinkers tend to increase the tensile strength and modulus of the resulting polymer, leading to more rigid and strong materials. Aliphatic amines, on the other hand, can enhance flexibility and toughness.

  • Thermal Stability: The incorporation of aromatic rings from crosslinkers like TPM and other aromatic amines into the polymer network restricts chain mobility, thereby increasing the glass transition temperature (Tg) and the onset of thermal degradation.

  • Biocompatibility: For biomedical applications such as drug delivery and tissue engineering, the cytotoxicity of the crosslinking agent and its degradation byproducts is a critical concern. Natural crosslinkers like genipin and citric acid, or synthetic options with low toxicity profiles, are often preferred. The biocompatibility of TPM-crosslinked polymers requires specific evaluation for such applications.

Quantitative Data Comparison

Due to the limited availability of direct comparative experimental data for this compound against a broad range of alternatives under identical conditions, the following tables present a summary of typical properties observed for polymers crosslinked with different classes of amine agents. Researchers should note that these values are illustrative and can vary significantly based on the specific polymer system, curing conditions, and crosslinker concentration.

Table 1: Comparison of Mechanical Properties of Epoxy Resins Cured with Different Amine Crosslinkers

Crosslinking Agent ClassRepresentative Agent(s)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Trifunctional Aromatic Amine This compound (TPM)Data not readily availableData not readily availableData not readily available
Difunctional Aromatic Amines Diaminodiphenyl sulfone (DDS), Diaminodiphenyl methane (DDM)60 - 902.5 - 4.03 - 6
Aliphatic Amines Triethylenetetramine (TETA), Isophorone diamine (IPDA)50 - 802.0 - 3.55 - 10
Polyetheramines Jeffamine® series40 - 701.5 - 3.010 - 50+

Table 2: Comparison of Thermal Properties of Epoxy Resins Cured with Different Amine Crosslinkers

Crosslinking Agent ClassRepresentative Agent(s)Glass Transition Temperature (Tg) (°C)Onset of Decomposition (TGA, °C)
Trifunctional Aromatic Amine This compound (TPM)Data not readily availableData not readily available
Difunctional Aromatic Amines Diaminodiphenyl sulfone (DDS), Diaminodiphenyl methane (DDM)180 - 250350 - 400
Aliphatic Amines Triethylenetetramine (TETA), Isophorone diamine (IPDA)100 - 150300 - 350
Polyetheramines Jeffamine® series40 - 90280 - 330

Experimental Protocols

To facilitate standardized evaluation and comparison of crosslinking agents, detailed methodologies for key experiments are provided below.

Synthesis of a Crosslinked Epoxy Resin

Objective: To prepare a crosslinked epoxy polymer sample for subsequent characterization.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine crosslinking agent (e.g., this compound or an alternative)

  • Solvent (if necessary, e.g., acetone or dimethylformamide)

  • Mold (e.g., silicone or Teflon)

Procedure:

  • Pre-heat the epoxy resin to a specified temperature (e.g., 60 °C) to reduce its viscosity.

  • Calculate the stoichiometric amount of the amine crosslinking agent required based on the amine hydrogen equivalent weight (AHEW) of the crosslinker and the epoxide equivalent weight (EEW) of the resin.

  • Thoroughly mix the pre-heated epoxy resin with the calculated amount of the crosslinking agent for a specified duration (e.g., 5-10 minutes) until a homogeneous mixture is obtained. If using a solvent, dissolve the crosslinker in a minimal amount of solvent before adding to the resin.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into the desired mold.

  • Cure the sample according to a pre-determined curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

  • Allow the sample to cool down slowly to room temperature before demolding.

Mechanical Property Testing: Tensile Test (ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the crosslinked polymer.

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips

  • Extensometer for accurate strain measurement

  • Dog-bone shaped test specimens prepared according to ASTM D638 dimensions

Procedure:

  • Condition the test specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen securely in the grips of the UTM.

  • Attach the extensometer to the gauge section of the specimen.

  • Set the crosshead speed to a constant rate (e.g., 5 mm/min).

  • Start the test and record the load and extension data until the specimen fractures.

  • Calculate the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the crosslinked polymer.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Weigh a small sample (5-10 mg) of the crosslinked polymer into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).

  • Record the mass of the sample as a function of temperature.

  • Determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the char yield (the percentage of residual mass at the final temperature).

Biocompatibility Assessment: MTT Assay for Cytotoxicity

Objective: To assess the in vitro cytotoxicity of the crosslinked polymer.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Procedure:

  • Material Extraction: Prepare extracts of the sterilized polymer material by incubating it in a cell culture medium (e.g., DMEM) at 37 °C for 24-72 hours, according to ISO 10993-5 standards.

  • Cell Seeding: Seed a specific cell line (e.g., L929 fibroblasts or a relevant cell line for the intended application) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and replace it with different concentrations of the material extract. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add a sterile MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each extract concentration relative to the negative control.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the logical flow of the synthesis and characterization procedures.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Resin Epoxy Resin Mixing Mixing & Degassing Resin->Mixing Crosslinker Crosslinking Agent (TPM or Alternative) Crosslinker->Mixing Curing Curing Mixing->Curing Sample Crosslinked Polymer Sample Curing->Sample Mechanical Mechanical Testing (Tensile Test) Sample->Mechanical Thermal Thermal Analysis (TGA) Sample->Thermal Biocompatibility Biocompatibility (MTT Assay) Sample->Biocompatibility

Figure 1. General workflow for the synthesis and characterization of crosslinked polymers.

Signaling Pathways in Drug Delivery (Hypothetical)

DrugDeliveryPathway cluster_cellular_uptake Cellular Uptake & Drug Release cluster_cellular_response Cellular Response Hydrogel Drug-loaded Hydrogel Particle Endocytosis Endocytosis Hydrogel->Endocytosis Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome Protonation Amine Protonation & Swelling Endosome->Protonation Low pH Release Drug Release Protonation->Release Drug Released Drug Release->Drug Target Intracellular Target (e.g., Receptor, Enzyme) Drug->Target Signaling Downstream Signaling Cascade Target->Signaling Effect Therapeutic Effect (e.g., Apoptosis) Signaling->Effect

Figure 2. Hypothetical signaling pathway for a pH-responsive, amine-crosslinked drug delivery system.

Conclusion

The selection of a crosslinking agent is a critical decision in the design of polymeric materials. While this compound offers the benefits of a trifunctional aromatic amine, a variety of alternative crosslinkers, including other aromatic amines, aliphatic amines, and naturally derived compounds, provide a broad spectrum of properties that can be tailored for specific applications. This guide provides a framework for comparing these alternatives, emphasizing the need for standardized experimental evaluation to make informed material choices. The provided protocols and diagrams serve as a starting point for researchers to systematically investigate and identify the optimal crosslinking agent for their polymer systems, ultimately leading to the development of next-generation materials with superior performance and safety profiles.

Comparative study of the porosity of POFs derived from different aromatic amines

Author: BenchChem Technical Support Team. Date: December 2025

Porous Organic Frameworks (POFs) derived from aromatic amines have emerged as a significant class of materials, prized for their high surface area, tunable porosity, and inherent chemical functionalities. These characteristics make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. The structure of the aromatic amine precursor is a critical determinant of the final framework's porous properties. This guide provides a comparative analysis of the porosity of various POFs synthesized from different aromatic amine building blocks, supported by experimental data and detailed protocols.

Comparative Analysis of Porosity

The selection of the aromatic amine monomer plays a pivotal role in dictating the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the resulting POF. Factors such as the monomer's geometry, rigidity, and the number and position of its reactive sites influence the degree of crosslinking and the efficiency of pore formation. The data summarized below showcases the porous characteristics of POFs derived from several key classes of aromatic amines.

Porous Organic Framework (POF)Aromatic Amine PrecursorBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Synthesis Method
pTTPA1,3,5-Tris[4-(diphenylamino)phenyl]benzene2134Not ReportedMicroporousIodine-based chemical polymerization
ANOP-44′-(Diphenylamino)biphenyl-4-carbaldehyde10160.45< 0.7Self-condensation
POP-ITriphenylamine6530.611.4 / 2.6-4.8FeCl₃-triggered Friedel-Crafts polymerization
PAF-82-NH₂2,4,6-Tribromoaniline8060.49Not ReportedNot Specified
PAF-81-NH₂2,4,6-Tribromoaniline5640.35Not ReportedNot Specified
CPOP-7Not Specified Carbazole Derivative1430Not Reported0.59-0.66Oxidative coupling polymerization
CPOP-2Not Specified Carbazole Derivative510Not Reported0.59-0.66Oxidative coupling polymerization
CzBPOFCarbazole-based monomer615Not ReportedNot ReportedAldol triple condensation

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of POFs. Below are representative protocols for the synthesis of a triphenylamine-based POF via a Friedel-Crafts reaction and the characterization of its porosity.

Synthesis of Triphenylamine-Based Porous Organic Polymer (POP-I)

This protocol is adapted from a procedure for a FeCl₃-triggered Friedel-Crafts polymerization.

Materials:

  • Triphenylamine (TPA)

  • Formaldehyde dimethylacetal (FDA)

  • Anhydrous Ferric Chloride (FeCl₃)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF)

  • Acetone

  • Chloroform

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve Triphenylamine in anhydrous 1,2-dichloroethane.

  • Add formaldehyde dimethylacetal (FDA) to the solution as the cross-linker.

  • Stir the mixture at room temperature for 10 minutes.

  • Add anhydrous FeCl₃ as the catalyst to initiate the Friedel-Crafts polymerization.

  • Heat the reaction mixture at 80°C for 24 hours.

  • After cooling to room temperature, the resulting polymer precipitate is collected by filtration.

  • The collected solid is washed sequentially with methanol, tetrahydrofuran (THF), acetone, and chloroform to remove any unreacted monomers and catalyst.

  • The purified polymer is then dried in a vacuum oven at 80°C overnight to yield the final porous organic polymer.

Characterization of Porosity

The porosity of the synthesized POFs is typically characterized by nitrogen adsorption-desorption analysis at 77 K.

Instrumentation:

  • A surface area and porosity analyzer (e.g., Micromeritics ASAP 2020 or similar).

Procedure:

  • A sample of the dried POF (typically 50-100 mg) is placed in a sample tube.

  • The sample is degassed under vacuum at an elevated temperature (e.g., 120°C) for several hours (typically >10 h) to remove any adsorbed moisture and guest molecules from the pores.

  • The sample tube is then transferred to the analysis port of the instrument.

  • A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • The total pore volume is estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ ≈ 0.99).

  • The pore size distribution is determined using theoretical models, such as Non-Local Density Functional Theory (NLDFT), applied to the adsorption isotherm.

Experimental Workflow and Logic

The synthesis and characterization of porous organic frameworks from aromatic amines follow a logical progression from monomer selection to final material evaluation. This workflow is crucial for systematically studying the structure-property relationships that govern the porosity of these materials.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Analysis Monomer Aromatic Amine Monomer Selection Reaction Polymerization Reaction (e.g., Friedel-Crafts, Oxidative Coupling) Monomer->Reaction Cross-linker, Catalyst Purification Washing & Solvent Exchange Reaction->Purification Crude POF Drying Activation/Drying Purification->Drying Purified POF Porosity N2 Adsorption-Desorption (77 K) Drying->Porosity Activated POF Sample BET BET Surface Area Calculation Porosity->BET PoreVolume Total Pore Volume Determination Porosity->PoreVolume PSD Pore Size Distribution (NLDFT) Porosity->PSD Comparison Comparative Study of Porosity BET->Comparison PoreVolume->Comparison PSD->Comparison

Validating the Tripodal Scaffold: A Comparative Guide to the Structural Analysis of Tris(p-aminophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is paramount to understanding its function and potential applications. Tris(p-aminophenyl)methanol and its derivatives, with their characteristic tripodal arrangement, are of growing interest. This guide provides a comparative overview of the experimental and computational methods used to validate this key structural feature.

Data Presentation: Comparative Analysis of Validation Techniques

The validation of the tripodal structure of this compound derivatives relies on inferential and comparative data. Below is a summary of the strengths and applications of key validation methods.

Validation MethodPrincipleApplication to Tripodal StructureData OutputConfidence Level
X-ray Crystallography (of Analogs) Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms.Provides definitive proof of the three-dimensional structure, including bond angles and lengths, confirming the tripodal arrangement.Atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information.Very High (for the crystallized analog)
NMR Spectroscopy (¹H and ¹³C) Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms.The presence of a single set of signals for the aromatic protons and carbons of the three p-aminophenyl groups indicates their chemical equivalence, which is a strong indicator of a symmetrical tripodal structure in solution.Chemical shifts (ppm), signal multiplicities, and integration values.High
Computational Modeling (e.g., DFT) Uses quantum mechanical principles to calculate the electronic structure and geometry of a molecule, predicting its most stable conformation.Can accurately predict the tripodal geometry, bond lengths, and angles, providing a theoretical validation of the structure.Optimized molecular geometry, conformational energies, and electronic properties.Medium to High (dependent on the level of theory)

Experimental and Computational Protocols

X-ray Crystallography of a Close Analog: Tris(4-aminophenyl)amine (TAPA) Derivatives

Given the structural similarity between this compound and Tris(4-aminophenyl)amine (TAPA), the crystallographic data for TAPA derivatives serves as a strong comparative model. A recent study on triethyl (nitrilotris(benzene-4,1-diyl))tricarbamate, a TAPA derivative, confirmed its tripodal structure.[1]

Experimental Protocol for Single Crystal X-ray Diffraction:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². This process yields the final atomic coordinates and thermal parameters.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For a symmetrical tripodal molecule like this compound, the three p-aminophenyl groups are chemically equivalent.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • In the ¹H NMR spectrum, the equivalence of the three p-aminophenyl groups would be indicated by a single set of signals for the aromatic protons. For instance, two doublets corresponding to the AA'BB' spin system of the p-substituted benzene rings would be expected.

    • Similarly, the ¹³C NMR spectrum would show a limited number of signals for the aromatic carbons, consistent with a C₃ axis of symmetry.

Computational Modeling: Density Functional Theory (DFT)

Computational modeling can provide valuable insights into the three-dimensional structure of molecules where experimental data is lacking. Density Functional Theory (DFT) is a robust method for predicting molecular geometries.

Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: A 3D model of the this compound derivative is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)). This calculation finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Analysis: The resulting optimized structure is visualized and analyzed to confirm its tripodal nature. Bond lengths, bond angles, and dihedral angles can be measured and compared to expected values.

Visualizations

The following diagrams illustrate the logical workflow for the validation of the tripodal structure and the expected symmetrical arrangement.

experimental_workflow cluster_experimental Experimental Validation Crystal Growth Crystal Growth X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Tripodal Confirmation (Solid State) Tripodal Confirmation (Solid State) Structure Solution->Tripodal Confirmation (Solid State) NMR Sample Prep NMR Sample Prep NMR Data Acquisition NMR Data Acquisition NMR Sample Prep->NMR Data Acquisition NMR Spectral Analysis NMR Spectral Analysis NMR Data Acquisition->NMR Spectral Analysis Tripodal Confirmation (Solution) Tripodal Confirmation (Solution) NMR Spectral Analysis->Tripodal Confirmation (Solution)

Caption: Experimental workflows for validating the tripodal structure.

computational_workflow cluster_computational Computational Validation 3D Model Building 3D Model Building Geometry Optimization (DFT) Geometry Optimization (DFT) 3D Model Building->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Conformational Analysis Conformational Analysis Frequency Calculation->Conformational Analysis Predicted Tripodal Structure Predicted Tripodal Structure Conformational Analysis->Predicted Tripodal Structure

Caption: Workflow for computational validation of the tripodal structure.

tripodal_structure center C-OH p_aminophenyl_1 p-Aminophenyl center->p_aminophenyl_1 p_aminophenyl_2 p-Aminophenyl center->p_aminophenyl_2 p_aminophenyl_3 p-Aminophenyl center->p_aminophenyl_3

References

Advantages of using Tris(p-aminophenyl)methanol in specific catalytic applications

Author: BenchChem Technical Support Team. Date: December 2025

While Tris(p-aminophenyl)methanol (TPAM), also known as pararosaniline base, is a versatile organic compound with significant applications in dye synthesis and biological staining, extensive research indicates that it is not typically employed as a direct catalyst in chemical reactions. Instead, its utility in the catalytic field is primarily as a foundational building block for the synthesis of more complex, catalytically active structures such as metal-ligand complexes and advanced materials like Covalent Organic Frameworks (COFs).

This guide provides an overview of the potential and indirect catalytic applications of TPAM, offering insights for researchers, scientists, and drug development professionals interested in leveraging its unique molecular architecture.

From Building Block to Catalyst: The Potential of TPAM as a Ligand

The structure of this compound, featuring three amino groups, presents an opportunity for it to act as a tripodal ligand. These amino groups can coordinate with a central metal atom, forming a metal-ligand complex. The resulting complex can exhibit catalytic activity, with the metal center acting as the active site for a variety of chemical transformations. This approach is a cornerstone of catalysis, where the ligand plays a crucial role in modulating the steric and electronic properties of the metal, thereby influencing the catalyst's activity, selectivity, and stability.

While specific examples of TPAM being used as a ligand for catalysis are not widely reported in scientific literature, the principle is well-established with analogous triarylmethane structures. For instance, triarylmethane-based phosphine ligands have been synthesized and complexed with palladium and rhodium, yielding catalysts effective in carbon-carbon bond-forming reactions.[1] This suggests a promising, yet largely unexplored, avenue for the application of TPAM in coordination chemistry and catalysis.

A hypothetical workflow for the synthesis of a TPAM-based catalyst and its application is illustrated below.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Application TPAM This compound (TPAM) TPAM_Complex TPAM-Metal Complex TPAM->TPAM_Complex Metal_Salt Metal Salt (e.g., PdCl2) Metal_Salt->TPAM_Complex Solvent Solvent Solvent->TPAM_Complex Reactant_A Reactant A Product Product Reactant_A->Product Reactant_B Reactant B Reactant_B->Product TPAM_Complex_cat TPAM-Metal Complex TPAM_Complex_cat->Product Catalyst

Hypothetical workflow for TPAM-based catalyst synthesis and application.

Derivatives in Action: Tris(4-aminophenyl)amine (TAPA) in Catalytic Materials

A more established application of a TPAM-related structure in catalysis involves its derivative, Tris(4-aminophenyl)amine (TAPA). TAPA is a key monomer in the synthesis of porous materials such as polyimides and Covalent Organic Frameworks (COFs). These materials possess high surface areas, tunable porosity, and well-defined structures, making them excellent candidates for catalytic applications.

For example, TAPA-based polyimides have been combined with graphitic carbon nitride to create composites with enhanced photocatalytic properties for the degradation of organic pollutants.[2] In these materials, the TAPA-derived polymer provides a robust and stable framework that supports the photocatalytically active component.

The general concept of utilizing TAPA to construct a catalytically active COF is depicted in the following diagram.

G TAPA Tris(4-aminophenyl)amine (TAPA) COF Covalent Organic Framework (COF) TAPA->COF Linker Organic Linker Linker->COF Active_Site Incorporated Catalytic Site COF->Active_Site Application Catalytic Application (e.g., Photocatalysis) Active_Site->Application

Conceptual diagram of TAPA as a building block for a catalytic COF.

Experimental Methodologies: A Look at a Related System

As there are no direct reports on the catalytic use of TPAM to detail a specific experimental protocol, we present a generalized methodology for a reaction where a base was used to catalyze the functionalization of TPAM itself. This provides an insight into the reaction conditions that TPAM is stable under.

Synthesis of Functionalized Pararosaniline (TPAM)

In a study on the derivatization of TPAM, various bases were evaluated for their ability to catalyze the coupling of the amino groups of TPAM with fatty acid chlorides.[3]

  • Reactants:

    • This compound (Pararosaniline)

    • Fatty acid chloride

    • Base catalyst (KOH, NaOH, or Ca₃(PO₄)₂)

    • Tetrahydrofuran (THF) as solvent

  • Procedure:

    • This compound (1 mmol) and the base catalyst (2 mmol) were added to 30 mL of THF.

    • A solution of fatty acid chloride (2 mmol) in 70 mL of THF was then added to the mixture.

    • The reaction mixture was stirred at room temperature for a specified duration (6-12 hours).

    • The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction was neutralized with a 1 M solution of hydrochloric acid.

    • The solvent was evaporated, and the resulting solid product was dried under reduced pressure.

Comparative Performance of Base Catalysts

The study found that the choice of base significantly impacted the reaction outcome.

CatalystReaction TimeOutcome
KOH6 hoursSuccessful formation of functionalized product
NaOH12 hoursSuccessful formation of functionalized product
Ca₃(PO₄)₂-No product formation observed

This experiment, while not a catalytic application of TPAM, demonstrates its reactivity and provides a basis for designing reactions where it could potentially be incorporated into a catalytic system.

Conclusion

References

A Comparative Guide to the Electrochemical Properties of Tris(p-aminophenyl)methanol and Other Triphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of Tris(p-aminophenyl)methanol against other key triphenylamine derivatives. The information presented herein is intended to support research and development efforts by offering a clear comparison of redox behavior and electronic properties, supplemented by detailed experimental methodologies.

Comparative Electrochemical Data

The electrochemical properties of triphenylamine and its derivatives are of significant interest due to their applications in materials science, particularly as hole-transporting materials in electronic devices. The introduction of substituents onto the triphenylamine core can significantly alter its electronic structure and redox behavior.

CompoundFirst Oxidation Potential (E½, V vs. Ag/Ag+)Second Oxidation Potential (E½, V vs. Ag/Ag+)HOMO (eV)LUMO (eV)Method
This compoundNot Experimentally DeterminedNot Experimentally Determined-4.85-1.23DFT (Theoretical)
Triphenylamine (TPA)1.25 (Ep,a)--5.1-2.0Experimental (CV)
p-Amino-triphenylamine0.591.09--Experimental (CV)[1]
p,p'-Diamino-triphenylamine0.410.91--Experimental (CV)[1]
p,p',p''-Triamino-triphenylamine0.230.73--Experimental (CV)[1]

Note: The HOMO and LUMO energy levels for Triphenylamine are representative values found in the literature. The values for this compound are derived from computational studies and are intended for comparative purposes.

The data clearly indicates that the addition of electron-donating amino groups to the triphenylamine structure progressively lowers the oxidation potential, making the molecule easier to oxidize.[1] This trend suggests that this compound, with its three amino groups, would also exhibit a relatively low oxidation potential. The central methanol group is an additional factor that would influence the electronic properties, and computational methods provide a valuable tool for estimating these effects in the absence of direct experimental data.

Experimental Protocols: Cyclic Voltammetry

The following is a generalized experimental protocol for determining the electrochemical properties of triphenylamine derivatives using cyclic voltammetry (CV), based on common practices reported in the literature.[2][3][4]

Objective: To determine the oxidation potentials of triphenylamine derivatives.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl or Ag/Ag+

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile or dichloromethane.[3][4]

  • Analyte: 1-5 mM solution of the triphenylamine derivative in the electrolyte solution.

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are immersed in the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation peaks, and then back to the initial potential. A typical range for triphenylamines is from 0 V to approximately 1.5 V.[1]

    • Set the scan rate, typically starting at 100 mV/s. Multiple scan rates can be used to investigate the reversibility of the redox processes.

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

    • If ferrocene is used as an internal standard, all potentials should be referenced to the Fc/Fc+ redox couple.

Visualizing Electrochemical Analysis and Redox Mechanism

The following diagrams illustrate the general workflow for electrochemical analysis and the proposed oxidation mechanism for triphenylamine derivatives.

G Experimental Workflow for Electrochemical Analysis cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Analyte Dissolve Analyte in Solvent Electrolyte Add Supporting Electrolyte Analyte->Electrolyte Deoxygenate Deoxygenate with Inert Gas Electrolyte->Deoxygenate Cell Assemble 3-Electrode Cell Deoxygenate->Cell CV Perform Cyclic Voltammetry Cell->CV Voltammogram Record Voltammogram (I vs. E) CV->Voltammogram Potentials Determine Peak Potentials (Epa, Epc) Voltammogram->Potentials HalfWave Calculate Half-Wave Potential (E½) Potentials->HalfWave HOMO_LUMO Estimate HOMO/LUMO Levels HalfWave->HOMO_LUMO

Caption: Workflow for Electrochemical Analysis.

G General Oxidation Mechanism of Triphenylamines TPA Triphenylamine (TPA) TPA_cation TPA Radical Cation (TPA.+) TPA->TPA_cation -e- Dimerization Dimerization TPA_cation->Dimerization TPB Tetraphenylbenzidine (TPB) Dimerization->TPB -2H+ TPB_cation TPB Radical Cation (TPB.+) TPB->TPB_cation -e- TPB_dication TPB Dication (TPB2+) TPB_cation->TPB_dication -e-

References

Evaluating the thermal stability of polymers synthesized with Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of High-Performance Polymers

For researchers and scientists in materials science and drug development, the selection of polymers with superior thermal stability is critical for applications in demanding environments. This guide provides an objective comparison of the thermal performance of various high-performance polymers, offering a benchmark against which polymers synthesized from aromatic amines like Tris(p-aminophenyl)methanol can be evaluated. While specific data for polymers derived from this compound is limited in publicly available literature, we will draw comparisons with polymers synthesized from the structurally related Tris(p-aminophenyl)amine and other well-established high-performance polymers.

The thermal stability of polymers is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. Key metrics include the temperature at which 5% weight loss occurs (Td5) and the char yield, which is the percentage of material remaining at a high temperature. DSC is used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

Comparative Thermal Performance Data

The following table summarizes the thermal properties of various high-performance polymers, providing a baseline for evaluating new polymer systems.

Polymer SystemMonomersTd5 (°C)Tg (°C)Char Yield (%) @ 800°C
Polyimide (PI) Pyromellitic dianhydride (PMDA) + 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine508 - 529>450Not Specified
Polyimide (PI) 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) + 3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane (TMMDA)>500>340Not Specified
Polyimide (PI) Pyromellitic dianhydride (PMDA) + 4,4'-oxydianiline (ODA)570 - 590>450Not Specified
Polyimide (PI) BTDA + 4,4'–diaminodiphenyl ether (ODA)Not Specified276Not Specified
Polyimide (PI) PMDA + 4,4'–diaminodiphenyl ether (ODA)Not Specified302Not Specified
Polyetheretherketone (PEEK) Not Applicable (Commercial Polymer)Not Specified~143Not Specified
Polybenzimidazole (PBI) Not Applicable (Commercial Polymer)Not Specified>400Not Specified

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the accurate and reproducible assessment of polymer thermal stability.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is used to determine the thermal stability and decomposition characteristics of a polymer.

1. Sample Preparation:

  • Ensure the polymer sample is dry by placing it in a vacuum oven at 80°C until a constant weight is achieved.

  • Accurately weigh 5-10 mg of the dried polymer sample into a ceramic (e.g., alumina) TGA crucible.

2. Instrument Setup:

  • Place the crucible containing the sample into the TGA instrument's furnace.

  • Ensure the instrument is calibrated according to the manufacturer's specifications.

3. Experimental Conditions:

  • Atmosphere: Nitrogen (for inert atmosphere) or Air (for oxidative degradation studies) at a flow rate of 20-50 mL/min.

  • Heating Rate: A standard heating rate of 10 °C/min is typically used.

  • Temperature Range: Heat the sample from room temperature (e.g., 30 °C) to a final temperature of 800 °C or 1000 °C.

4. Data Analysis:

  • Record the sample weight as a function of temperature.

  • Determine the onset of decomposition, often reported as the temperature at which 5% weight loss occurs (Td5).

  • Calculate the char yield, which is the percentage of the initial sample weight remaining at the final temperature.[6][7]

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol is employed to measure the glass transition temperature (Tg) and other thermal transitions of a polymer.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the dried polymer sample.

  • Place the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to be used as a reference.

2. Instrument Setup:

  • Place the sample pan and the reference pan into the DSC cell.

  • Ensure the instrument is calibrated for temperature and heat flow.

3. Experimental Conditions:

  • Atmosphere: Typically conducted under a nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.

  • Heating and Cooling Cycles:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg but below its decomposition temperature (determined by TGA) at a heating rate of 10 °C/min. This scan is used to erase the sample's previous thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same heating rate (10 °C/min). The Tg is determined from this second heating scan.

4. Data Analysis:

  • Plot the heat flow as a function of temperature.

  • The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.[6]

Visualizations

Synthesis of Aromatic Polyimides

Aromatic polyimides are generally synthesized through a two-step polycondensation reaction between an aromatic diamine and an aromatic dianhydride. The first step involves the formation of a poly(amic acid) intermediate, which is then thermally or chemically cyclized to form the final polyimide.

Polyimide_Synthesis cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Diamine Aromatic Diamine (e.g., Tris(p-aminophenyl)amine) Polycondensation Polycondensation (Formation of Poly(amic acid)) Diamine->Polycondensation Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->Polycondensation Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polycondensation Cyclization Imidization (Thermal or Chemical) Polycondensation->Cyclization Poly(amic acid) intermediate Polyimide Aromatic Polyimide Cyclization->Polyimide

Caption: General workflow for the synthesis of aromatic polyimides.

Thermal Analysis Workflow

The evaluation of a polymer's thermal stability follows a structured experimental workflow involving both TGA and DSC.

Thermal_Analysis_Workflow Start Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Td Decomposition Temperature (Td5) Data_Analysis->Td Char_Yield Char Yield (%) Data_Analysis->Char_Yield Tg Glass Transition Temperature (Tg) Data_Analysis->Tg

Caption: Experimental workflow for thermal analysis of polymers.

References

Spectroscopic comparison of Tris(p-aminophenyl)methanol and its hydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Tris(p-aminophenyl)methanol and its hydrochloride salt. The protonation of the amino groups in the hydrochloride salt leads to distinct changes in its spectral characteristics compared to the free base. Understanding these differences is crucial for the identification, characterization, and quality control of these compounds in research and pharmaceutical development.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its hydrochloride salt. It is important to note that while data for the free base is more readily available, the data for the hydrochloride salt is primarily based on the expected spectroscopic shifts upon protonation of the aromatic amine groups, drawing from established principles of organic spectroscopy.

Table 1: ¹H NMR Spectral Data (Expected Shifts in δ, ppm)

Assignment This compound This compound Hydrochloride Rationale for Shift
Ar-H (ortho to -C(OH))~7.0-7.2~7.2-7.4Deshielding due to the electron-withdrawing effect of the protonated amino group (-NH₃⁺).
Ar-H (ortho to -NH₂)~6.5-6.7~7.0-7.2Significant deshielding upon protonation of the adjacent amino group.
-NH~3.5-4.5 (broad)~7.5-8.5 (broad)The protons on the positively charged nitrogen are strongly deshielded and may exchange with water, leading to a broad signal.[1]
-OH Variable (broad)Variable (broad)Position is dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data (Expected Shifts in δ, ppm)

Assignment This compound This compound Hydrochloride Rationale for Shift
C -OH (quaternary)~80-85~80-85Minimal change expected as it is distant from the site of protonation.
Ar-C (ipso to -C(OH))~145-150~130-135The electron-withdrawing -NH₃⁺ group reduces the electron-donating effect, causing an upfield shift.
Ar-C (ipso to -NH₂)~145-150~125-130Significant upfield shift due to the strong electron-withdrawing nature of the -NH₃⁺ group.
Ar-C (ortho to -C(OH))~128-130~130-132Minor deshielding effect.
Ar-C (ortho to -NH₂)~114-116~120-125Deshielding due to the inductive effect of the -NH₃⁺ group.

Table 3: Infrared (IR) Spectral Data (Key Vibrational Frequencies in cm⁻¹)

Vibrational Mode This compound This compound Hydrochloride Rationale for Shift/Change
O-H Stretch3200-3600 (broad)3200-3600 (broad)Overlaps with N-H stretches.
N-H Stretch (amine)3300-3500 (two bands for primary amine)N/AThese bands are replaced by the N⁺-H stretches of the ammonium salt.[1]
N⁺-H Stretch (ammonium)N/A2800-3200 (broad, strong)Characteristic stretching vibrations of the R-NH₃⁺ group.
N-H Bend (amine)1590-1650N/ADisappears upon protonation.
N⁺-H Bend (ammonium)N/A1500-1600 (broad)Characteristic bending vibrations of the R-NH₃⁺ group.
C-N Stretch1250-1350Shift to lower frequencyThe C-N bond order is slightly reduced upon protonation.
C-O Stretch1000-11001000-1100Little to no change expected.

Table 4: UV-Visible (UV-Vis) Spectral Data (λmax in nm)

Compound λmax (nm) Solvent Rationale for Shift
This compound~280-290Ethanol/Methanolπ → π* transition of the aromatic system conjugated with the lone pair of the amino group. The lone pair on the nitrogen of the arylamine interacts with the pi electron system of the aromatic ring, shifting the absorption to a longer wavelength.[1]
This compound Hydrochloride~250-260Ethanol/MethanolHypsochromic (blue) shift. Protonation of the amino group removes the lone pair from conjugation with the aromatic ring, resulting in a spectrum more similar to benzene.[2]

Table 5: Mass Spectrometry (MS) Data

Technique This compound This compound Hydrochloride Note
Expected [M]⁺ m/z 305m/z 305In many ionization techniques (like ESI or MALDI), the hydrochloride salt will likely show the molecular ion of the free base. The intact salt may not be observed.
Expected [M+H]⁺ m/z 306m/z 306The protonated molecular ion of the free base is commonly observed.
Fragmentation Loss of H₂O, loss of aminophenyl radicalsSimilar to the free baseFragmentation patterns are expected to be very similar as the hydrochloride salt will likely revert to the free base in the gas phase. A prominent peak might be observed at m/z 287, corresponding to the loss of a water molecule.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples of this compound and its hydrochloride salt are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate pH adjustment for the salt) to a concentration of 5-10 mg/mL.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is used.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A spectral width of 0-200 ppm and a longer acquisition time or a higher number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: The solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample (typically in the micromolar concentration range) is prepared in a UV-transparent solvent such as ethanol or methanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-800 nm. A baseline correction is performed using a cuvette containing only the solvent.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL). For electrospray ionization (ESI), a small amount of formic acid may be added to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI) is used.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., 50-500).

Visualization

The following diagram illustrates the simple acid-base relationship between this compound and its hydrochloride salt, which is the basis for the observed spectroscopic differences.

G cluster_0 This compound (Free Base) cluster_1 This compound Hydrochloride FreeBase C(C₆H₄NH₂)₃OH Salt C(C₆H₄NH₃⁺Cl⁻)₃OH FreeBase->Salt + 3HCl Salt->FreeBase - 3HCl (or + Base)

Caption: Acid-base equilibrium of this compound.

References

A Comparative Guide to Tris(p-aminophenyl)methanol-based and Alternative Electrochemical Sensors for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of neurochemicals and pharmaceutical compounds is paramount. This guide provides a detailed performance comparison of an electrochemical sensor based on a Covalent Organic Framework (COF) derived from a Tris(p-aminophenyl)amine precursor, analogous to Tris(p-aminophenyl)methanol, against alternative electrochemical sensors for the detection of the neurotransmitter dopamine and the analgesic paracetamol.

This comparison focuses on key performance metrics, detailed experimental protocols, and the underlying signaling mechanisms to provide a comprehensive benchmarking resource.

Performance Benchmarking

The performance of the Tris(4-aminophenyl)amine (TAPA)-based COF sensor (TAPT-TFP-COF/COOH-MWCNT) is compared with several alternative electrochemical sensors for the detection of dopamine. The data, summarized in the table below, highlights the competitive performance of the TAPA-based sensor in terms of its low limit of detection and broad linear range.

Sensor TypeAnalyteLimit of Detection (LOD) (μM)Linear Range (μM)SensitivityReference
TAPA-based COF Sensor
TAPT-TFP-COF/COOH-MWCNT/GCEDopamine0.141 - 190Not Specified[1][2]
Paracetamol0.191 - 190Not Specified[1][2]
Alternative Dopamine Sensors
rGO/AuNPs/GCEDopamine0.14Not SpecifiedNot Specified[3]
Graphene Ink-based SensorDopamine0.0010.00005 - 50Not Specified
rGO/Sm₂O₃/GCEDopamine0.0300.5 - 20.0Not Specified[4]
MnO₂/rGO/GCEDopamine0.0020 - 11000.288 µA/µM[5]
GOQDs-8/GCE (DPV)Dopamine0.5060.1 - 300.0616 µA µM⁻¹[6]

Experimental Protocols

Detailed methodologies for the fabrication and testing of the TAPA-based COF sensor and a representative alternative, a reduced graphene oxide (rGO)-based sensor, are provided below.

I. TAPT-TFP-COF/COOH-MWCNT Modified Glassy Carbon Electrode Sensor

A. Synthesis of TAPT-TFP-COF:

The TAPT-TFP Covalent Organic Framework is synthesized via a Schiff base condensation reaction between 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 1,3,5-triformyl phloroglucinol (TFP).[1]

B. Preparation of the Modified Electrode:

  • A glassy carbon electrode (GCE) is polished to a mirror finish using alumina slurry, followed by sonication in ethanol and deionized water.

  • A stable suspension of TAPT-TFP-COF and carboxyl-functionalized multi-wall carbon nanotubes (COOH-MWCNTs) is prepared.

  • A specific volume of this suspension is drop-casted onto the cleaned GCE surface and allowed to dry, forming the TAPT-TFP-COF/COOH-MWCNT/GCE.[1][2]

C. Electrochemical Detection of Dopamine and Paracetamol:

  • Electrochemical measurements are performed in a three-electrode cell containing a phosphate buffer solution (PBS) as the electrolyte.

  • The modified GCE serves as the working electrode, with a platinum wire as the counter electrode and a saturated calomel electrode (SCE) as the reference electrode.

  • Differential Pulse Voltammetry (DPV) is typically employed for the simultaneous detection of dopamine and paracetamol. The potential is scanned over a specific range, and the resulting peak currents are proportional to the concentrations of the analytes.[1][2]

II. Reduced Graphene Oxide (rGO)-Based Electrochemical Sensor

A. Synthesis of Graphene Oxide (GO):

Graphene oxide is synthesized from graphite powder using a modified Hummers' method.[3]

B. Fabrication of rGO-Modified Electrode:

  • The GCE is polished as described previously.

  • A dispersion of GO is prepared in deionized water.

  • The GO dispersion is drop-casted onto the GCE and allowed to dry.

  • The GO-modified GCE is then electrochemically reduced to rGO by cycling the potential in a suitable electrolyte, such as PBS.

C. Electrochemical Detection of Dopamine:

  • The rGO-modified GCE is used as the working electrode in a three-electrode setup with a PBS electrolyte.

  • Cyclic Voltammetry (CV) or DPV can be used to detect dopamine. The oxidation of dopamine on the rGO surface produces a measurable current signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway for the electrochemical detection of dopamine and a typical experimental workflow for sensor fabrication and testing.

G cluster_0 Electrochemical Detection of Dopamine Dopamine Dopamine Electrode Modified Electrode Surface (e.g., TAPA-COF or rGO) Dopamine->Electrode Adsorption & Oxidation Dopamine_Quinone Dopamine-o-quinone Electrode->Dopamine_Quinone 2e⁻ + 2H⁺ Transfer Signal Electrochemical Signal (Current) Electrode->Signal Generates

Caption: Signaling pathway for the electrochemical detection of dopamine.

G cluster_1 Experimental Workflow Start Start: Electrode Preparation Modification Surface Modification (e.g., Drop-casting of COF/CNT suspension) Start->Modification Characterization Electrochemical Characterization (CV, EIS) Modification->Characterization Detection Analyte Detection (DPV in sample solution) Characterization->Detection Analysis Data Analysis (Peak current vs. Concentration) Detection->Analysis

References

Safety Operating Guide

Proper Disposal of Tris(p-aminophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Tris(p-aminophenyl)methanol, ensuring the safety of laboratory personnel and compliance with regulations.

This compound, a compound suspected of causing cancer, requires careful handling and disposal to mitigate potential health risks and environmental contamination.[1] Adherence to proper disposal procedures is critical for researchers, scientists, and drug development professionals. This guide provides a step-by-step operational plan for the safe disposal of this compound and associated contaminated materials.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal. It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3][4] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[2][4]

Hazard StatementGHS CodeReferences
Suspected of causing cancerH351[1]
Causes serious eye irritationH319[4]
Causes skin irritationH315[4]
May cause respiratory irritationH335[4]
May cause an allergic skin reactionH317[3]
Harmful to aquatic life with long lasting effectsH412[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, as well as grossly contaminated items (e.g., weighing boats, spatulas), in a dedicated, properly labeled hazardous waste container. The container must be sturdy, leak-proof, and kept securely sealed when not in use.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for liquid hazardous waste.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

2. Decontamination of Labware:

  • Rinsing Procedure: For reusable labware, a triple rinse procedure is recommended. The first rinse should be with a suitable solvent (e.g., ethanol or acetone) to dissolve the residue. This first rinsate must be collected and disposed of as hazardous chemical waste.[5][6]

  • Subsequent Rinses: The second and third rinses can be with detergent and water. Depending on local regulations, these subsequent rinsates may be permissible for drain disposal, but it is best practice to collect them as hazardous waste as well.

3. Disposal of Empty Containers:

  • Thorough Rinsing: Original containers of this compound must be thoroughly emptied and rinsed. The first rinse must be collected and disposed of as hazardous waste.[5] For a chemical with a carcinogenicity concern, it is prudent to collect the first three rinses as hazardous waste.[5]

  • Label Defacement: Before disposing of the rinsed container in the appropriate solid waste stream (e.g., glass recycling), all hazardous chemical labels must be completely removed or defaced.[6]

4. Spill Management:

  • In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.

  • Wear appropriate PPE, including a respirator if necessary.

  • Carefully sweep or scoop the solid material into a suitable container for disposal.[2]

  • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

5. Storage and Labeling of Waste:

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[2][4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental management company or your institution's environmental health and safety (EHS) department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

cluster_start Start: this compound Waste Generation cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_containers Empty Container Stream cluster_final Final Disposal start Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated PPE/Debris waste_type->solid_waste Solid liquid_waste Solutions Containing This compound waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid storage Store Waste Securely (Segregated from Incompatibles) collect_solid->storage collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_liquid->storage rinse Triple Rinse Container empty_container->rinse collect_rinsate Collect First Rinsate as Hazardous Liquid Waste rinse->collect_rinsate deface_label Deface/Remove Label collect_rinsate->deface_label dispose_container Dispose of Rinsed Container in Appropriate Bin deface_label->dispose_container pickup Arrange for EHS/ Licensed Contractor Pickup dispose_container->pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tris(p-aminophenyl)methanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

This compound is suspected of causing cancer[1]. It can also cause serious eye and skin irritation[2][3]. In some cases, it may lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced[1]. It is crucial to handle this chemical with caution and adhere to the following safety measures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect eyes from splashes and dust.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and a lab coat.To prevent skin contact.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator is required.To avoid inhalation of dust particles.[4]
Body Protection A laboratory coat or chemical-resistant coveralls.To protect personal clothing and skin from contamination.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are essential to minimize exposure and prevent contamination. The following workflow outlines the key steps for the safe handling of this compound.

  • Preparation:

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood[4].

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Put on all required personal protective equipment as detailed in the table above.

    • Assemble all necessary materials and equipment before starting work.

  • Handling:

    • Weighing: Carefully weigh the solid compound on a tared container within the chemical fume hood to control dust.

    • Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder to minimize dust generation.

    • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all work surfaces after use.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling[2].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: Gloves, wipes, and other disposable materials that have come into contact with the chemical should be placed in a designated hazardous waste container[4].

  • Disposal Method: Dispose of all waste through an approved waste disposal plant in accordance with local, regional, and national regulations[2][6]. Do not release into the environment[6].

First Aid Measures

In case of exposure, follow these immediate first aid procedures:

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing[2][6].

  • After Skin Contact: Wash the affected area immediately with plenty of soap and water[2][6]. If skin irritation persists, seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2]. Seek medical attention if irritation persists.

  • After Ingestion: If swallowed, call a poison center or doctor if you feel unwell[6].

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer & Dissolve handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.